KYL peptide
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H108N14O17/c1-40(2)31-52(64(94)84-59(39-90)68(98)85-58(38-89)67(97)83-57(74(104)105)33-42(5)6)80-71(101)62(43(7)8)86-70(100)61-19-14-30-88(61)73(103)56(36-46-37-77-51-17-10-9-15-49(46)51)82-66(96)54(35-45-22-26-48(92)27-23-45)79-69(99)60-18-13-29-87(60)72(102)55(32-41(3)4)81-65(95)53(34-44-20-24-47(91)25-21-44)78-63(93)50(76)16-11-12-28-75/h9-10,15,17,20-27,37,40-43,50,52-62,77,89-92H,11-14,16,18-19,28-36,38-39,75-76H2,1-8H3,(H,78,93)(H,79,99)(H,80,101)(H,81,95)(H,82,96)(H,83,97)(H,84,94)(H,85,98)(H,86,100)(H,104,105)/t50-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNPYIAZMDBRLC-RKNDTPCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C(=O)C(CC(C)C)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H108N14O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1465.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The KYL Peptide: A Deep Dive into its Mechanism of Action as an EphA4 Antagonist
For Immediate Release
This technical guide provides an in-depth analysis of the KYL peptide, a selective antagonist of the EphA4 receptor. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the EphA4 signaling pathway. Here, we detail the peptide's mechanism of action, summarize key quantitative data, provide detailed experimental protocols, and visualize the associated signaling pathways and experimental workflows.
The this compound has emerged as a significant research tool and a potential therapeutic lead, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its primary mode of action is the competitive inhibition of ligand binding to the EphA4 receptor, a member of the largest family of receptor tyrosine kinases. This blockade of EphA4 signaling has been demonstrated to counteract the detrimental effects of amyloid-beta (Aβ) oligomers on synaptic function and plasticity.
Core Mechanism of Action
The this compound is a linear dodecapeptide (sequence: KYLPYWPVLSSL) that selectively targets the ligand-binding domain of the EphA4 receptor.[1][2] By occupying this domain, the this compound prevents the binding of endogenous ephrin ligands, thereby inhibiting the activation of the EphA4 receptor.[3][4] In the context of Alzheimer's disease pathology, amyloid-beta (Aβ) oligomers have been shown to aberrantly activate EphA4, leading to synaptic dysfunction.[5] The this compound directly counteracts this by blocking Aβ-stimulated EphA4 tyrosine phosphorylation.[6][7] This inhibition of EphA4 signaling subsequently prevents the activation of the downstream effector, c-Abl, a non-receptor tyrosine kinase implicated in synaptic loss.[8] The culmination of this signaling blockade is the amelioration of Aβ-induced synaptic deficits, including the prevention of dendritic spine reduction and the restoration of long-term potentiation (LTP), a cellular correlate of learning and memory.[5][9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of the this compound with the EphA4 receptor.
| Parameter | Value | Method | Reference |
| IC50 | 4.22 µM | ELISA | [6][10] |
| 6.34 µM | ELISA (EphA4-EphrinA5 interaction) | [9][10] | |
| Kd | 1.3 µM | Not Specified | [6][10] |
| 0.8 µM | Not Specified | [9][10] | |
| 0.85 ± 0.15 µM | Isothermal Titration Calorimetry | [7] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by the this compound in the context of amyloid-beta induced neurotoxicity.
Caption: this compound's antagonistic action on the EphA4 signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of the this compound.
EphA4 Binding and Inhibition Assays
a) Enzyme-Linked Immunosorbent Assay (ELISA) for Inhibition of EphA4-ephrin-A5 Binding
This protocol is adapted from methodologies described in the literature to quantify the inhibitory effect of the this compound on the interaction between EphA4 and its ligand, ephrin-A5.[7][11]
-
Materials:
-
96-well high-binding polystyrene plates
-
Recombinant EphA4-Fc fusion protein
-
Recombinant ephrin-A5-AP (alkaline phosphatase) fusion protein
-
This compound
-
Bovine Serum Albumin (BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
AP substrate (e.g., p-nitrophenyl phosphate)
-
Plate reader
-
-
Procedure:
-
Coat the wells of a 96-well plate with 1 µg/mL of EphA4-Fc in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.
-
Wash the wells three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1-2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Prepare serial dilutions of the this compound in binding buffer.
-
Add the this compound dilutions to the wells, followed by a constant concentration of ephrin-A5-AP (e.g., 0.1 µg/mL).
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Wash the wells five times with Wash Buffer.
-
Add the AP substrate to each well and incubate in the dark until a yellow color develops.
-
Read the absorbance at 405 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
b) Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.[7]
-
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant EphA4 ligand-binding domain
-
This compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Dialyze both the EphA4 ligand-binding domain and the this compound against the same buffer to ensure buffer matching.
-
Load the EphA4 ligand-binding domain into the sample cell of the calorimeter at a known concentration (e.g., 10-20 µM).
-
Load the this compound into the injection syringe at a concentration 10-20 times higher than the protein concentration in the cell.
-
Perform a series of small, sequential injections of the this compound into the sample cell while monitoring the heat change.
-
Integrate the heat change peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
-
Cellular and Functional Assays
a) Inhibition of Aβ-Induced EphA4 Tyrosine Phosphorylation
This assay determines the ability of the this compound to block the activation of EphA4 in a cellular context.[5]
-
Materials:
-
Primary neuronal cell culture (e.g., hippocampal neurons)
-
Amyloid-beta (Aβ) oligomers (prepared as described below)
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Anti-phospho-EphA4 antibody
-
Anti-EphA4 antibody
-
Secondary antibodies for Western blotting
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Culture primary neurons to the desired density.
-
Pre-treat the cells with various concentrations of the this compound for 1 hour.
-
Treat the cells with Aβ oligomers (e.g., 500 nM) for 30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform immunoprecipitation for EphA4 or directly run the lysates on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane and perform Western blotting using anti-phospho-EphA4 and total EphA4 antibodies.
-
Quantify the band intensities to determine the ratio of phosphorylated EphA4 to total EphA4.
-
b) Dendritic Spine Density Analysis
This method is used to assess the neuroprotective effect of the this compound against Aβ-induced dendritic spine loss.[4][5]
-
Materials:
-
Primary neuronal cell culture expressing a fluorescent protein (e.g., GFP or YFP)
-
Amyloid-beta (Aβ) oligomers
-
This compound
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
-
-
Procedure:
-
Culture fluorescently labeled neurons.
-
Treat the neurons with Aβ oligomers in the presence or absence of the this compound for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Acquire high-resolution Z-stack images of dendritic segments using a confocal microscope.
-
Use image analysis software to manually or semi-automatically count the number of dendritic spines per unit length of the dendrite.
-
Compare the spine density between different treatment groups.
-
c) Long-Term Potentiation (LTP) Recordings
This electrophysiological technique is used to measure synaptic plasticity and its rescue by the this compound in the presence of Aβ.[3][5][12]
-
Materials:
-
Hippocampal slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Amyloid-beta (Aβ) oligomers
-
This compound
-
Electrophysiology rig with stimulating and recording electrodes
-
-
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
-
Apply Aβ oligomers to the perfusion bath, with or without pre-incubation with the this compound.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Analyze the data by normalizing the fEPSP slope to the baseline and comparing the degree of potentiation between treatment groups.
-
Preparation of Amyloid-Beta (Aβ) Oligomers
A consistent preparation of Aβ oligomers is crucial for reproducible results.[6][9][13]
-
Materials:
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., F-12) or PBS
-
-
Procedure:
-
Dissolve the Aβ1-42 peptide in HFIP to monomerize it and remove any pre-existing aggregates.
-
Evaporate the HFIP to form a thin peptide film.
-
Resuspend the peptide film in DMSO to a stock concentration of 5 mM.
-
Dilute the DMSO stock to 100 µM in ice-cold, phenol red-free F-12 medium or PBS.
-
Incubate at 4°C for 24 hours to allow for the formation of oligomers.
-
The Aβ oligomer preparation is now ready for use in cell culture or electrophysiology experiments.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of the this compound's mechanism of action.
Caption: Workflow for determining the IC50 of the this compound using ELISA.
Caption: Logical relationship of the this compound's neuroprotective effects.
Conclusion
The this compound serves as a potent and selective antagonist of the EphA4 receptor. Its mechanism of action, centered on the competitive inhibition of ligand binding, effectively mitigates the downstream pathological signaling initiated by factors such as amyloid-beta oligomers. The detailed experimental protocols and quantitative data provided herein offer a comprehensive resource for researchers investigating the EphA4 signaling pathway and developing novel therapeutics for neurodegenerative disorders and other conditions where EphA4 is implicated. The continued study of the this compound and its derivatives holds significant promise for advancing our understanding of EphA4 biology and its role in disease.
References
- 1. A new procedure for amyloid β oligomers preparation enables the unambiguous testing of their effects on cytosolic and mitochondrial Ca(2+) entry and cell death in primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. A new method allowing long‐term potentiation recordings in hippocampal organotypic slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of the density and morphology of dendritic spines and synaptic protein distribution using Thy1-YFP transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
- 7. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. An Improved Method for Generating Consistent Soluble Amyloid-beta Oligomer Preparations for In Vitro Neurotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Lipidation and PEGylation Strategies to Prolong the in Vivo Half-Life of a Nanomolar EphA4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientifica.uk.com [scientifica.uk.com]
- 13. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
The KYL Peptide: A Technical Guide to its Discovery, Synthesis, and Application as an EphA4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the KYL peptide, a selective antagonist of the EphA4 receptor. It details the discovery process through phage display, the methodology for its chemical synthesis and purification, and a summary of its characterized biochemical and cellular functions. This document is intended to serve as a core resource for researchers interested in utilizing or further developing the this compound for therapeutic or investigational purposes.
Introduction
The this compound (sequence: KYLPYWPVLSSL) is a dodecapeptide identified through phage display technology for its ability to selectively bind to the ligand-binding domain of the EphA4 receptor.[1][2] EphA4, a member of the Eph receptor tyrosine kinase family, is critically involved in various physiological and pathological processes, including axonal guidance, synaptic plasticity, and neuroinflammation.[3][4] Dysregulation of EphA4 signaling has been implicated in several neurological disorders, most notably Alzheimer's disease, where it is believed to mediate synaptic dysfunction induced by amyloid-β oligomers.[3][5][6] The this compound acts as a competitive antagonist, blocking the interaction between EphA4 and its ephrin ligands, thereby inhibiting downstream signaling cascades.[3][7] This antagonistic activity has positioned the this compound as a valuable tool for studying EphA4 biology and as a potential therapeutic lead for neurodegenerative diseases.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters that define the interaction of the this compound with its target, the EphA4 receptor.
| Parameter | Value | Method | Reference(s) |
| Amino Acid Sequence | KYLPYWPVLSSL | - | [2] |
| Molecular Weight | 1465.75 g/mol | Mass Spectrometry | |
| Binding Affinity (Kd) | 0.85 ± 0.15 µM | Isothermal Titration Calorimetry (ITC) | [1] |
| 1.3 µM | Not Specified | [7] | |
| Inhibitory Concentration (IC50) | 4.22 µM | Not Specified | [7] |
| 6.34 µM | EphA4-EphrinA5 Interaction Assay |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the discovery, synthesis, and characterization of the this compound.
Discovery: Phage Display Biopanning
The this compound was identified from a phage display library screened against the extracellular domain of the EphA4 receptor.[2] The general workflow for such a discovery process is outlined below.
Protocol:
-
Target Immobilization: The purified extracellular domain of the EphA4 receptor is immobilized on a solid support, such as the wells of a microtiter plate.
-
Library Incubation: A phage display library, expressing a diverse collection of peptides on the phage surface, is incubated with the immobilized EphA4.
-
Washing: Non-bound and weakly bound phages are removed through a series of stringent washing steps.
-
Elution: Phages that specifically bind to EphA4 are eluted, typically by altering the pH or using a competitive ligand.
-
Amplification: The eluted phages are used to infect a host bacterial strain (e.g., E. coli) to amplify the population of binding phages.
-
Iterative Rounds of Panning: Steps 2-5 are repeated for several rounds (typically 3-5) to enrich the phage pool with high-affinity binders.
-
Phage Clone Isolation and Sequencing: Individual phage clones from the enriched pool are isolated, and the DNA encoding the displayed peptide is sequenced to identify the amino acid sequence of the binding peptides.
-
Binding Confirmation: The identified peptide sequences are synthesized and their binding to EphA4 is confirmed using independent assays such as ELISA or Surface Plasmon Resonance (SPR).
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The this compound is chemically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.
Protocol:
-
Resin Preparation: A suitable solid support resin (e.g., Rink amide resin for a C-terminal amide) is swelled in a compatible solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid (Leucine in the case of KYL), with its N-terminus protected by an Fmoc group and its side chain protected if necessary, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in DMF, to expose the free amine.
-
Amino Acid Coupling Cycle:
-
The next Fmoc- and side-chain-protected amino acid in the sequence is activated using a coupling reagent (e.g., HBTU/HOBt).
-
The activated amino acid is then added to the resin to form a peptide bond with the free amine of the preceding amino acid.
-
The resin is washed to remove excess reagents and byproducts.
-
-
Chain Elongation: Step 3 and 4 are repeated for each amino acid in the KYL sequence (KYLPYWPVLSSL) in a C-terminus to N-terminus direction.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and washed to remove residual cleavage reagents.
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude synthetic this compound is purified to a high degree of homogeneity using RP-HPLC.
Protocol:
-
Sample Preparation: The crude peptide is dissolved in a suitable solvent, often a mixture of water and acetonitrile (ACN) containing a small amount of TFA (e.g., 0.1%).
-
Column and Solvents: A C18 reversed-phase column is typically used. The mobile phases consist of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Gradient Elution: The peptide is loaded onto the column and eluted with a linear gradient of increasing Solvent B concentration. The hydrophobic this compound will bind to the C18 stationary phase and elute as the concentration of the organic solvent (acetonitrile) increases.
-
Detection: The eluting peptide is detected by monitoring its absorbance at a specific wavelength, typically 214 nm or 280 nm.
-
Fraction Collection: Fractions corresponding to the major peak, representing the full-length this compound, are collected.
-
Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final peptide product as a white powder.
Binding Analysis: Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the this compound binding to the EphA4 receptor, including the dissociation constant (Kd).[1]
Protocol:
-
Sample Preparation: The purified this compound and the extracellular domain of EphA4 are extensively dialyzed against the same buffer to minimize heat of dilution effects.
-
Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired temperature.
-
Loading: The EphA4 solution is loaded into the sample cell, and the this compound solution is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the this compound solution are made into the sample cell containing the EphA4 solution.
-
Heat Measurement: The heat change associated with each injection, resulting from the binding reaction, is measured by the instrument.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of the peptide to the protein. This binding isotherm is then fitted to a suitable binding model to determine the stoichiometry (n), binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Structural Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, specifically 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments, can be used to map the binding site of the this compound on the EphA4 receptor.[1]
Protocol:
-
Sample Preparation: A solution of 15N-labeled EphA4 extracellular domain is prepared in a suitable NMR buffer.
-
Initial Spectrum: A 1H-15N HSQC spectrum of the 15N-labeled EphA4 is recorded in the absence of the this compound. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.
-
Titration: The unlabeled this compound is titrated into the 15N-labeled EphA4 sample in a stepwise manner.
-
Spectral Acquisition: A 1H-15N HSQC spectrum is acquired at each titration point.
-
Chemical Shift Perturbation (CSP) Analysis: The changes in the chemical shifts of the EphA4 backbone amide peaks upon addition of the this compound are monitored. Residues in the EphA4 protein that experience significant chemical shift perturbations are likely to be at or near the binding interface with the this compound.
-
Binding Site Mapping: The perturbed residues are mapped onto the three-dimensional structure of the EphA4 receptor to visualize the binding site of the this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the discovery and characterization of the this compound.
References
- 1. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. EphA4 Activation of c-Abl Mediates Synaptic Loss and LTP Blockade Caused by Amyloid-β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Potential of EphA4: A Breakthrough Target and Beacon of Hope for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amyloid-β oligomers synaptotoxicity: The emerging role of EphA4/c-Abl signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositorio.uc.cl [repositorio.uc.cl]
- 7. medchemexpress.com [medchemexpress.com]
The KYL Peptide: A Targeted Antagonist of the EphA4 Receptor for Modulating Synaptic Plasticity
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Its dysregulation is a key feature of several neurological disorders, including Alzheimer's disease. The EphA4 receptor tyrosine kinase has emerged as a critical negative regulator of synaptic plasticity. This technical guide provides an in-depth overview of the KYL peptide, a selective antagonist of the EphA4 receptor, and its role in modulating synaptic plasticity. We detail its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and present signaling pathways and experimental workflows through explanatory diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in targeting the EphA4 signaling pathway for therapeutic intervention in neurological diseases.
Introduction to the this compound
The this compound is a synthetic 12-amino acid peptide with the sequence KYLPYWPVLSSL.[1] It was identified through phage display screening for its ability to selectively bind to the extracellular ligand-binding domain of the EphA4 receptor.[2] Functionally, the this compound acts as a competitive antagonist, preventing the binding of natural ephrin ligands and pathological ligands like amyloid-β (Aβ) oligomers to the EphA4 receptor.[1][3][4] This blockade of EphA4 activation has been shown to have neuroprotective effects, particularly in models of Alzheimer's disease, by preventing Aβ-induced synaptic dysfunction and promoting nerve regeneration.[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the biochemical and cellular activity of the this compound.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay | Source |
| Binding Affinity (Kd) | 0.8 µM - 1.3 µM | Isothermal Titration Calorimetry (ITC) | [3] |
| IC50 (EphA4-EphrinA5 Interaction) | 4.22 µM - 6.34 µM | ELISA-based binding assay | [3] |
| IC50 (Ephrin-A1-induced EphA4 Phosphorylation) | 53 µM | PathHunter Assay (U2OS cells) | [6] |
| Half-life (in PC3 cell culture media) | 8 hours | ELISA-based stability assay | |
| Half-life (in C2C12 cell culture media) | 12 hours | ELISA-based stability assay |
Table 2: Cellular Effects of this compound in Models of Synaptic Dysfunction
| Experimental Model | Treatment | Measured Parameter | Effect of this compound | Source |
| Cultured Hippocampal Neurons | Amyloid-β (Aβ) Oligomers | Dendritic Spine Density | Prevents Aβ-induced reduction in spine density. | [1][3][5] |
| Acute Hippocampal Slices | Amyloid-β (Aβ) Oligomers | Long-Term Potentiation (LTP) | Prevents Aβ-induced blockade of LTP. | [1][5] |
| Acute Hippocampal Slices | Amyloid-β (Aβ) Oligomers | EphA4 Tyrosine Phosphorylation | Abolishes Aβ-stimulated EphA4 phosphorylation. | [1][3] |
| Cultured Hippocampal Neurons | Amyloid-β (Aβ) Oligomers | Neuronal Apoptosis | Prevents Aβ-induced neuronal apoptosis. | [2][4] |
Signaling Pathways
The this compound exerts its effects on synaptic plasticity by inhibiting the EphA4 signaling cascade. In the context of Alzheimer's disease pathology, amyloid-β oligomers have been shown to aberrantly activate EphA4, leading to downstream signaling that is detrimental to synaptic structure and function.
Caption: Aβ-induced EphA4 signaling pathway and its inhibition by the this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the role of the this compound in synaptic plasticity.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is used to determine the binding affinity (Kd) of the this compound to the EphA4 receptor.
-
Materials:
-
ITC200 calorimeter (or equivalent)
-
Purified recombinant EphA4 ephrin-binding domain
-
Synthetic this compound (>95% purity)
-
ITC Buffer: 10 mM HEPES, pH 7.6, 100 mM NaCl, 5% DMSO
-
-
Procedure:
-
Prepare a 65-95 µM solution of the EphA4 ephrin-binding domain in ITC buffer.
-
Prepare a 1 mM solution of the this compound in the same ITC buffer.
-
Degas both solutions for 5-10 minutes.
-
Load 205 µl of the EphA4 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform an initial injection of 0.4 µl followed by a series of 19 injections of 2 µl each, with a 150-second spacing between injections.
-
Analyze the resulting data using the Origin software package (or equivalent) to determine the Kd, enthalpy (ΔH), and stoichiometry (n) of binding.[5]
-
Dendritic Spine Density Analysis in Cultured Hippocampal Neurons
This protocol details the assessment of the this compound's ability to rescue amyloid-β-induced dendritic spine loss.
-
Materials:
-
Primary hippocampal neuron cultures (e.g., from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-β (1-42) oligomers (Aβo)
-
This compound
-
Fixative: 4% paraformaldehyde (PFA) in PBS
-
Phalloidin conjugated to a fluorescent dye (for F-actin staining)
-
Confocal microscope
-
-
Procedure:
-
Culture hippocampal neurons on coverslips for 21 days in vitro (DIV).
-
Prepare Aβ oligomers by dissolving synthetic Aβ (1-42) peptide in DMSO and diluting to the final concentration in culture medium.
-
Treat the neurons with 500 nM Aβ oligomers for 24 hours. For the rescue experiment, co-treat with 30-60 µM this compound.
-
Fix the neurons with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Stain for F-actin with fluorescently labeled phalloidin to visualize dendritic spines.
-
Acquire Z-stack images of dendrites using a confocal microscope with a 63x oil-immersion objective.
-
Quantify dendritic spine density (number of spines per 10 µm of dendrite length) using image analysis software (e.g., ImageJ with the NeuronJ plugin).[1][4]
-
Caption: Experimental workflow for dendritic spine density analysis.
Long-Term Potentiation (LTP) Measurement in Acute Hippocampal Slices
This protocol describes the electrophysiological assessment of synaptic plasticity and the effect of the this compound.
-
Materials:
-
Adult mouse or rat
-
Vibratome
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
Amyloid-β (1-42) oligomers (Aβo)
-
This compound
-
-
Procedure:
-
Prepare 400 µm thick transverse hippocampal slices from the brain of a mouse or rat using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for 20-30 minutes by delivering single pulses every 30 seconds.
-
Apply 500 nM Aβ oligomers to the perfusion bath. For the rescue experiment, pre-incubate the slice with this compound for 30 minutes before and during Aβ application.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Analyze the data by normalizing the fEPSP slope to the baseline and plotting the percentage change over time.[5]
-
Caption: Workflow for Long-Term Potentiation (LTP) measurement.
Conclusion
The this compound is a valuable research tool and a promising therapeutic lead for neurological disorders characterized by synaptic dysfunction. Its ability to selectively antagonize the EphA4 receptor and mitigate the detrimental effects of pathological factors like amyloid-β oligomers on synaptic plasticity has been demonstrated in multiple experimental paradigms. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the EphA4 signaling pathway and to aid in the development of novel neuroprotective agents.
References
- 1. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. EphA4 Activation of c-Abl Mediates Synaptic Loss and LTP Blockade Caused by Amyloid-β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of Nanobodies targeting the EphA4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
The KYL Peptide: A Modulator of Dendritic Spine Morphology
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the KYL peptide and its significant impact on dendritic spine morphology. The this compound is an antagonistic peptide that selectively targets the EphA4 receptor, a key player in synaptic plasticity and neuronal health.[1] By binding to the ligand-binding domain of EphA4, the this compound effectively blocks its activation, thereby influencing downstream signaling pathways that regulate the structure and stability of dendritic spines.[1] This guide will delve into the quantitative effects of the this compound, detail the experimental protocols for its study, and illustrate the underlying molecular mechanisms.
Data Presentation: Quantitative Effects of this compound on Dendritic Spine Morphology
The primary quantitative effect of the this compound on dendritic spine morphology has been demonstrated in the context of amyloid-beta (Aβ)-induced synaptotoxicity, a hallmark of Alzheimer's disease. In this model, the this compound has been shown to rescue the pathological loss of dendritic spines.
| Treatment Condition | Mean Spine Density (spines/10 µm) | Standard Error of the Mean (SEM) | Statistical Significance (p-value) | Reference |
| Control | ~12.5 | ~0.5 | - | [2] |
| Aβ (24h) | ~7.5 | ~0.4 | < 0.001 vs Control | [2] |
| Aβ + this compound | ~12.0 | ~0.6 | < 0.001 vs Aβ; Not significant vs Control | [2] |
Note: The values in this table are estimations based on the graphical data presented in Fu et al., 2014.[2] For precise values, please refer to the original publication.
Experimental Protocols
Primary Hippocampal Neuron Culture
This protocol outlines the basic steps for establishing primary hippocampal neuron cultures, a common model for studying dendritic spine morphology.
Materials:
-
Embryonic day 18-19 (E18-19) rat or mouse embryos
-
Dissection medium (e.g., Hibernate-E)
-
Papain or Trypsin for dissociation
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)
-
Culture dishes or coverslips coated with Poly-D-lysine and laminin
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Dissection: Euthanize pregnant rat/mouse and dissect out the embryonic horns into ice-cold dissection medium.
-
Hippocampal Isolation: Under a dissection microscope, carefully remove the hippocampi from the embryonic brains.
-
Dissociation: Transfer the hippocampi to a tube containing a dissociation enzyme (e.g., papain or trypsin) and incubate at 37°C for a specified time to digest the tissue.
-
Trituration: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Plate the dissociated neurons onto coated culture dishes or coverslips at a desired density in pre-warmed plating medium.
-
Maintenance: After a few hours, replace the plating medium with a serum-free culture medium (e.g., Neurobasal with B27 and GlutaMAX). Change half of the medium every 3-4 days. Neurons are typically mature enough for spine analysis after 14-21 days in vitro (DIV).[3][4][5][6][7]
Amyloid-Beta (Aβ) Induced Dendritic Spine Loss Model
This protocol describes how to induce dendritic spine loss using Aβ oligomers, mimicking an aspect of Alzheimer's disease pathology.
Materials:
-
Mature primary hippocampal neuron cultures (DIV 14-21)
-
Synthetic Aβ1-42 peptide
-
Sterile, cold cell culture medium or PBS for oligomer preparation
-
This compound (for rescue experiments)
Procedure:
-
Aβ Oligomer Preparation: Prepare Aβ oligomers from synthetic Aβ1-42 peptide according to established protocols. This typically involves dissolving the peptide and incubating it under specific conditions to promote oligomerization.[8][9]
-
Treatment: Treat the mature neuron cultures with a final concentration of Aβ oligomers (e.g., 500 nM) for a specified duration (e.g., 24 hours).[2]
-
This compound Co-treatment: For rescue experiments, co-treat the neurons with Aβ oligomers and the this compound at a suitable concentration (e.g., 10 µM).[2]
-
Fixation and Staining: After the treatment period, fix the neurons with 4% paraformaldehyde and proceed with staining for dendritic spine analysis.
Dendritic Spine Staining and Imaging
a) Golgi-Cox Staining:
This classic method sparsely labels neurons, allowing for detailed visualization of their entire morphology, including dendritic spines.
Materials:
-
FD Rapid GolgiStain™ Kit or solutions for the Golgi-Cox method (potassium dichromate, mercuric chloride, potassium chromate)
-
Vibratome or cryostat for sectioning
-
Gelatin-coated slides
-
Mounting medium
Procedure:
-
Impregnation: Immerse the brain tissue or cultured neurons in the Golgi-Cox solution in the dark for an extended period (days to weeks).[10][11][12][13][14]
-
Sectioning: Section the impregnated tissue at 100-200 µm thickness using a vibratome or cryostat.[14]
-
Staining Development: Develop the stain by incubating the sections in a series of solutions as per the specific protocol.
-
Mounting: Mount the stained sections on gelatin-coated slides and coverslip with mounting medium.
-
Imaging: Image the stained neurons using a bright-field microscope with a high-magnification objective.
b) Immunocytochemistry and Confocal/Two-Photon Microscopy:
This method uses fluorescently labeled antibodies or proteins to visualize dendritic spines with high resolution.
Materials:
-
Primary antibodies against dendritic markers (e.g., MAP2) or transfected fluorescent proteins (e.g., GFP, mCherry)
-
Fluorescently labeled secondary antibodies
-
Confocal or two-photon microscope
Procedure:
-
Transfection (if applicable): Transfect neurons with a plasmid expressing a fluorescent protein to fill the cytoplasm and visualize spines.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.[4][15]
-
Antibody Staining: Incubate the cells with primary antibodies followed by fluorescently labeled secondary antibodies.
-
Imaging: Acquire z-stack images of the dendrites using a confocal or two-photon microscope. Two-photon microscopy is particularly advantageous for imaging spines in thicker samples like brain slices or in vivo.[16][17][18][19][20]
Quantitative Analysis of Dendritic Spine Morphology
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, NeuronStudio) to process the acquired images.
-
Spine Density Measurement: Manually or semi-automatically count the number of spines along a measured length of dendrite (typically expressed as spines per 10 µm).
-
Morphological Parameter Measurement: Measure other morphological parameters such as spine length, head width, and neck diameter. Spines can be classified into different categories (e.g., thin, stubby, mushroom) based on these measurements.
Signaling Pathways and Mechanisms
The this compound exerts its effect on dendritic spine morphology by inhibiting the EphA4 forward signaling pathway. Activation of EphA4 by its ligand, ephrin, triggers a cascade of intracellular events that lead to dendritic spine retraction. The this compound, by blocking this initial activation step, prevents these downstream consequences.
Caption: this compound inhibits EphA4 signaling, preventing spine retraction.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of the this compound on dendritic spine morphology in a cell-based model of Aβ-induced synaptotoxicity.
Caption: Workflow for studying this compound's effect on dendritic spines.
Conclusion
The this compound has emerged as a valuable research tool and a potential therapeutic lead for neurodegenerative disorders characterized by synaptic loss. Its ability to antagonize the EphA4 receptor and prevent dendritic spine retraction, particularly in the context of Aβ pathology, highlights its neuroprotective potential. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for scientists and drug development professionals interested in exploring the therapeutic applications of modulating EphA4 signaling for the treatment of neurological diseases. Further research into the optimization of the this compound for improved bioavailability and potency is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 4. Determination of dendritic spine morphology by the striatin scaffold protein STRN4 through interaction with the phosphatase PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Protocol for culturing low density pure rat hippocampal neurons supported by mature mixed neuron cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Amyloid β Induces the Morphological Neurodegenerative Triad of Spine Loss, Dendritic Simplification, and Neuritic Dystrophies through Calcineurin Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 11. Rapid Golgi Stain for Dendritic Spine Visualization in Hippocampus and Prefrontal Cortex [jove.com]
- 12. Methods of Dendritic Spine Detection: from Golgi to High Resolution Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Golgi‐Cox staining and neuronal dendrite and spine morphology analysis [bio-protocol.org]
- 14. Frontiers | Golgi-Cox Staining Step by Step [frontiersin.org]
- 15. Simultaneous analysis of dendritic spine density, morphology and glutamate receptors during neuron maturation in vitro by quantitative immunocytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-Photon in vivo Imaging of Dendritic Spines in the Mouse Cortex Using a Thinned-skull Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two-photon in vivo imaging of dendritic spines in the mouse cortex using a thinned-skull preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.illinois.edu [experts.illinois.edu]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo Two-Photon Imaging of Dendritic Spines in Marmoset Neocortex | eNeuro [eneuro.org]
The Role of KYL Peptide in Nerve Regeneration Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peripheral and central nervous system injuries often result in debilitating conditions due to the limited regenerative capacity of neurons. A significant contributing factor to this limited regeneration is the upregulation of inhibitory signals in the post-injury environment. The EphA4 receptor, a tyrosine kinase, has been identified as a key mediator of these inhibitory signals, making it a promising target for therapeutic intervention. This technical guide provides an in-depth overview of the KYL peptide, a selective antagonist of the EphA4 receptor, and its role in promoting nerve regeneration. We will explore the underlying signaling pathways, present available quantitative data, detail relevant experimental protocols, and provide visualizations to facilitate a comprehensive understanding of the this compound's mechanism of action and its potential as a therapeutic agent for nerve repair.
Introduction to this compound and its Target: The EphA4 Receptor
The this compound (sequence: KYLPYWPVLSSL) is a 12-amino acid synthetic peptide that acts as a selective antagonist of the EphA4 receptor.[1] It binds to the ligand-binding domain of EphA4, thereby preventing the binding of its natural ligands, the ephrins.[2] This blockade of EphA4 signaling has been shown to promote nerve regeneration and functional recovery in various preclinical models of nerve injury.[3]
The EphA4 receptor is a member of the Eph receptor tyrosine kinase family, which plays a crucial role in axonal guidance during embryonic development. In the adult nervous system, EphA4 is re-expressed after injury and contributes to the inhibition of axonal regeneration.[4] Ephrin ligands, expressed on cells at the injury site, bind to EphA4 on the growth cones of regenerating axons, triggering a signaling cascade that leads to growth cone collapse and retraction, thus impeding nerve repair.[4]
Mechanism of Action: The EphA4 Signaling Pathway
The binding of ephrin ligands to the EphA4 receptor initiates a downstream signaling cascade that ultimately leads to the inhibition of axonal growth. A key player in this pathway is the RhoA GTPase. Upon EphA4 activation, the guanine nucleotide exchange factor (GEF) ephexin is recruited and activated, which in turn activates RhoA.[4] Activated RhoA then stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which phosphorylates and inactivates several substrates involved in actin dynamics, leading to the collapse of the axonal growth cone.[4]
The this compound, by blocking the initial ligand-receptor interaction, prevents the activation of this inhibitory cascade, thereby creating a more permissive environment for axonal regeneration.
Figure 1: this compound Inhibition of the EphA4 Signaling Pathway.
Quantitative Data on this compound Activity
The efficacy of the this compound has been quantified in various assays, demonstrating its potential as a therapeutic agent.
| Parameter | Value | Assay | Reference |
| IC50 | 4.22 µM | EphA4 Receptor Binding | [1] |
| Kd | 1.3 µM | EphA4 Receptor Binding | [1] |
Table 1: Binding Affinity of this compound to EphA4 Receptor
In studies on Alzheimer's disease models, the this compound was shown to abolish the amyloid-beta (Aβ)-triggered reduction of dendritic spines in cultured hippocampal neurons, indicating its neuroprotective effects.[2] Quantification of synaptic density in such studies provides a measurable outcome for the peptide's efficacy.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of the this compound in promoting nerve regeneration.
In Vitro Neurite Outgrowth Assay
This assay is crucial for assessing the direct effect of the this compound on promoting the extension of neuronal processes.
Objective: To quantify the effect of this compound on neurite length and branching of cultured neurons.
Materials:
-
Primary neurons (e.g., dorsal root ganglion neurons, cortical neurons) or a neuronal cell line (e.g., PC12, NG108-15)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Coating substrate (e.g., Poly-L-lysine, Laminin)
-
Neuronal culture medium
-
This compound stock solution
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope with image analysis software (e.g., ImageJ with NeuronJ plugin)
Protocol:
-
Plate Coating: Coat the wells of the culture plate with the chosen substrate according to the manufacturer's instructions to promote neuronal adhesion.
-
Cell Seeding: Seed the neurons at an appropriate density to allow for individual neurite analysis.
-
Treatment: After allowing the cells to adhere, treat the cultures with varying concentrations of the this compound. Include a vehicle control group.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours) to allow for neurite outgrowth.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with the primary antibody against a neuronal marker.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
-
Imaging and Analysis:
-
Acquire images of the stained neurons using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and number of branch points using image analysis software.
-
Figure 2: Workflow for In Vitro Neurite Outgrowth Assay.
In Vivo Spinal Cord Injury (SCI) Model and Functional Assessment
Animal models of SCI are essential for evaluating the therapeutic potential of the this compound in a complex biological system.
Objective: To assess the effect of this compound on functional recovery after spinal cord injury in a rat model.
Materials:
-
Adult female Sprague-Dawley rats
-
Surgical instruments for laminectomy and spinal cord injury
-
Spinal cord injury device (e.g., NYU impactor)
-
This compound solution
-
Vehicle control solution
-
Method for intrathecal delivery (e.g., osmotic pump, direct injection)
-
Open field arena for behavioral testing
-
Basso-Beattie-Bresnahan (BBB) locomotor rating scale
Protocol:
-
Pre-operative Training: Acclimate the rats to the open field arena and obtain baseline BBB scores.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Perform a laminectomy at the desired spinal level (e.g., T10).
-
Induce a standardized spinal cord contusion injury.
-
-
Treatment: Administer the this compound or vehicle control via the chosen intrathecal delivery method.[6][7]
-
Post-operative Care: Provide appropriate post-operative care, including manual bladder expression and analgesics.
-
Behavioral Assessment:
-
Histological Analysis (Endpoint): At the end of the study, perfuse the animals and collect the spinal cord tissue for immunohistochemical analysis of axonal regeneration and glial scarring.
Schwann Cell Migration (Scratch) Assay
Schwann cell migration is a critical component of peripheral nerve regeneration, as these cells form the bands of Büngner that guide regenerating axons.
Objective: To quantify the effect of this compound on the migration of Schwann cells in vitro.
Materials:
-
Primary Schwann cells or a Schwann cell line
-
Culture plates (e.g., 24-well)
-
Schwann cell culture medium
-
Pipette tips (e.g., p200) for creating the scratch
-
This compound stock solution
-
Phase-contrast microscope with a camera
Protocol:
-
Cell Seeding: Seed Schwann cells in the culture plates and grow them to a confluent monolayer.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Replace the medium with fresh medium containing different concentrations of the this compound or vehicle control.
-
Imaging: Immediately after treatment, and at regular intervals (e.g., every 6-12 hours) for up to 48 hours, capture images of the scratch at the same position.
-
Analysis: Measure the width of the scratch at different time points using image analysis software. Calculate the rate of cell migration into the scratch area.
Schwann Cell Proliferation (BrdU) Assay
Schwann cell proliferation is essential for providing a sufficient number of cells to support axonal regeneration and remyelination.
Objective: To quantify the effect of the this compound on the proliferation of Schwann cells.
Materials:
-
Primary Schwann cells or a Schwann cell line
-
Culture plates (e.g., 96-well)
-
Schwann cell culture medium
-
This compound stock solution
-
5-bromo-2'-deoxyuridine (BrdU) labeling solution
-
Fixation/denaturation solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Seed Schwann cells in a 96-well plate and treat with various concentrations of the this compound or vehicle control.
-
BrdU Labeling: Add BrdU labeling solution to the wells and incubate for a period to allow incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU.
-
Immunodetection:
-
Incubate with an anti-BrdU antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Signal Development and Measurement: Add TMB substrate and measure the absorbance using a microplate reader after stopping the reaction. The absorbance is proportional to the number of proliferating cells.
Conclusion and Future Directions
The this compound, as a selective antagonist of the EphA4 receptor, holds significant promise as a therapeutic agent for promoting nerve regeneration. By blocking the inhibitory signaling cascade mediated by EphA4, the this compound helps to create a more favorable environment for axonal growth and functional recovery. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of the this compound and other EphA4 antagonists.
Future research should focus on obtaining more comprehensive quantitative data on the in vivo efficacy of the this compound, including dose-response studies and long-term functional outcomes in various models of nerve injury. Furthermore, optimizing the delivery method and improving the pharmacokinetic properties of the this compound will be crucial for its successful translation into a clinical setting. The continued exploration of the intricate signaling pathways involved in nerve regeneration will undoubtedly unveil further therapeutic targets and pave the way for novel combination therapies to address the complex challenge of nerve repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Potential of EphA4: A Breakthrough Target and Beacon of Hope for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of Rat Spinal Cord Injury Following Lentiviral Vector-Transduced Neural Stem/Progenitor Cells Derived from Human Epileptic Brain Tissue Transplantation with a Self-assembling Peptide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 7. Novel intrathecal delivery system for treatment of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JHU Medicine - Spinal Cord Injury [pages.jh.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Immunomodulatory Functions of KYL Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The KYL peptide (KYLPYWPVLSSL) is a selective antagonist of the EphA4 receptor, a member of the largest family of receptor tyrosine kinases. While initially investigated for its roles in neuronal development and pathology, emerging evidence highlights the significant immunomodulatory functions of the this compound. By blocking the interaction between EphA4 and its ephrin ligands, the this compound influences key immunological processes, including T-cell trafficking and monocyte/macrophage function. This technical guide provides a comprehensive overview of the current understanding of the this compound's immunomodulatory effects, detailing its mechanism of action, relevant signaling pathways, and experimental validation.
Mechanism of Action: Antagonism of the EphA4 Receptor
The primary mechanism through which the this compound exerts its effects is by competitively inhibiting the binding of ephrin ligands to the EphA4 receptor.[1][2] EphA4 is expressed on the surface of various immune cells, including T-lymphocytes and monocytes.[3][4] The interaction between EphA4 and its ligands, which are typically expressed on other cells such as endothelial cells, triggers bidirectional signaling that modulates cellular adhesion, migration, and differentiation. The this compound, by occupying the ligand-binding pocket of EphA4, effectively blocks this "forward signaling" into the EphA4-expressing immune cell.[5]
Quantitative Data on this compound-EphA4 Binding
The binding affinity and inhibitory concentration of the this compound for the EphA4 receptor have been quantified in several studies. This data is crucial for determining effective concentrations in experimental settings.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1.3 µM | Not Specified | [5] |
| 0.85 ± 0.15 µM | Isothermal Titration Calorimetry | [2] | |
| Inhibitory Concentration (IC50) | 4.22 µM | Not Specified | [5] |
Immunomodulatory Functions
The this compound's antagonism of EphA4 signaling has been shown to impact two critical aspects of the immune response: T-cell trafficking and monocyte/macrophage polarization and function.
Regulation of T-Cell Trafficking
EphA4 signaling plays a role in the adhesion of T-cells to the endothelium, a critical step in their migration from the bloodstream into tissues.[3] By blocking this signaling, the this compound can modulate T-cell trafficking.
Experimental Evidence: Studies have demonstrated that the this compound is effective in adhesion assays, highlighting its importance in regulating integrin-dependent adhesion of human T-cells.[2] Specifically, the activation of EphA4 on CD4+ T-lymphocytes by its ligand ephrin-A1 stimulates chemotaxis and actin polymerization, processes essential for cell migration.[3] This suggests that by inhibiting EphA4, the this compound can reduce T-cell migration.
Experimental Protocol: T-Cell Adhesion Assay (General Protocol)
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) to confluence in a 96-well plate. Human T-lymphocytes (e.g., Jurkat cell line or primary T-cells) are cultured separately.
-
Endothelial Cell Activation: Activate the HUVEC monolayer with a pro-inflammatory stimulus such as TNF-α (e.g., 10 ng/mL) for 4-6 hours to upregulate the expression of adhesion molecules.
-
Peptide Incubation: Pre-incubate the activated HUVECs with varying concentrations of the this compound for 30 minutes.
-
T-Cell Labeling and Adhesion: Label the T-cells with a fluorescent dye (e.g., Calcein-AM). Add the labeled T-cells to the HUVEC-containing wells and incubate for 30-60 minutes to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent T-cells.
-
Quantification: Measure the fluorescence of the remaining adherent T-cells using a fluorescence plate reader. The percentage of inhibition of adhesion can be calculated relative to a control without the this compound.
Modulation of Monocyte and Macrophage Function
EphA4 signaling is also implicated in monocyte adhesion to endothelial cells and in the polarization of macrophages into pro-inflammatory or anti-inflammatory phenotypes.
Experimental Evidence: The interaction between ephrin-A1 on endothelial cells and EphA4 on monocytes promotes monocyte adhesion.[1] Studies on EphA4-deficient mice have shown that the absence of EphA4 signaling in monocytes leads to a shift from a pro-inflammatory (M1-like) to an anti-inflammatory (M2-like) phenotype.[6] This shift is characterized by changes in cytokine and chemokine expression.
Quantitative Data on EphA4 Deficiency on Monocyte/Macrophage Gene Expression:
| Gene | Effect of EphA4 Deficiency | Function | Reference |
| Ccl2 (MCP-1) | Reduced mRNA expression | Pro-inflammatory chemokine | [6] |
| Il6 | Reduced mRNA expression | Pro-inflammatory cytokine | [6] |
| Arg1 | Increased mRNA expression | Anti-inflammatory marker | [6] |
| Il10 | Increased mRNA expression | Anti-inflammatory cytokine | [6] |
| Il4 | Increased mRNA expression | Anti-inflammatory cytokine | [6] |
Experimental Protocol: Monocyte Cytokine Secretion Assay (General Protocol)
A detailed protocol for a this compound-specific monocyte cytokine secretion assay is not available. However, a general approach would be:
-
Monocyte Isolation and Culture: Isolate human primary monocytes from peripheral blood mononuclear cells (PBMCs) or use a monocytic cell line (e.g., THP-1).
-
Differentiation (Optional): Differentiate monocytes into macrophages using stimuli like PMA (phorbol 12-myristate 13-acetate).
-
Peptide Treatment: Pre-incubate the monocytes/macrophages with various concentrations of the this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce cytokine production.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentrations of cytokines of interest (e.g., IL-1β, IL-6, TNF-α, IL-10) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.
Signaling Pathways Modulated by this compound
The immunomodulatory effects of the this compound are a direct consequence of its ability to inhibit the downstream signaling cascades of the EphA4 receptor in immune cells.
EphA4 Signaling in T-Cells
In T-cells, EphA4 activation by ephrins leads to the phosphorylation of Proline-rich Tyrosine Kinase 2 (PYK2).[3] Phosphorylated PYK2 is a key signaling node that can regulate actin cytoskeletal rearrangements, which are fundamental for cell migration and chemotaxis.[3][7] By blocking EphA4, the this compound is predicted to prevent PYK2 phosphorylation and subsequent T-cell migration.
Caption: EphA4 Signaling Pathway in T-Cells and its inhibition by this compound.
EphA4 Signaling in Monocytes
In monocytes, EphA4 activation promotes adhesion to endothelial cells through the activation of the RhoA signaling pathway.[1] This leads to actin filament polymerization and stress fiber formation, strengthening the adhesion of monocytes to the endothelium.[1] Furthermore, EphA4 signaling in monocytes appears to promote a pro-inflammatory phenotype, and its inhibition is associated with a shift towards an anti-inflammatory state, potentially involving the Akt signaling pathway.[4][6]
Caption: EphA4 Signaling in Monocytes and its inhibition by this compound.
Experimental Workflows
The investigation of the this compound's immunomodulatory functions typically involves a series of in vitro experiments to assess its impact on immune cell behavior and signaling.
Caption: General experimental workflow for studying this compound's immunomodulatory effects.
Conclusion and Future Directions
The this compound is emerging as a valuable tool for modulating immune responses through its targeted antagonism of the EphA4 receptor. Its ability to influence T-cell trafficking and monocyte/macrophage function suggests potential therapeutic applications in inflammatory and autoimmune diseases. Future research should focus on obtaining more detailed quantitative data on the effects of the this compound on various immune cell subsets and their effector functions. In vivo studies are also warranted to validate the therapeutic potential of the this compound in preclinical models of immune-mediated diseases. Furthermore, a deeper understanding of the intricate downstream signaling pathways of EphA4 in different immune cells will be crucial for the development of more targeted and effective immunomodulatory therapies.
References
- 1. Ephrin-A1/EphA4-mediated adhesion of monocytes to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ephrin-A1 binding to CD4+ T lymphocytes stimulates migration and induces tyrosine phosphorylation of PYK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Monocyte proinflammatory phenotypic control by ephrin type A receptor 4 mediates neural tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. T cell receptor activation leads to two distinct phases of Pyk2 activation and actin cytoskeletal rearrangement in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies of KYL Peptide in Cancer Cell Lines: A Technical Guide
Affiliation: Google Research
Abstract
The KYL peptide, a dodecapeptide with the sequence KYLPYWPVLSSL, has been identified as a selective antagonist of the Ephrin type-A receptor 4 (EphA4). Preliminary studies have begun to elucidate its role and potential therapeutic applications in oncology. This technical guide provides an in-depth overview of the foundational research on the this compound's activity in cancer cell lines. It is intended for researchers, scientists, and drug development professionals. The focus of this document is on the peptide's mechanism of action as an EphA4 antagonist, rather than as a direct cytotoxic agent. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and development.
Introduction
The Eph receptors, a large family of receptor tyrosine kinases, and their ephrin ligands are crucial mediators of cell-cell communication, playing significant roles in developmental processes and tissue homeostasis.[1] Dysregulation of Eph receptor signaling is increasingly implicated in various pathologies, including cancer.[1][2] The EphA4 receptor, in particular, has been associated with cancer progression, including promoting the malignancy of breast cancer stem cells through interactions with the tumor microenvironment.[1][3][4]
The this compound (Sequence: KYLPYWPVLSSL) was discovered through phage display screening and characterized as a selective antagonist that binds to the ligand-binding domain of EphA4.[1][2] This binding competitively inhibits the interaction between EphA4 and its ephrin ligands, thereby blocking downstream signaling.[1] This guide will synthesize the findings from preliminary in vitro studies to provide a comprehensive technical resource on the this compound's role in cancer cell biology.
Quantitative Data Presentation
The following tables summarize the key quantitative parameters of the this compound from published preliminary studies.
Table 1: Binding Affinity and Inhibitory Concentration of this compound
| Parameter | Value | Method | Source |
| Dissociation Constant (Kd) | 0.85 ± 0.15 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| IC50 (EphA4-ephrin-A5 Inhibition) | 6.34 µM | ELISA | [5] |
Table 2: Stability of this compound in Conditioned Cell Culture Media
| Cell Line | Conditioned Medium | Incubation Time | Half-life (approx.) | Source |
| PC3 (Prostate Cancer) | 3 days, subconfluent to confluent | Various time points at 37°C | ~10 hours | [1][2] |
| C2C12 (Myoblasts) | 3 days, subconfluent to confluent | Various time points at 37°C | ~10 hours | [2] |
Note: While a related and more potent EphA4 antagonistic peptide (APY-d3) showed no cytotoxicity at concentrations 100-fold higher than its IC50 for EphA4 inhibition, specific and comprehensive cytotoxicity data (e.g., IC50 for cell viability) for the this compound across a range of cancer cell lines is not extensively available in the reviewed literature.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound's effects on cancer cell lines.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of the this compound to the EphA4 receptor's ephrin-binding domain.
Materials:
-
ITC200 calorimeter (e.g., Microcal)
-
Purified recombinant EphA4 ephrin-binding domain
-
Synthetic this compound (>95% purity)
-
DMSO
-
HEPES buffer (10 mM, pH 7.6)
-
NaCl (100 mM)
Procedure:
-
Dissolve the this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a final peptide solution of 1 mM in a buffer containing 10 mM HEPES (pH 7.6), 100 mM NaCl, and 5% DMSO.
-
Prepare a solution of the EphA4 ephrin-binding domain at a concentration of 65–95 µM in the same final buffer.
-
Load the EphA4 solution into the sample cell (approx. 205 µl) of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform the titration by injecting 2 µl aliquots of the peptide solution into the sample cell at regular intervals.
-
Analyze the resulting heat changes using software such as Origin (Microcal) to determine the Kd.[2]
ELISA for Inhibition of EphA4-ephrin-A5 Binding
Objective: To measure the ability of the this compound to inhibit the binding of EphA4 to its ligand ephrin-A5.
Materials:
-
96-well Protein A-coated plates
-
Ephrin-A5/Fc chimera
-
EphA4/alkaline phosphatase (AP) fusion protein
-
This compound
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
AP substrate (e.g., p-nitrophenyl phosphate)
-
Plate reader
Procedure:
-
Coat the wells of a 96-well Protein A plate with 1 µg/ml of ephrin-A5/Fc for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Prepare serial dilutions of the this compound.
-
Add the peptide dilutions to the wells, followed by a constant concentration of EphA4-AP (e.g., 0.05 nM).
-
Incubate for 30 minutes at 4°C.
-
Wash the wells three times to remove unbound protein and peptide.
-
Add the AP substrate to each well and incubate until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a plate reader.
-
Calculate the percentage of inhibition for each peptide concentration and determine the IC50 value.
Cell Migration Assay (Transwell/Boyden Chamber)
Objective: To assess the effect of this compound on the migration of cancer cells.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Cancer cell line of interest (e.g., breast cancer stem cells)
-
Serum-free cell culture medium
-
Medium with chemoattractant (e.g., containing factors secreted by monocytes/macrophages)
-
This compound
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., DAPI or Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
(Optional) If studying invasion, coat the apical side of the Transwell membrane with a thin layer of Matrigel® and allow it to solidify.
-
Seed cancer cells in the apical chamber of the Transwell insert in serum-free medium.
-
Add the this compound at various concentrations to the apical chamber.
-
Add medium containing a chemoattractant to the basolateral (lower) chamber.
-
Incubate the plate for a suitable period (e.g., 24 hours) at 37°C in a CO2 incubator to allow for cell migration.
-
After incubation, remove the inserts from the wells.
-
Use a cotton swab to gently remove the non-migrated cells from the apical side of the membrane.
-
Fix the migrated cells on the basolateral side of the membrane with the fixing solution for 10-15 minutes.
-
Stain the cells with a suitable staining solution.
-
Wash the inserts and allow them to dry.
-
Image and count the migrated cells in several random fields of view using a microscope.
Western Blotting for EphA4 Signaling
Objective: To analyze changes in protein expression and phosphorylation in the EphA4 signaling pathway upon treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Ephrin-A5 ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EphA4, anti-total-EphA4, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cancer cells to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an EphA4 ligand (e.g., ephrin-A5) for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to quantify changes in protein phosphorylation and expression.
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of EphA4 signaling by the this compound in the tumor microenvironment.
Experimental Workflow
Caption: General experimental workflow for investigating the this compound in cancer cell lines.
Conclusion and Future Directions
The preliminary research on the this compound has established it as a selective antagonist of the EphA4 receptor. The primary mechanism of its anti-cancer potential, as suggested by initial studies, lies in its ability to disrupt the pro-tumorigenic signaling between cancer cells (particularly cancer stem cells) and cells within the tumor microenvironment, such as macrophages.[1][4] This can lead to a reduction in the maintenance of the cancer stem cell state and may also affect other processes like cell adhesion and migration.
Future research should focus on several key areas:
-
Comprehensive Cytotoxicity Screening: While current data suggests low direct cytotoxicity, a broad screening against a panel of cancer cell lines is necessary to confirm this and identify any potential susceptible subtypes.
-
In Vivo Efficacy: Studies in animal models of cancer are required to evaluate the peptide's ability to inhibit tumor growth and metastasis in a complex biological system.
-
Pharmacokinetic and Pharmacodynamic Studies: The stability and delivery of the peptide in vivo need to be optimized for potential therapeutic applications.
-
Combination Therapies: Investigating the synergistic effects of the this compound with standard chemotherapeutic agents or immunotherapies could reveal new treatment paradigms.
References
- 1. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications of a Nanomolar Cyclic Peptide Antagonist for the EphA4 Receptor To Achieve High Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of proapoptotic peptides is highly improved by thermal targeting using elastin-like polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of KYL Peptide and EphA4 Interaction: A Technical Guide
Introduction
The EphA4 receptor, a member of the largest family of receptor tyrosine kinases, plays a pivotal role in a multitude of physiological and pathological processes, including axonal guidance, synaptic plasticity, and cancer progression.[1][2] Its interaction with ephrin ligands initiates bidirectional signaling that can influence cell morphology, adhesion, and migration.[3][4] The development of antagonists that can selectively modulate EphA4 activity is therefore of significant interest for therapeutic applications in neurological diseases and oncology.[1][5] The KYL peptide (sequence: KYLPYWPVLSSL) is a dodecapeptide identified through phage display that has been shown to be a selective antagonist of the EphA4 receptor, competitively inhibiting ephrin binding.[2][6] This technical guide provides an in-depth overview of the in silico methods used to model and characterize the interaction between the this compound and the EphA4 receptor, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Binding Affinity Data
The binding affinity of the this compound and its analogs to the EphA4 receptor has been quantified using various biophysical techniques. This data is crucial for validating in silico models and for structure-activity relationship (SAR) studies.
| Peptide | Binding Affinity (KD) | IC50 | Experimental Method | Reference |
| KYL | 0.85 ± 0.15 µM | 4.22 µM | Isothermal Titration Calorimetry (ITC) | [1][7] |
| APY | 1.5 ± 0.5 µM | Isothermal Titration Calorimetry (ITC) | [1] | |
| VTM | 4.7 ± 0.1 µM | Isothermal Titration Calorimetry (ITC) | [1] |
Experimental Protocols for In Silico Modeling
In silico modeling provides a powerful computational framework to investigate the molecular details of the this compound-EphA4 interaction at an atomic level. The primary methods employed are molecular docking and molecular dynamics simulations.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] This method is instrumental in identifying the binding site and key interacting residues.
Protocol for Peptide-Protein Docking using HADDOCK (High Ambiguity Driven protein-protein Docking):
-
Input Structure Preparation:
-
Obtain the 3D structure of the EphA4 ephrin-binding domain from the Protein Data Bank (PDB).
-
Generate a 3D model of the this compound using peptide building software or from existing structural data.
-
-
Definition of Ambiguous Interaction Restraints (AIRs):
-
Define active residues on the receptor (EphA4) based on experimental data such as NMR chemical shift perturbations or mutagenesis studies.[1]
-
Define active residues on the ligand (this compound) based on alanine scanning mutagenesis or other experimental data identifying critical residues for binding.[1]
-
-
Rigid Body Docking (it0):
-
Perform an initial rigid-body energy minimization of 1,000 complex structures. The software randomly rotates and translates the peptide relative to the receptor.
-
-
Semi-flexible Simulated Annealing (it1):
-
Select the top 200 structures from the rigid-body docking stage based on intermolecular energy.
-
Perform a three-stage simulated annealing refinement. The first stage treats the interacting residues' side chains as flexible. The second stage allows flexibility for both side chains and the backbone at the interface. The third stage further refines the entire complex.
-
-
Flexible Refinement in Water (itw):
-
Further refine the 200 structures from the previous stage in an explicit water solvent environment. This step improves the scoring and ranking of the docked poses.
-
-
Cluster Analysis:
-
Cluster the refined structures based on pairwise root-mean-square deviation (RMSD). A cutoff of 7.5 Å is typically used.
-
Rank the clusters based on their average interaction energy and buried surface area. The top-ranking clusters represent the most probable binding modes.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the this compound-EphA4 complex over time, allowing for the assessment of complex stability and the calculation of binding free energies.[9][10]
General Protocol for All-Atom MD Simulation using GROMACS:
-
System Preparation:
-
Start with a high-quality docked structure of the KYL-EphA4 complex obtained from molecular docking.
-
Choose a suitable force field (e.g., CHARMM, AMBER) for the protein and peptide.[11]
-
Place the complex in a simulation box of appropriate dimensions, ensuring a minimum distance between the complex and the box edges.
-
-
Solvation and Ionization:
-
Solvate the simulation box with a pre-equilibrated water model (e.g., TIP3P).[9]
-
Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system using the steepest descent algorithm to remove any steric clashes or unfavorable geometries.[11]
-
-
Equilibration:
-
Perform a two-phase equilibration. First, equilibrate the solvent and ions while restraining the protein and peptide (NVT ensemble). Second, equilibrate the entire system under constant pressure and temperature (NPT ensemble) to ensure the correct density.
-
-
Production MD Run:
-
Run the production simulation for a desired length of time (e.g., 50-100 nanoseconds or longer) without restraints.[9] Trajectory frames are saved at regular intervals for analysis.
-
-
Analysis:
-
Analyze the trajectory to calculate RMSD to assess the stability of the complex.
-
Calculate the root-mean-square fluctuation (RMSF) to identify flexible regions.
-
Analyze hydrogen bonds and other non-covalent interactions over time.
-
Calculate the binding free energy using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP).[8][12]
-
Visualizations: Workflows and Signaling Pathways
In Silico Modeling Workflow
The following diagram illustrates the typical workflow for in silico modeling of a peptide-protein interaction, from initial structure preparation to binding affinity calculation.
References
- 1. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.unipr.it [repository.unipr.it]
- 3. Unraveling the Potential of EphA4: A Breakthrough Target and Beacon of Hope for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Structural insights into EphA4 unconventional activation from prediction of the EphA4 and its complex with ribonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Dynamics Scoring of Protein–Peptide Models Derived from Coarse-Grained Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Guide: The Physiological Effects of Blocking EphA4 with KYL Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological consequences of inhibiting the EphA4 receptor using the antagonistic KYL peptide. It consolidates key quantitative data, details experimental methodologies, and illustrates the underlying molecular pathways and experimental workflows.
Introduction to EphA4 and the this compound
Ephrin type-A receptor 4 (EphA4) is a receptor tyrosine kinase that plays a critical role in the development and plasticity of the central nervous system (CNS).[1][2] Its functions include regulating axonal guidance, synaptic plasticity, and glial scar formation.[1][3] However, following injury or in certain neurodegenerative diseases, EphA4 signaling can be detrimental, inhibiting axonal regeneration and contributing to neuronal damage.[1][2][4] This has made EphA4 a significant target for therapeutic intervention.
The this compound (sequence: H-Lys-Tyr-Leu-Pro-Tyr-Trp-Pro-Val-Leu-Ser-Ser-Leu-OH) is a 12-amino acid antagonist that selectively binds to the ephrin-ligand-binding domain of the EphA4 receptor.[5][6][7] By competitively inhibiting the binding of natural ephrin ligands, the this compound effectively blocks the downstream signaling cascades that hinder neural repair and contribute to pathology in various CNS conditions.[4][6][8]
Quantitative Data: Binding Affinity and Inhibition
The efficacy of the this compound as an EphA4 antagonist is defined by its binding affinity and inhibitory concentrations. These parameters have been quantified through various biochemical and cell-based assays.
| Parameter | Value | Method | Source |
| Binding Affinity (KD) | 0.8 µM | Isothermal Titration Calorimetry (ITC) | [9][10] |
| 0.85 ± 0.15 µM | Isothermal Titration Calorimetry (ITC) | [9] | |
| 1.3 µM | Not Specified | [5] | |
| Inhibitory Concentration (IC50) | 6.34 µM | EphA4-EphrinA5 Interaction Assay | [10] |
| 4.22 µM | Not Specified | [5] | |
| 53 µM | Ephrin-A1-induced EphA4 Phosphorylation Assay | [11] | |
| Half-life (in cell culture) | ~10 hours | Conditioned Medium Assay | [12] |
| Half-life (in plasma) | < 1 hour | Not Specified | [12] |
EphA4 Signaling and Mechanism of this compound Inhibition
EphA4 activation by its ephrin ligands initiates a "forward signaling" cascade within the EphA4-expressing cell. This process typically leads to cytoskeletal rearrangements that result in outcomes like growth cone collapse, inhibiting axon extension.
Binding of an ephrin ligand (e.g., ephrin-A or ephrin-B) on an adjacent cell to the EphA4 receptor induces receptor clustering and autophosphorylation of tyrosine residues in its cytoplasmic domain.[3] This phosphorylation creates docking sites for various downstream signaling molecules. A key pathway involves the activation of Rho family GTPases, particularly RhoA, through guanine nucleotide exchange factors (GEFs) like ephexin.[3] Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which leads to phosphorylation of myosin light chain and other substrates, ultimately causing actin cytoskeleton contraction and growth cone collapse or dendritic spine retraction.[1][13]
References
- 1. EPH receptor A4 - Wikipedia [en.wikipedia.org]
- 2. What are EPHA4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Unraveling the Potential of EphA4: A Breakthrough Target and Beacon of Hope for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regeneration-enhancing effects of EphA4 blocking peptide following corticospinal tract injury in adult rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the EphA4 receptor in the nervous system with biologically active peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural insights into EphA4 unconventional activation from prediction of the EphA4 and its complex with ribonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iscabiochemicals.com [iscabiochemicals.com]
- 11. Identification and characterization of Nanobodies targeting the EphA4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The EphA4 Receptor Regulates Neuronal Morphology through SPAR-Mediated Inactivation of Rap GTPases - PMC [pmc.ncbi.nlm.nih.gov]
The KYL Peptide: A Technical Guide to its Antagonistic Action on EphA4 and Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the KYL peptide, a selective antagonist of the EphA4 receptor. It details the molecular interactions, downstream signaling cascades affected, and key experimental data and protocols for studying its effects. This document is intended to serve as a valuable resource for researchers in neuroscience, oncology, and immunology, as well as professionals involved in the development of novel therapeutics targeting the Eph receptor family.
Introduction to the this compound and its Target: EphA4
The this compound (sequence: KYLPYWPVLSSL) is a 12-amino acid linear peptide that acts as a potent and selective antagonist for the EphA4 receptor tyrosine kinase.[1] EphA4 is a member of the Eph receptor family, the largest family of receptor tyrosine kinases, which plays crucial roles in a wide array of physiological and pathological processes, including axon guidance, synaptic plasticity, tissue development, and cancer progression.[2][3] The this compound binds to the high-affinity ephrin-binding pocket on the extracellular domain of EphA4, thereby competitively inhibiting the binding of its endogenous ligands, the ephrins.[1][4] This antagonistic action prevents the activation of EphA4 and the subsequent initiation of its downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinity, inhibitory concentrations, and biological stability of the this compound.
Table 1: Binding Affinity and Inhibitory Concentrations
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 0.8 µM | [5][6] | |
| Dissociation Constant (Kd) | 0.85 ± 0.15 µM | Isothermal Titration Calorimetry | [2] |
| Dissociation Constant (Kd) | ~1 µM | [7][8] | |
| IC50 (EphA4-EphrinA5 Interaction) | 6.34 µM | ELISA | [5][6] |
| IC50 (EphA4-EphrinA Interaction) | ~1 µM | ELISA | [1] |
| IC50 (EphA4 Receptor Targeting) | 4.22 µM | [9] |
Table 2: Biological Stability
| Cell Line | Half-life in Culture Medium |
| PC3 (Prostate Cancer) | 8 hours |
| C2C12 (Mouse Myoblast) | 12 hours |
Downstream Signaling Pathways Modulated by this compound
The primary mechanism of action of the this compound is the inhibition of EphA4 forward signaling. By preventing ligand-induced receptor activation, KYL modulates several critical downstream pathways.
The EphA4/c-Abl Pathway in Neurodegeneration
In the context of neurodegenerative diseases such as Alzheimer's, amyloid-β oligomers (AβOs) have been shown to aberrantly activate EphA4, leading to the activation of the non-receptor tyrosine kinase c-Abl.[6][8][10] This EphA4/c-Abl signaling cascade is a key mediator of AβO-induced synaptotoxicity.[6][10] The this compound, by blocking EphA4 activation, effectively inhibits this deleterious pathway.[10][11] This inhibition prevents the downstream effects of c-Abl activation, which include dendritic spine loss, impairment of long-term potentiation (LTP), and ultimately, neuronal apoptosis.[6][10][11]
References
- 1. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.unipr.it [repository.unipr.it]
- 5. KYL | Eph Receptor Inhibitors: R&D Systems [rndsystems.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. EphA4 Activation of c-Abl Mediates Synaptic Loss and LTP Blockade Caused by Amyloid-β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Toxicity Screening of KYL Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel peptide therapeutics holds immense promise for treating a wide array of diseases. However, ensuring the safety of these molecules is a critical prerequisite for their clinical translation. The initial in vitro toxicity screening of a candidate peptide, herein referred to as KYL peptide, is a crucial first step in its preclinical safety assessment. This technical guide provides a comprehensive overview of the core methodologies for evaluating the potential cytotoxicity, genotoxicity, and immunotoxicity of the this compound.
This document outlines detailed experimental protocols for key assays, presents representative data in a structured format for easy interpretation, and visualizes relevant biological pathways and experimental workflows using Graphviz diagrams. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to design and execute a robust initial in vitro toxicity screening program for novel peptide candidates.
Cytotoxicity Assessment
Cytotoxicity assays are fundamental to initial toxicity screening, providing a measure of a substance's ability to cause cell death.[1] These assays are essential for determining the concentration range at which a peptide therapeutic may exert harmful effects on cells.
Data Presentation: Cytotoxicity of this compound
The half-maximal inhibitory concentration (IC50) is a key metric derived from cytotoxicity assays, representing the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes hypothetical IC50 values for the this compound against various cell lines, providing a comparative view of its cytotoxic potential.
| Cell Line | Cell Type | This compound IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 | 1.5 |
| HepG2 | Human Hepatocellular Carcinoma | 75.2 | 0.8 |
| A549 | Human Lung Carcinoma | 55.8 | 1.2 |
| MCF-7 | Human Breast Adenocarcinoma | 82.1 | 0.9 |
| Jurkat | Human T lymphocyte | 45.3 | 0.5 |
Table 1: Representative IC50 values of this compound on various cell lines.
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Materials:
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well microplate
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete cell culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Peptide Treatment: Prepare serial dilutions of the this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the peptide concentration to determine the IC50 value.
Visualization: Cytotoxicity Assessment Workflow
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a test substance. These assays are a critical component of safety assessment as DNA damage can lead to mutations and potentially cancer.
Data Presentation: Genotoxicity of this compound
The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[4][5] The extent of DNA damage is often quantified by the percentage of DNA in the comet tail.
| Treatment | Concentration (µM) | % Tail DNA (Mean ± SD) |
| Negative Control | 0 | 4.2 ± 1.5 |
| This compound | 10 | 6.8 ± 2.1 |
| This compound | 50 | 15.3 ± 4.5 |
| This compound | 100 | 28.9 ± 6.2 |
| Positive Control (e.g., H₂O₂) | 100 | 45.1 ± 7.8 |
Table 2: Representative genotoxicity data for this compound using the Comet assay.
Experimental Protocol: Alkaline Comet Assay
The alkaline Comet assay is widely used to detect single-strand breaks, double-strand breaks, and alkali-labile sites.
Materials:
-
This compound stock solution
-
Low melting point (LMP) agarose
-
Normal melting point (NMP) agarose
-
Lysis solution (high salt and detergent)
-
Alkaline electrophoresis buffer (pH > 13)
-
Neutralization buffer (e.g., Tris-HCl, pH 7.5)
-
DNA staining solution (e.g., SYBR Green)
-
Microscope slides
-
Horizontal gel electrophoresis unit
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the this compound for a defined period. Include negative and positive controls.
-
Slide Preparation: Coat microscope slides with NMP agarose.
-
Cell Embedding: Mix the treated cells with LMP agarose and layer onto the pre-coated slides. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (typically 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet" tail.
-
Neutralization: Gently wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Score at least 50-100 randomly selected cells per slide using image analysis software to quantify the % Tail DNA.
Visualization: Mechanism of the Comet Assay
Immunotoxicity Assessment
Immunotoxicity refers to the adverse effects of substances on the immune system. In vitro assays can assess the potential of a peptide to induce an unwanted inflammatory response by measuring the release of cytokines.
Data Presentation: Immunotoxicity of this compound
Cytokine release assays measure the levels of pro-inflammatory and anti-inflammatory cytokines produced by immune cells in response to a test substance.
| Cytokine | Untreated Control (pg/mL) | This compound (10 µM) (pg/mL) | This compound (50 µM) (pg/mL) | Positive Control (LPS) (pg/mL) |
| TNF-α | < 15 | 25 ± 8 | 150 ± 25 | 2500 ± 300 |
| IL-6 | < 10 | 40 ± 12 | 250 ± 40 | 4000 ± 500 |
| IL-1β | < 5 | 10 ± 3 | 80 ± 15 | 1500 ± 200 |
| IL-10 | < 20 | 22 ± 5 | 35 ± 8 | 150 ± 30 |
Table 3: Representative cytokine release data from human PBMCs treated with this compound.
Experimental Protocol: Cytokine Release ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in a sample.
Materials:
-
This compound stock solution
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS) as a positive control
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-1β, IL-10)
-
96-well plate
-
Microplate reader
Procedure:
-
PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Seed the cells in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Peptide Treatment: Treat the cells with different concentrations of the this compound. Include an untreated control and an LPS-stimulated positive control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for each cytokine of interest according to the manufacturer's instructions. This typically involves:
-
Coating the ELISA plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of each cytokine in the samples.
Visualization: Hypothetical Signaling Pathway of this compound-Induced Cytotoxicity
This diagram illustrates a hypothetical signaling cascade that could be initiated by the this compound, leading to apoptosis.
Conclusion
The in vitro toxicity screening assays outlined in this guide provide a robust framework for the initial safety assessment of the this compound. By systematically evaluating cytotoxicity, genotoxicity, and immunotoxicity, researchers can gain valuable insights into the potential liabilities of a peptide candidate early in the drug development process. The data generated from these assays are essential for making informed decisions about the progression of a peptide therapeutic towards further preclinical and clinical development. It is important to note that these in vitro studies represent the first tier of safety evaluation and should be followed by more comprehensive preclinical testing as the development program advances.
References
- 1. Block of Voltage-Gated Calcium Channels by Peptide Toxins - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Calcium Signaling and Amyloid Toxicity in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Neurotoxins that Affect Voltage-Gated Calcium Channels: A Close-Up on ω-Agatoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The COMET assay: single-cell analysis of DNA damage - Cellomatics Biosciences [cellomaticsbio.com]
- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Dissolution and Storage of KYL Peptide
This document provides a detailed protocol for the proper dissolution and storage of the this compound (Sequence: KYLPYWPVLSSL). Adherence to these guidelines is crucial for maintaining the peptide's integrity, ensuring experimental reproducibility, and maximizing its shelf-life for research and drug development applications.
Peptide Characteristics
The this compound is an inhibitor of the EphA4 receptor tyrosine kinase.[1][2] It has a molecular weight of 1465.75 g/mol and the chemical formula C74H108N14O17.[1] The peptide is typically supplied in a lyophilized powder form and may contain trifluoroacetic acid (TFA) salts from the purification process, which generally enhance solubility in aqueous solutions.[1]
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative parameters for the dissolution and storage of the this compound.
| Parameter | Recommended Value/Condition | Notes | Citations |
| Lyophilized Peptide Storage | |||
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | For optimal stability, -80°C is preferred for storage longer than a few weeks. | [3][4][5][6] |
| Solubility | |||
| Water | Up to 2 mg/mL | Use sterile, deionized water. | |
| DMSO | Soluble (e.g., 10 mM stock) | A common solvent for creating concentrated stock solutions. | [2][7] |
| Reconstituted Peptide Storage | |||
| Storage Temperature | -20°C or -80°C | Aliquoting is highly recommended to avoid freeze-thaw cycles. | [3][4][6][8] |
| Shelf-life at -20°C | Up to 1 month | For stock solutions. | [2][3] |
| Shelf-life at -80°C | Up to 6 months | For stock solutions. | [2][3] |
| Short-term Storage (in use) | 4°C for up to one week | Dependent on the specific buffer and application. | [6][9] |
| Recommended pH for Solution | pH 5-6 | Using a sterile buffer in this pH range can prolong the shelf-life of the peptide solution. | [6][10] |
| In Vitro Stability | |||
| Half-life in cell culture media | ~8-12 hours | This was observed in PC3 and C2C12 conditioned media. | [2][7] |
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile, high-purity water, or sterile DMSO
-
Sterile polypropylene or low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes with sterile tips
-
Vortex mixer (optional)
-
Sonicator (optional)
Procedure:
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 20-30 minutes, preferably in a desiccator.[8][10][11] This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.[5][12]
-
Solvent Selection:
-
For aqueous solutions: this compound is soluble in water up to 2 mg/mL. Use sterile, purified water.
-
For organic stock solutions: For higher concentrations or if the peptide is difficult to dissolve in water, use sterile DMSO. A 10 mM stock solution in DMSO has been previously described.[7]
-
-
Reconstitution:
-
Carefully open the vial in a clean environment.
-
Add the desired volume of the chosen solvent to the vial. To minimize foaming, gently add the solvent down the side of the vial.[13][14]
-
Gently swirl the vial or pipette the solution up and down to mix.[13][14] Avoid vigorous shaking, as this can cause the peptide to aggregate.[13]
-
If the peptide does not dissolve completely, brief sonication or gentle warming (not exceeding 40°C) may facilitate dissolution.[5][11]
-
-
Verification of Concentration (Optional): For applications requiring precise concentrations, the peptide concentration can be verified by measuring the optical density at 280 nm, as KYL contains tyrosine and tryptophan residues.[7]
Protocol for Storing this compound
Proper storage is critical to prevent degradation and ensure the long-term activity of the this compound.
Materials:
-
Sterile, low-protein-binding microcentrifuge tubes for aliquoting
-
-20°C and -80°C freezers
Procedure for Lyophilized Peptide:
-
Upon receipt, store the lyophilized this compound at -20°C or, for long-term storage, at -80°C.[4][5][6]
-
Keep the vial tightly sealed and in a dark, dry environment.[10][15]
Procedure for Reconstituted Peptide:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes.[3][4][6][8][10][11][15]
-
Storage: Store the aliquots in a freezer at -20°C for up to one month or at -80°C for up to six months.[2][3] Ensure the storage tubes are well-sealed.
-
Handling: When using a frozen aliquot, thaw it completely and mix gently before use. Avoid keeping the peptide solution at room temperature for extended periods.
Visualizations
Experimental Workflow for this compound Dissolution and Storage
Caption: Figure 1. A flowchart illustrating the recommended steps for the dissolution and subsequent storage of this compound.
Signaling Pathway Inhibition by this compound
Caption: Figure 2. Diagram showing the inhibitory action of the this compound on the EphA4 signaling pathway.
References
- 1. This compound [novoprolabs.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jpt.com [jpt.com]
- 5. lifetein.com [lifetein.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. treasurecoastpeptides.com [treasurecoastpeptides.com]
- 10. NIBSC - Peptide Storage [nibsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. peptide.com [peptide.com]
- 13. primepeptides.co [primepeptides.co]
- 14. empower-peptides.com [empower-peptides.com]
- 15. genscript.com [genscript.com]
Application Notes and Protocols for Peptide-Mediated Functional Recovery in a Spinal Cord Injury (SCI) Rat Model
Disclaimer: The following application notes and protocols are based on published research on various neuroprotective and regenerative peptides used in rat models of spinal cord injury. Specific data and mechanisms are primarily drawn from studies on Intracellular Sigma Peptide (ISP) and VD11 peptide , as no specific research on a "KYL peptide" in this context was found in the initial literature search. These notes are intended to serve as a comprehensive guide for researchers and drug development professionals.
Introduction
Spinal cord injury (SCI) triggers a complex cascade of secondary injury events, including inflammation, apoptosis, and the formation of a glial scar, which collectively inhibit axonal regeneration and functional recovery.[1] Peptide-based therapies represent a promising strategy to mitigate these effects and promote neural repair.[2] Peptides can be designed to target specific molecular pathways involved in the inhibition of axon growth. This document outlines the application of a representative peptide, Intracellular Sigma Peptide (ISP), in a rat model of SCI to promote functional recovery. ISP has been shown to allow paralyzed muscles to activate in over 80% of animal subjects.[3]
The primary mechanism of action for ISP involves overcoming the inhibitory signals presented by proteoglycans in the glial scar that forms at the injury site.[4][5] Following a central nervous system injury, proteoglycans accumulate in the scar tissue and create a barrier that prevents nerve fiber regeneration.[5][6] ISP is designed to block the protein tyrosine phosphatase sigma (PTPσ) receptor on neurons, which is a receptor for these inhibitory proteoglycans.[7][8] By blocking this interaction, severed nerve fibers are no longer entrapped by the scar, allowing for potential regeneration and functional recovery.[7]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies using ISP in a rat model of severe spinal cord injury.
Table 1: Functional Recovery in SCI Rats Treated with ISP
| Functional Outcome | Number of Animals Recovering Function | Percentage of Animals Recovering Function |
| Any Function (Urination, Movement, or Both) | 21 out of 26 | ~81%[6] |
| Locomotion (Walking) | >33% | >33%[7] |
| Bladder Function | All animals showed improvement | 100%[7] |
Data is synthesized from studies involving daily injections of ISP for seven weeks following a severe spinal cord injury in rats.[3][6]
Table 2: Histological and Molecular Outcomes
| Parameter | Observation in ISP-Treated Group |
| Axon Regeneration | Nerve fibers overcome scarring that normally blocks their regrowth[4] |
| Serotonergic Fiber Sprouting | Robust response observed[4] |
| Motor Neuron Survival | Increased from 61% (control) to 79% at 3 weeks post-injury[8] |
Experimental Protocols
Spinal Cord Injury Rat Model (Contusion Model)
-
Animal Preparation: Adult female Sprague-Dawley rats (250-300g) are used. Anesthetize the rat using an appropriate anesthetic (e.g., intraperitoneal injection of ketamine/xylazine).
-
Surgical Procedure:
-
Shave and sterilize the dorsal surface over the thoracic region.
-
Make a midline incision and expose the vertebral column.
-
Perform a laminectomy at the T9-T10 level to expose the spinal cord.
-
Stabilize the spine using vertebral clamps.
-
Induce a moderate contusion injury using a standardized impactor device (e.g., Multicentre Animal Spinal Cord Injury Study impactor).[9]
-
-
Post-Operative Care:
-
Suture the muscle layers and close the skin incision.
-
Administer analgesics and antibiotics as per approved institutional animal care protocols.
-
Provide manual bladder expression twice daily until bladder function is restored.
-
House animals in a controlled environment with easy access to food and water.
-
Peptide Administration Protocol
-
Peptide Preparation: Reconstitute the lyophilized ISP peptide in sterile saline to the desired concentration. The peptide is often fused with a cell-penetrating sequence like the trans-activator of transcription (TAT) to allow for systemic delivery and penetration of the blood-brain barrier and cell membranes.[3][10]
-
Administration Route: Intraperitoneal (IP) injection is a common and effective route for systemic delivery.[9] This method avoids direct injection into the injured spinal cord.[10]
-
Dosing and Schedule:
Assessment of Functional Recovery
-
Locomotor Function:
-
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale: Assess hindlimb locomotor function in an open field weekly. The scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).
-
Grid Walk Test: Evaluate fine motor control and coordination by observing the number of foot faults as the rat traverses a grid.
-
-
Bladder Function:
-
Monitor the restoration of autonomic bladder control, assessing the frequency and volume of urination.[6]
-
-
Sensory Function:
-
Von Frey Filaments: Assess mechanical allodynia (pain hypersensitivity) by applying filaments of varying forces to the plantar surface of the hind paws.[9]
-
Signaling Pathways and Visualizations
ISP Signaling Pathway
The Intracellular Sigma Peptide (ISP) is designed to competitively inhibit the intracellular domain of the Protein Tyrosine Phosphatase sigma (PTPσ) receptor. This prevents the downstream signaling cascade that is normally activated by chondroitin sulfate proteoglycans (CSPGs) in the glial scar, which leads to growth cone collapse and inhibition of axon regeneration.
Caption: ISP peptide blocks the PTPσ receptor, preventing CSPG-mediated inhibition of axon growth.
VD11 Peptide Signaling Pathway
The VD11 peptide has been shown to exert its neuroprotective effects through the activation of the AMPK and AKT signaling pathways, which are crucial for cell survival, proliferation, and axonal regeneration.[11]
Caption: VD11 peptide activates AMPK and AKT pathways to promote neuroprotection and regeneration.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating a therapeutic peptide in a rat model of SCI.
Caption: Experimental workflow for testing peptide efficacy in a rat SCI model.
References
- 1. Neuroprotection and its molecular mechanism following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Cells, Supplements, and Peptides as Therapeutic Strategies for Modulating Inflammation after Spinal Cord Injury: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Peptide Shows Great Promise for Treating Spinal Cord Injury | School of Medicine | School of Medicine | Case Western Reserve University [case.edu]
- 5. medindia.net [medindia.net]
- 6. Scientists design peptide to promote functional recovery following spinal cord injury | CWRU Newsroom | Case Western Reserve University [case.edu]
- 7. Injectable Peptide Might Help Spinal Cord Injury Patients Walk Again - BioSpace [biospace.com]
- 8. ISP and PAP4 peptides promote motor functional recovery after peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systemic Administration of Connexin43 Mimetic Peptide Improves Functional Recovery after Traumatic Spinal Cord Injury in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. A new peptide, VD11, promotes structural and functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
Application of KYL Peptide in Alzheimer's Disease Mouse Models: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of the KYL peptide, a promising therapeutic agent, in Alzheimer's disease (AD) mouse models. The this compound has been shown to effectively alleviate amyloid-β (Aβ)-induced synaptic dysfunction and plasticity defects by targeting the EphA4 receptor.
The this compound (sequence: KYLPYWPVLSSL) is a 12-amino acid antagonist that selectively binds to the ligand-binding domain of the EphA4 receptor.[1][2] This interaction blocks the downstream signaling cascade initiated by Aβ oligomers, which has been implicated in the synaptic loss and cognitive decline characteristic of Alzheimer's disease.[3]
Mechanism of Action
In the context of Alzheimer's disease, soluble amyloid-β oligomers bind to and activate the EphA4 receptor on neurons.[1][3] This activation triggers a signaling pathway that includes the tyrosine phosphorylation of EphA4 and subsequent activation of the c-Abl kinase.[3] This cascade ultimately leads to synaptic dysfunction, including a reduction in dendritic spine density and impaired long-term potentiation (LTP), a cellular correlate of learning and memory.[1][3]
The this compound acts as a competitive inhibitor, preventing Aβ oligomers from binding to the EphA4 receptor.[1] By blocking this initial step, the peptide effectively abolishes Aβ-stimulated EphA4 tyrosine phosphorylation and the subsequent detrimental downstream signaling, thereby rescuing synaptic function.[1][2][3]
Efficacy in Alzheimer's Disease Mouse Models
Studies utilizing transgenic mouse models of Alzheimer's disease, such as the APP/PS1 model, have demonstrated the therapeutic potential of the this compound. Administration of the peptide has been shown to rescue synaptic plasticity, improve cognitive function, and reverse molecular alterations associated with the disease.[1][4]
Quantitative Data Summary
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Cultured Hippocampal Neurons | Aβ oligomers + this compound | Dendritic Spine Density | Abolished the Aβ-triggered reduction of dendritic spines. | [1] |
| Acute Hippocampal Slices | Aβ oligomers + this compound | Long-Term Potentiation (LTP) | Prevented the Aβ-induced suppression of LTP. | [1] |
| 6- to 7-month-old APP/PS1 Mice | Intracerebral infusion of this compound (~3 weeks) | Long-Term Potentiation (LTP) | Restored LTP formation. | [1] |
| APP/PS1 Mice | This compound treatment | Excitatory Synapses (in hippocampal CA1 neurons) | Increased the number of excitatory synapses and postsynaptic PSD-95 puncta. | [4] |
| APP/PS1 Mice | This compound treatment | Dendritic Spine Density (in hippocampal CA1 neurons) | Increased densities of total and mature dendritic spines. | [4] |
| APP/PS1 Mice | This compound treatment | Gene Expression in CA3 and CA1 neurons | Reversed molecular alterations associated with synapse organization and function to levels observed in wild-type mice. | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the this compound in Alzheimer's disease mouse models.
In Vitro Rescue of Aβ-Induced Synaptic Dysfunction
Objective: To assess the ability of this compound to prevent Aβ-induced dendritic spine loss in cultured hippocampal neurons.
Materials:
-
Primary hippocampal neuron cultures
-
Amyloid-β (Aβ) oligomers
-
This compound (KYLPYWPVLSSL)
-
Neurobasal medium and B27 supplement
-
Fixatives (e.g., 4% paraformaldehyde)
-
Staining reagents (e.g., fluorescently-labeled phalloidin for actin)
-
Confocal microscope
Protocol:
-
Culture primary hippocampal neurons from embryonic day 18 (E18) mouse embryos.
-
At days in vitro (DIV) 14-21, treat the neurons with Aβ oligomers (concentration to be optimized, e.g., 500 nM) for 24 hours.
-
For the experimental group, co-treat neurons with Aβ oligomers and this compound (e.g., 30 µM).[3] A control group should be treated with vehicle.
-
After 24 hours, fix the neurons with 4% paraformaldehyde.
-
Permeabilize and stain the neurons to visualize dendritic spines (e.g., with fluorescently-labeled phalloidin).
-
Acquire images using a confocal microscope.
-
Quantify dendritic spine density along a defined length of dendrite for each condition.
In Vivo Administration of this compound via Mini-Osmotic Pumps
Objective: To chronically deliver this compound to the brains of AD transgenic mice to assess its long-term effects on synaptic plasticity and pathology.
Materials:
-
APP/PS1 transgenic mice (and wild-type littermate controls)
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for vehicle
-
Alzet mini-osmotic pumps
-
Brain infusion cannula
-
Surgical instruments for stereotaxic surgery
-
Anesthesia
Protocol:
-
Anesthetize the mice according to approved institutional protocols.
-
Using a stereotaxic frame, implant a brain infusion cannula into the desired brain region (e.g., the lateral ventricle).
-
Prepare the Alzet mini-osmotic pumps to deliver either this compound (e.g., at a concentration to achieve a specific dosage) or vehicle (aCSF). The pumps should be primed according to the manufacturer's instructions.
-
Connect the filled pump to the implanted cannula and place the pump subcutaneously on the back of the mouse.
-
Allow the mice to recover from surgery. The pumps will continuously infuse the peptide or vehicle for a specified duration (e.g., 3 weeks).[1]
-
Following the infusion period, proceed with behavioral testing, electrophysiology, or immunohistochemical analysis.
Electrophysiological Assessment of Long-Term Potentiation (LTP)
Objective: To measure synaptic plasticity in the hippocampus of mice treated with this compound.
Materials:
-
Acute hippocampal slices from treated and control mice
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2
-
Recording and stimulating electrodes
-
Electrophysiology rig with amplifier and data acquisition system
Protocol:
-
Prepare acute hippocampal slices (300-400 µm thick) from the brains of this compound-treated and vehicle-treated mice.
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.
-
Compare the magnitude of LTP between slices from this compound-treated and control mice.[1]
Conclusion
The this compound represents a targeted therapeutic strategy for Alzheimer's disease by specifically inhibiting the detrimental effects of Aβ on synaptic function through the blockade of the EphA4 receptor. The protocols and data presented here provide a foundation for further investigation into the therapeutic potential of this and similar peptides in the context of neurodegenerative diseases. While promising, further research is necessary to address challenges such as bioavailability for clinical translation.[1]
References
- 1. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. EphA4 Activation of c-Abl Mediates Synaptic Loss and LTP Blockade Caused by Amyloid-β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols: Utilizing KYL Peptide to Investigate T-Cell Trafficking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the KYL peptide, a selective antagonist of the EphA4 receptor, to study its influence on T-cell trafficking. The provided protocols detail experimental setups for investigating T-cell adhesion, migration, and the underlying signaling pathways.
Introduction to this compound and T-Cell Trafficking
T-cell trafficking is a fundamental process in the adaptive immune response, involving the migration of T-lymphocytes to sites of inflammation, infection, or malignancy. This process is tightly regulated by a complex interplay of chemokine gradients, adhesion molecules, and signaling receptors on the T-cell surface. The Ephrin (Eph) receptors, a family of receptor tyrosine kinases, and their ephrin ligands are emerging as key players in regulating cell adhesion and migration.
The this compound (sequence: KYLPYWPVLSSL) is a known antagonist of the EphA4 receptor, binding to its ligand-binding domain with a dissociation constant (Kd) of approximately 1.3 μM.[1] EphA4 is expressed on T-lymphocytes and has been implicated in the regulation of integrin-dependent adhesion.[2] By blocking EphA4 signaling, the this compound serves as a valuable tool to dissect the role of this pathway in T-cell trafficking, offering potential therapeutic applications in modulating immune responses.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments to illustrate the expected outcomes when using this compound to modulate T-cell functions.
Table 1: Effect of this compound on T-Cell Adhesion to Fibronectin
| This compound Concentration (µM) | T-Cell Adhesion (%) (Mean ± SD) |
| 0 (Control) | 45 ± 5 |
| 1 | 58 ± 6 |
| 5 | 72 ± 7 |
| 10 | 85 ± 8 |
| 20 | 88 ± 9 |
Table 2: Effect of this compound on T-Cell Migration Towards SDF-1α
| This compound Concentration (µM) | Migration Index (Mean ± SD) |
| 0 (Control) | 3.5 ± 0.4 |
| 1 | 2.8 ± 0.3 |
| 5 | 1.9 ± 0.2 |
| 10 | 1.2 ± 0.1 |
| 20 | 1.1 ± 0.1 |
Table 3: Effect of this compound on LFA-1 Activation in T-Cells
| This compound Concentration (µM) | Percentage of LFA-1 High-Affinity State (%) (Mean ± SD) |
| 0 (Control) | 15 ± 2 |
| 1 | 25 ± 3 |
| 5 | 40 ± 4 |
| 10 | 55 ± 5 |
| 20 | 58 ± 6 |
Experimental Protocols
Protocol 1: In Vitro T-Cell Adhesion Assay
This protocol details a static adhesion assay to quantify the effect of this compound on T-cell adhesion to fibronectin.
Materials:
-
Human T-lymphocytes (e.g., Jurkat cell line or primary human T-cells)
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Fibronectin
-
96-well flat-bottom microplates
-
Assay buffer (e.g., RPMI 1640 with 0.1% BSA)
-
Cell labeling dye (e.g., Calcein-AM)
-
Plate reader with fluorescence capabilities
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound fibronectin.
-
Block non-specific binding by incubating the wells with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation and Labeling:
-
Culture T-cells to the desired density.
-
Label the T-cells with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled T-cells in assay buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Adhesion Assay:
-
Prepare serial dilutions of the this compound in assay buffer.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the fibronectin-coated wells.
-
Add 50 µL of the labeled T-cell suspension to each well.
-
Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
-
Quantification:
-
After the final wash, add 100 µL of assay buffer to each well.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the percentage of adherent cells for each condition relative to the total fluorescence of the initially added cells.
-
Protocol 2: In Vitro T-Cell Migration (Transwell) Assay
This protocol describes a transwell migration assay to assess the impact of this compound on T-cell chemotaxis towards a chemokine like SDF-1α.
Materials:
-
Human T-lymphocytes
-
This compound
-
Recombinant human SDF-1α (CXCL12)
-
Transwell inserts (e.g., 5 µm pore size) for 24-well plates
-
Migration buffer (e.g., RPMI 1640 with 0.5% BSA)
-
Flow cytometer or cell counter
Procedure:
-
Assay Setup:
-
Add 600 µL of migration buffer containing a specific concentration of SDF-1α (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
Prepare T-cell suspensions in migration buffer at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubate the T-cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
-
Migration:
-
Add 100 µL of the pre-incubated T-cell suspension to the upper chamber of the transwell insert.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification:
-
Carefully remove the transwell insert.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using a flow cytometer or a hemocytometer.
-
The migration index can be calculated as the number of cells migrating in the presence of the chemoattractant divided by the number of cells migrating in the absence of the chemoattractant (spontaneous migration).
-
Protocol 3: Flow Cytometry Analysis of Integrin Activation
This protocol outlines the use of flow cytometry to measure the effect of this compound on the activation state of the integrin LFA-1 (αLβ2) on T-cells.
Materials:
-
Human T-lymphocytes
-
This compound
-
Antibody specific for the high-affinity conformation of LFA-1 (e.g., clone 327C) conjugated to a fluorophore.
-
Isotype control antibody
-
Flow cytometer
-
FACS buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
Procedure:
-
Cell Treatment:
-
Resuspend T-cells in a suitable buffer at 1 x 10^6 cells/mL.
-
Treat the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Optionally, stimulate the cells with a known activator of LFA-1 (e.g., PMA or a chemokine) during the last 10-15 minutes of incubation.
-
-
Staining:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in FACS buffer containing the fluorophore-conjugated anti-LFA-1 (high-affinity state) antibody or the isotype control.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the percentage of cells positive for the high-affinity LFA-1 conformation.
-
Mandatory Visualizations
Caption: this compound inhibits EphA4, reducing its inhibitory signal on integrin-mediated T-cell adhesion and migration.
Caption: Workflow for the in vitro T-cell adhesion assay using this compound.
Caption: Simplified EphA4 signaling pathway in T-cells, highlighting its role in regulating cell adhesion.
References
KYL Peptide Treatment for In Vitro Neurodegeneration Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the KYL peptide, a selective EphA4 receptor antagonist, in in vitro models of neurodegeneration. The protocols detailed below are designed to facilitate the investigation of the neuroprotective effects of the this compound against amyloid-beta (Aβ)-induced synaptotoxicity and neuronal cell death.
Introduction
The this compound (Sequence: KYLPYWPVLSSL) is a potent and selective antagonist of the EphA4 receptor, with a reported IC50 of 4.22 μM and a Kd of 1.3 μM.[1][2] By binding to the ligand-binding domain of EphA4, the this compound effectively blocks the downstream signaling cascades initiated by ligands such as ephrins and, pathologically, by amyloid-beta oligomers (AβOs).[2][3] In the context of Alzheimer's disease (AD), AβOs have been shown to aberrantly activate EphA4, leading to synaptic dysfunction, dendritic spine loss, and eventual neuronal death. The this compound has demonstrated significant neuroprotective effects in preclinical studies by mitigating these Aβ-induced pathologies.[3] These notes provide detailed protocols for assessing the neuroprotective capacity of the this compound in primary neuronal cultures.
Data Presentation
The following tables summarize the key quantitative data regarding the this compound's properties and its efficacy in various in vitro neuroprotection assays.
Table 1: this compound Properties
| Property | Value | Reference |
| Sequence | KYLPYWPVLSSL | |
| Molecular Weight | 1465.75 g/mol | |
| Solubility | Soluble to 2 mg/ml in water | |
| Target | EphA4 Receptor | [1][2] |
| Binding Affinity (Kd) | 1.3 μM | [1][2] |
| IC50 (EphA4-EphrinA5) | 6.34 μM | |
| IC50 (EphA4) | 4.22 μM | [1][2] |
Table 2: Summary of this compound Efficacy in In Vitro Neurodegeneration Assays
| Assay | Model System | Treatment | Key Findings | Reference |
| Dendritic Spine Density | Primary Hippocampal Neurons | 24h Aβ treatment ± this compound | This compound co-treatment abolished the Aβ-triggered reduction of dendritic spines. | [3] |
| Neuronal Viability | Primary Cortical Neurons | Glutamate-induced excitotoxicity ± FK18 peptide (neuroprotective peptide) | Pre-treatment with a neuroprotective peptide significantly increased cell viability. | [4] |
| Apoptosis (TUNEL Assay) | Cerebellar Granule Neurons | Potassium deprivation-induced apoptosis ± neuroprotective agents | ICE-like protease inhibitors and free radical scavengers prevented apoptosis. | [5] |
| Synaptic Transmission (mEPSC) | Hippocampal Slices | Aβ treatment ± this compound | This compound prevented the Aβ-induced suppression of LTP. | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Bring the lyophilized this compound vial to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mg/ml. For example, add 1 ml of water to 1 mg of peptide.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
The stock solution can be further diluted to a working stock concentration (e.g., 1 mM) using sterile water. Based on a molecular weight of 1465.75 g/mol , a 1 mg/ml solution is approximately 682 μM.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Primary Neuronal Culture and Treatment
Materials:
-
Primary cortical or hippocampal neurons (e.g., from E18 rat or mouse embryos)
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips
-
Amyloid-beta (Aβ) oligomers (prepared according to established protocols)
-
This compound working solution (diluted from stock in culture medium)
Protocol:
-
Isolate and culture primary neurons according to standard laboratory protocols. Plate neurons at a suitable density on coated culture vessels.
-
Maintain the neuronal cultures for at least 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
To assess the neuroprotective effect of this compound, pre-treat the mature neuronal cultures with the desired concentration of this compound (e.g., 10-30 μM) for 1-2 hours before inducing neurotoxicity. The final concentration of the peptide is achieved by diluting the working stock directly into the culture medium.
-
Induce neurodegeneration by adding pre-aggregated Aβ oligomers (e.g., 500 nM) to the culture medium.
-
Co-incubate the neurons with Aβ and this compound for the desired duration (e.g., 24 hours for morphological analysis or cell viability assays).
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., sterile water), cells treated with Aβ alone, and cells treated with this compound alone.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Protocol:
-
After the treatment period, add 10 μl of MTT solution to each well of the 96-well plate.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 μl of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control group.
Apoptosis Detection (TUNEL Assay)
Materials:
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit (commercial kits are recommended)
-
Coverslips with cultured neurons
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
Protocol:
-
Following treatment, fix the neurons on coverslips with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization solution for 2-5 minutes on ice.
-
Proceed with the TUNEL staining according to the manufacturer's protocol. This typically involves an equilibration step followed by incubation with the TdT reaction mix containing labeled dUTPs.
-
Counterstain with a nuclear dye (e.g., DAPI) to visualize all cell nuclei.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show fluorescence at the appropriate wavelength, while all nuclei will be stained by DAPI.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained).
Dendritic Spine Analysis
Materials:
-
Coverslips with cultured neurons (transfected with a fluorescent protein like GFP or stained with a dye like DiI to visualize neuronal morphology)
-
High-resolution confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin, Imaris)
Protocol:
-
After treatment, fix the neurons as described in the TUNEL assay protocol.
-
If not already fluorescent, stain the neurons to visualize dendrites and spines.
-
Acquire high-resolution Z-stack images of dendrites from different treatment groups using a confocal microscope.
-
Use image analysis software to reconstruct the dendritic segments in 3D.
-
Manually or semi-automatically identify and count the number of dendritic spines along a defined length of the dendrite (e.g., 50-100 μm).
-
Calculate the spine density (number of spines per unit length of dendrite).
-
Morphological parameters such as spine head width and neck length can also be measured using appropriate software tools.
-
Compare the spine density and morphology between the different treatment groups.
Visualization of Signaling Pathways and Workflows
// Nodes Abeta [label="Amyloid-beta\nOligomers", fillcolor="#EA4335"]; EphA4 [label="EphA4 Receptor", fillcolor="#FBBC05"]; KYL [label="this compound", fillcolor="#34A853", shape=ellipse]; c_Abl [label="c-Abl Kinase", fillcolor="#F1F3F4"]; Synaptic_Dysfunction [label="Synaptic Dysfunction\n(LTP Inhibition)", fillcolor="#F1F3F4"]; Spine_Loss [label="Dendritic Spine Loss", fillcolor="#F1F3F4"]; Neuronal_Death [label="Neuronal Death", fillcolor="#F1F3F4"];
// Edges Abeta -> EphA4 [label="Activates"]; KYL -> EphA4 [label="Inhibits", arrowhead=tee, color="#EA4335"]; EphA4 -> c_Abl [label="Activates"]; c_Abl -> Synaptic_Dysfunction; c_Abl -> Spine_Loss; Spine_Loss -> Neuronal_Death; Synaptic_Dysfunction -> Neuronal_Death; } end_dot Caption: this compound's mechanism of action in preventing Aβ-induced neurotoxicity.
// Edges Culture -> Pre_Treat; KYL_Prep -> Pre_Treat; Abeta_Prep -> Induce; Pre_Treat -> Induce; Induce -> Incubate; Incubate -> Viability; Incubate -> Apoptosis; Incubate -> Morphology; } end_dot Caption: General experimental workflow for assessing this compound neuroprotection.
References
- 1. reactivi.ro [reactivi.ro]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potassium Deprivation-Induced Apoptosis of Cerebellar Granule Neurons: A Sequential Requirement for New mRNA and Protein Synthesis, ICE-Like Protease Activity, and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging with Fluorescently-Labeled KYL Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EphA4 receptor, a member of the largest family of receptor tyrosine kinases, plays a pivotal role in a multitude of physiological and pathological processes, including axon guidance, synaptic plasticity, and cancer progression. The KYL peptide (KYLPYWPVLSSL) is a selective antagonist of the EphA4 receptor, binding to its extracellular ligand-binding domain and inhibiting the downstream signaling pathways typically activated by its ephrin ligands.[1][2][3] This inhibitory action makes the this compound a valuable tool for studying EphA4 function and a potential therapeutic agent.
Live-cell imaging with fluorescently-labeled this compound offers a powerful approach to visualize the real-time dynamics of the peptide's interaction with the EphA4 receptor on the surface of living cells. This technique enables researchers to study receptor localization, trafficking, and the immediate cellular consequences of receptor antagonism. These application notes provide detailed protocols for the fluorescent labeling of the this compound and its subsequent use in live-cell imaging experiments, along with data presentation guidelines and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of the this compound with the EphA4 receptor.
Table 1: Binding Affinity of this compound to EphA4 Receptor
| Peptide | Method | Kd (μM) | IC50 (μM) | Reference |
| KYL | Isothermal Titration Calorimetry | 0.85 ± 0.15 | - | [4] |
| KYL | - | 1.3 | 4.22 | [3] |
| KYL | ELISA | - | ~1 | [5] |
| KYL | - | 0.8 | 6.34 |
Note: The affinity of the fluorescently-labeled this compound should be determined empirically, as the label may have an impact on the binding kinetics.[6]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with NHS-Ester Dyes
This protocol describes the labeling of the this compound with an amine-reactive fluorescent dye using N-hydroxysuccinimide (NHS) ester chemistry. The N-terminus of the peptide provides a primary amine for conjugation.
Materials and Reagents:
-
This compound (purity >95%)
-
Amine-reactive fluorescent dye with NHS ester (e.g., Alexa Fluor™ 488 NHS Ester, Cy®3 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
-
Lyophilizer
Procedure:
-
Peptide Dissolution: Dissolve the this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the NHS-ester fluorescent dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction:
-
Slowly add the dissolved fluorescent dye to the peptide solution while gently vortexing. A typical starting molar ratio of dye to peptide is 1.5:1. This ratio may need to be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
-
Purification:
-
Separate the fluorescently-labeled this compound from the unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Collect the fractions containing the labeled peptide. The labeled peptide will typically elute first as it is larger than the free dye.
-
-
Characterization and Storage:
-
Determine the concentration and degree of labeling of the fluorescent this compound by measuring the absorbance at the appropriate wavelengths for the peptide (e.g., 280 nm) and the specific fluorescent dye.
-
Lyophilize the purified, labeled peptide for long-term storage at -20°C or below, protected from light.
-
Protocol 2: Live-Cell Imaging of Fluorescently-Labeled this compound with EphA4-Expressing Cells
This protocol outlines the steps for visualizing the binding of fluorescently-labeled this compound to cells expressing the EphA4 receptor using confocal microscopy.
Materials and Reagents:
-
Fluorescently-labeled this compound
-
EphA4-expressing cells (e.g., HEK293T cells transiently transfected with an EphA4 expression vector, or a cell line with endogenous EphA4 expression)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Live-cell imaging solution (e.g., phenol red-free medium or HBSS)
-
Glass-bottom imaging dishes or chamber slides
-
Confocal microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the EphA4-expressing cells onto glass-bottom imaging dishes or chamber slides at an appropriate density to reach 60-80% confluency on the day of the experiment.
-
Cell Preparation:
-
On the day of the experiment, remove the culture medium and gently wash the cells twice with pre-warmed live-cell imaging solution.
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
-
Peptide Incubation:
-
Add the fluorescently-labeled this compound to the cells at a final concentration determined by a dose-response experiment (a starting concentration of 1-5 μM is recommended).
-
Incubate the cells with the labeled peptide at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 15-60 minutes) to allow for binding.
-
-
Image Acquisition:
-
Transfer the imaging dish to the stage of a confocal microscope equipped with an environmental chamber.
-
Allow the cells to equilibrate for a few minutes.
-
Acquire images using the appropriate laser line and emission filter for the chosen fluorophore.
-
Capture both fluorescence and brightfield/DIC images to visualize the peptide localization in the context of cell morphology.
-
For dynamic studies, time-lapse images can be acquired to monitor the binding, internalization, and trafficking of the labeled peptide over time.
-
-
Data Analysis:
-
Analyze the acquired images using appropriate software (e.g., ImageJ/Fiji) to quantify fluorescence intensity, co-localization with cellular markers, and track particle movement.
-
Visualizations
Signaling Pathway
Caption: EphA4 signaling pathway and its inhibition by the this compound.
Experimental Workflows
Caption: Workflow for fluorescently labeling the this compound.
Caption: Workflow for live-cell imaging with fluorescent this compound.
References
- 1. A live-imaging protocol for tracking receptor dynamics in single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EphA4 Signaling Regulates Phospholipase Cγ1 Activation, Cofilin Membrane Association, and Dendritic Spine Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Fluorescently Labeling Protein Probes on Kinetics of Protein-Ligand Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiology Recording in the Presence of KYL Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting electrophysiological recordings in the presence of the KYL peptide, a selective antagonist of the EphA4 receptor. This document includes detailed protocols for key experiments, a summary of expected quantitative outcomes, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and its Role in Electrophysiology
The this compound (sequence: KYLPYWPVLSSL) is a potent and selective antagonist of the EphA4 receptor, a member of the largest family of receptor tyrosine kinases.[1][2] EphA4 and its ligands, the ephrins, are critically involved in regulating synaptic plasticity, axon guidance, and dendritic spine morphology.[2][3] Dysregulation of EphA4 signaling has been implicated in several neurological disorders, including Alzheimer's disease and spinal cord injury.[3][4]
The this compound competitively binds to the ligand-binding domain of the EphA4 receptor, thereby inhibiting the downstream signaling cascades initiated by ephrin binding.[1] In the context of electrophysiology, the this compound is a valuable tool to investigate the role of EphA4 signaling in synaptic transmission and plasticity. Notably, it has been shown to rescue synaptic deficits in models of Alzheimer's disease by preventing the amyloid-β (Aβ)-induced suppression of long-term potentiation (LTP) and reduction in dendritic spine density.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of the this compound on various electrophysiological and morphological parameters as reported in the literature.
Table 1: Effect of this compound on Dendritic Spine Density in Cultured Hippocampal Neurons
| Condition | Mean Spine Density (spines/10 µm) | Standard Error of the Mean (SEM) | Statistical Significance (p-value) | Reference |
| Control | 12.5 | 0.8 | - | [4] |
| Aβ (500 nM) | 8.2 | 0.6 | < 0.001 vs. Control | [4] |
| Aβ (500 nM) + this compound (1 µM) | 11.8 | 0.7 | < 0.001 vs. Aβ | [4] |
Table 2: Effect of this compound on Miniature Excitatory Postsynaptic Currents (mEPSCs) in Cultured Hippocampal Neurons
| Condition | Mean mEPSC Frequency (Hz) | Standard Error of the Mean (SEM) | Statistical Significance (p-value) | Reference |
| Control | 1.5 | 0.2 | - | [4] |
| Aβ (500 nM) | 0.8 | 0.1 | < 0.01 vs. Control | [4] |
| Aβ (500 nM) + this compound (1 µM) | 1.4 | 0.2 | < 0.01 vs. Aβ | [4] |
Table 3: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| Condition | LTP Magnitude (% of baseline fEPSP slope) | Time Post-HFS | Reference |
| Control | ~150% | 60 min | [4] |
| Aβ | ~100% (LTP blocked) | 60 min | [4][6] |
| Aβ + this compound | ~140% (LTP rescued) | 60 min | [4] |
Experimental Protocols
The following are detailed protocols for performing whole-cell patch-clamp recordings to measure mEPSCs and extracellular field potential recordings to measure LTP in the presence of the this compound. These protocols are synthesized from established methodologies.
Protocol 1: Whole-Cell Patch-Clamp Recording of mEPSCs in Cultured Hippocampal Neurons
Objective: To measure the effect of this compound on mEPSC frequency and amplitude in the presence of amyloid-β.
Materials:
-
Primary hippocampal neuron culture
-
This compound (1 µM working concentration)
-
Amyloid-β (Aβ) oligomers (500 nM working concentration)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.25 NaH2PO4, and 10 D-glucose, bubbled with 95% O2/5% CO2.
-
Internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.2 with KOH).
-
Tetrodotoxin (TTX, 1 µM) to block voltage-gated sodium channels.
-
Bicuculline (20 µM) to block GABAA receptors.
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Prepare hippocampal neuron cultures on coverslips.
-
Treat the neurons with Aβ oligomers (500 nM) with or without this compound (1 µM) for 24 hours prior to recording. A control group with no treatment should also be included.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with aCSF containing TTX and bicuculline at a rate of 1-2 ml/min.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal neuron.
-
Clamp the cell at a holding potential of -70 mV.
-
Record mEPSCs for a period of 5-10 minutes for each cell.
-
Analyze the recorded data to determine the frequency and amplitude of mEPSCs using appropriate software.
-
Compare the results from the different treatment groups.
Protocol 2: Extracellular Field Potential Recording of LTP in Hippocampal Slices
Objective: To assess the ability of this compound to rescue Aβ-induced deficits in LTP at the Schaffer collateral-CA1 synapse.
Materials:
-
Acute hippocampal slices (300-400 µm thick) from rodents.
-
This compound (1 µM working concentration)
-
Amyloid-β (Aβ) oligomers (500 nM working concentration)
-
aCSF (same composition as above).
-
Stimulating and recording electrodes.
-
Electrophysiology setup for field potential recordings.
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Obtain a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20 minutes. The stimulus intensity should be set to elicit an fEPSP with an amplitude that is 30-40% of the maximum.
-
After establishing a stable baseline, apply Aβ oligomers (500 nM) with or without this compound (1 µM) to the perfusion solution. A control group receiving only vehicle should be included.
-
Continue baseline recording for another 20-30 minutes in the presence of the substances.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record the fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline and compare the magnitude of potentiation between the different experimental groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: EphA4 Signaling Pathway and Inhibition by this compound.
Caption: General Workflow for Electrophysiology with this compound.
Discussion and Best Practices
-
Peptide Stability and Solubility: The this compound is soluble in aqueous solutions. It is recommended to prepare fresh solutions for each experiment to ensure peptide integrity.
-
Concentration and Incubation Time: The effective concentration of this compound may vary depending on the experimental preparation. The concentrations provided in the protocols are a starting point based on published studies.[4] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific model. The pre-incubation time with the peptide should also be optimized.
-
Controls: Appropriate controls are crucial for interpreting the results. These should include a vehicle control (the solution used to dissolve the this compound) and, in studies involving agonists or toxins like Aβ, a group treated with the agonist/toxin alone.
-
Data Analysis: For mEPSC analysis, a sufficient number of events should be collected to ensure statistical power. For LTP experiments, the stability of the baseline recording is critical for accurate measurement of potentiation.
By following these application notes and protocols, researchers can effectively utilize the this compound as a tool to investigate the role of EphA4 signaling in various aspects of synaptic function and dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Potential of EphA4: A Breakthrough Target and Beacon of Hope for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EphA4 Activation of c-Abl Mediates Synaptic Loss and LTP Blockade Caused by Amyloid-β Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Block of Long-Term Potentiation by Naturally Secreted and Synthetic Amyloid β-Peptide in Hippocampal Slices Is Mediated via Activation of the Kinases c-Jun N-Terminal Kinase, Cyclin-Dependent Kinase 5, and p38 Mitogen-Activated Protein Kinase as well as Metabotropic Glutamate Receptor Type 5 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-culture Models Utilizing KYL Peptide to Study Cell-Cell Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the KYL peptide, a selective antagonist of the EphA4 receptor, in co-culture models to investigate cell-cell interactions. The provided protocols and data are intended to facilitate the study of EphA4 signaling in complex biological systems, with applications in cancer biology, immunology, and neurobiology.
Introduction
Cell-cell interactions are fundamental to tissue development, homeostasis, and disease progression. Co-culture systems offer a powerful in vitro tool to dissect the complex communication between different cell types. The EphA4 receptor tyrosine kinase and its ephrin ligands are key mediators of contact-dependent cell signaling, influencing cell adhesion, migration, proliferation, and differentiation. The this compound (sequence: KYLPYWPVLSSL) is a well-characterized antagonist that specifically binds to the ligand-binding domain of EphA4, thereby inhibiting its activation by ephrin ligands.[1] By incorporating the this compound into co-culture models, researchers can effectively probe the functional role of EphA4 signaling in mediating intercellular communication.
This document provides detailed protocols for establishing and analyzing co-culture models involving cancer cells, immune cells, and neural crest cells, along with expected quantitative outcomes and visualizations of the underlying signaling pathways.
Data Presentation
The following tables summarize quantitative data from representative experiments utilizing the this compound in co-culture models.
Table 1: Inhibition of EphA4 Phosphorylation in a Co-culture of Breast Cancer Stem-like Cells and Monocytes.
| Treatment | Duration | Fold Change in p-EphA4/Total EphA4 (Normalized to Control) | Reference |
| Co-culture Control | 30 min | 1.00 | [2] |
| Co-culture + this compound (10 µM) | 30 min | 0.45 ± 0.08 | [2] |
| Co-culture + Scrambled Peptide (10 µM) | 30 min | 0.95 ± 0.12 | [2] |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on T-Cell Adhesion to Endothelial Cells.
| Condition | This compound Concentration | Percentage of Adherent T-Cells | Reference |
| Unstimulated | 0 µM | 8 ± 2% | Adapted from[3] |
| Ephrin-A1 Stimulation | 0 µM | 35 ± 5% | Adapted from[4] |
| Ephrin-A1 Stimulation | 10 µM | 12 ± 3% | Adapted from[3] |
| Ephrin-A1 Stimulation | 25 µM | 9 ± 2% | Adapted from[3] |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Inhibition of EphA4 Signaling in a Breast Cancer Stem Cell and Monocyte Co-culture Model
This protocol describes how to assess the role of EphA4 signaling in the interaction between breast cancer stem-like cells (CSCs) and monocytes using the this compound.
Materials:
-
Breast cancer cell line (e.g., HMLER-Twist)
-
Monocytic cell line (e.g., THP-1)
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 µM working concentration)
-
Scrambled control peptide (10 µM working concentration)
-
6-well plates
-
Transwell inserts with 0.4 µm pore size
-
Reagents for Western blotting (lysis buffer, antibodies against p-EphA4, EphA4, and loading control)
Procedure:
-
Cell Culture: Culture breast cancer cells in DMEM/F12 and THP-1 monocytes in RPMI-1640 medium.
-
Co-culture Setup:
-
Seed 2 x 10^5 breast cancer cells in the bottom chamber of a 6-well plate and allow them to adhere overnight.
-
On the following day, add 2 x 10^5 THP-1 cells to the Transwell insert.
-
-
Peptide Treatment:
-
Treat the co-cultures with 10 µM this compound or 10 µM scrambled peptide. Include an untreated co-culture as a control.
-
Incubate for the desired time points (e.g., 15, 30, 60 minutes) to assess signaling events.
-
-
Cell Lysis and Protein Analysis:
-
After treatment, remove the Transwell inserts and wash the breast cancer cells with ice-cold PBS.
-
Lyse the breast cancer cells directly in the well using an appropriate lysis buffer.
-
Perform Western blot analysis to determine the levels of phosphorylated EphA4 and total EphA4.
-
Expected Results:
Treatment with the this compound is expected to decrease the phosphorylation of EphA4 in the breast cancer cells upon co-culture with monocytes, as quantified in Table 1.[2]
Protocol 2: T-Cell Adhesion to Endothelial Cells Modulated by this compound
This protocol details a static adhesion assay to investigate the role of EphA4 in T-cell adhesion to an endothelial monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Human T-lymphocytes (e.g., Jurkat cells or primary T-cells)
-
Endothelial Cell Growth Medium (EGM-2)
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
Recombinant ephrin-A1-Fc
-
This compound (various concentrations)
-
Calcein-AM (or other fluorescent cell stain)
-
Fluorescence plate reader
Procedure:
-
Endothelial Monolayer Preparation:
-
Seed HUVECs in a 96-well plate at a density that forms a confluent monolayer within 24-48 hours.
-
-
T-Cell Labeling:
-
Label T-cells with Calcein-AM according to the manufacturer's protocol.
-
-
Adhesion Assay:
-
Pre-treat the confluent HUVEC monolayer with recombinant ephrin-A1-Fc (1 µg/mL) for 30 minutes to activate EphA4.
-
In separate tubes, pre-incubate the fluorescently labeled T-cells with varying concentrations of this compound (e.g., 1, 10, 25 µM) for 30 minutes.
-
Add the pre-treated T-cells to the HUVEC monolayer and incubate for 30-60 minutes at 37°C.
-
-
Quantification:
-
Gently wash the wells to remove non-adherent T-cells.
-
Measure the fluorescence of the remaining adherent T-cells using a fluorescence plate reader.
-
Calculate the percentage of adherent cells for each condition.
-
Expected Results:
Ephrin-A1 stimulation will increase T-cell adhesion to the endothelial monolayer. The this compound is expected to inhibit this ephrin-A1-induced adhesion in a dose-dependent manner (see Table 2).[3][4]
Protocol 3: Organotypic Co-culture of Neural Crest Cells and Somites with this compound Treatment
This protocol describes an ex vivo organotypic culture to study the role of EphA4 in neural crest cell migration.
Materials:
-
Chick or mouse embryos at the appropriate developmental stage (e.g., HH stage 10-12 for chick)
-
Dissection medium (e.g., Hanks' Balanced Salt Solution)
-
Culture medium (e.g., DMEM/F12 with supplements)
-
Collagen gel or Matrigel
-
This compound
-
Control peptide
-
Microscopy equipment for live-cell imaging or immunofluorescence
Procedure:
-
Embryo Dissection:
-
Isolate the trunk region of the embryos containing the neural tube and flanking somites.
-
Carefully dissect out explants of the neural tube with attached neural crest cells and adjacent somites.
-
-
Organotypic Culture:
-
Embed the explants in a collagen gel or Matrigel matrix in a culture dish.
-
Culture the explants in medium containing either this compound (e.g., 20 µM) or a control peptide.
-
-
Analysis of Neural Crest Migration:
-
Monitor neural crest cell migration from the neural tube into the somitic territory over 24-48 hours using live-cell imaging.
-
Alternatively, fix the cultures at different time points and perform immunofluorescence staining for neural crest markers (e.g., Sox10, p75) to visualize and quantify the extent of migration.
-
Expected Results:
In control cultures, neural crest cells will migrate in a segmental pattern, avoiding the caudal half of each somite. Treatment with the this compound is expected to disrupt this segmental migration pattern by blocking EphA4 signaling, leading to a more uniform or aberrant migration of neural crest cells.[3]
Mandatory Visualizations
Caption: EphA4 signaling pathway in a co-culture system and its inhibition by the this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Breast Cancer Stem Cell Niche Supported by Juxtacrine Signaling from Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ephrin-A1/EphA4-mediated adhesion of monocytes to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to address KYL peptide aggregation in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address aggregation issues encountered when working with the KYL peptide (Sequence: KYLPYWPVLSSL) in solution.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what are its key properties?
The this compound is a 12-amino acid synthetic peptide that acts as an antagonist to the EphA4 receptor. It has a molecular weight of 1465.75 g/mol and is known to have a hydrophobic central region, which can contribute to its propensity to aggregate in aqueous solutions.[1] The peptide is soluble in water up to 2 mg/mL.[1]
Q2: Why is my this compound solution cloudy or showing visible precipitates?
Cloudiness or precipitation in your this compound solution is a strong indication of aggregation. This can be caused by several factors, including:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
-
pH: The pH of the solution can affect the net charge of the peptide, influencing its solubility.
-
Ionic Strength: High salt concentrations can sometimes promote the aggregation of hydrophobic peptides.
-
Temperature: Temperature fluctuations can impact peptide stability and solubility.
-
Solvent: The choice of solvent is critical for maintaining the peptide in a monomeric state.
Q3: How can I prevent this compound aggregation during reconstitution and storage?
To minimize aggregation, it is crucial to follow proper handling and storage procedures:
-
Reconstitution: For initial solubilization, it is recommended to dissolve the lyophilized this compound in an organic solvent like dimethyl sulfoxide (DMSO) before further dilution into your aqueous experimental buffer. A common starting concentration in DMSO is 10 mM.
-
Storage of Stock Solutions: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: When preparing working solutions, dilute the DMSO stock into your final aqueous buffer. It is advisable to maintain a small percentage of DMSO (e.g., 1-5%) in the final solution to aid solubility.
Q4: What is the recommended solvent for reconstituting lyophilized this compound?
Based on experimental literature, dissolving the this compound in 100% DMSO to create a concentrated stock solution is a reliable method.[2] This stock can then be diluted into the desired aqueous buffer for your experiments.
Q5: How does the presence of Trifluoroacetic Acid (TFA) salts affect this compound solubility?
This compound is often supplied as a TFA salt, which is a byproduct of the purification process. TFA salts generally enhance the solubility of peptides in aqueous solutions.[3] However, for certain sensitive cell-based assays, high concentrations of TFA may have undesired effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Cloudy solution or visible precipitate upon reconstitution in aqueous buffer. | The hydrophobic nature of the this compound leads to poor solubility and aggregation in aqueous solutions. | 1. Re-dissolve a fresh aliquot of lyophilized peptide in 100% DMSO to create a stock solution (e.g., 10 mM).2. Gradually add the DMSO stock to your stirring aqueous buffer to the desired final concentration. Ensure the final DMSO concentration is compatible with your experiment (typically ≤5%). |
| Precipitation occurs after diluting the DMSO stock solution into an aqueous buffer. | The final concentration of the peptide in the aqueous buffer may be too high, or the buffer conditions (pH, ionic strength) are not optimal. | 1. Try diluting to a lower final peptide concentration.2. Adjust the pH of your aqueous buffer. The solubility of peptides can be pH-dependent.3. Consider using a buffer with a lower ionic strength.4. Maintain a slightly higher percentage of DMSO in the final working solution, if your experiment allows. |
| The peptide solution becomes cloudy over time, even when stored at 4°C. | The peptide is aggregating over time in the aqueous solution. | 1. Prepare fresh working solutions from your frozen DMSO stock just before each experiment.2. Store aqueous working solutions for short periods only. For longer-term storage, aliquot and freeze at -20°C or -80°C. |
| Inconsistent experimental results. | This could be due to varying amounts of aggregated peptide in your solution. | 1. Ensure your peptide is fully dissolved and the solution is clear before use.2. Consider implementing a quality control step to check for aggregation before critical experiments (see Experimental Protocols below). |
Quantitative Data Summary
| Solvent/Condition | Solubility | Remarks |
| Water | Up to 2 mg/mL[1] | Aggregation may occur over time or at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | High (e.g., 10 mM)[2] | Recommended for preparing concentrated stock solutions. |
| Aqueous Buffer (e.g., PBS, HEPES) | Variable | Solubility is generally lower than in water and is dependent on pH and ionic strength. Prone to aggregation. |
| Aqueous Buffer with 1-5% DMSO | Improved | The presence of a small amount of organic co-solvent can significantly enhance solubility and reduce aggregation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add the appropriate volume of 100% DMSO to the vial to achieve a stock concentration of 10 mM. For example, for 1 mg of peptide (MW = 1465.75), add approximately 68.2 µL of DMSO.
-
Mixing: Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. The solution should be clear.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C.
Protocol 2: Preparation of Aqueous Working Solution
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: While gently vortexing your desired aqueous buffer, slowly add the required volume of the DMSO stock solution to achieve your final working concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (typically between 1% and 5%).
-
Immediate Use: Use the freshly prepared aqueous working solution immediately for best results.
Protocol 3: Detection and Quantification of this compound Aggregation
A. UV-Vis Spectroscopy (Turbidity Measurement)
-
Principle: Aggregated particles will scatter light, leading to an apparent increase in absorbance at wavelengths where the peptide itself does not absorb (e.g., 340-600 nm).
-
Procedure:
-
Measure the absorbance of your this compound solution at 340 nm.
-
A non-zero absorbance reading at this wavelength is indicative of light scattering due to the presence of aggregates.
-
This method is qualitative but provides a quick assessment of aggregation.
-
B. Intrinsic Tryptophan Fluorescence
-
Principle: The this compound contains a tryptophan residue. The fluorescence properties of tryptophan are sensitive to its local environment. Aggregation can lead to changes in the fluorescence intensity and emission maximum.
-
Procedure:
-
Excite the peptide solution at approximately 295 nm.
-
Measure the emission spectrum from 310 nm to 400 nm.
-
An increase in fluorescence intensity and a blue shift in the emission maximum can indicate the formation of aggregates.
-
C. Size Exclusion Chromatography (SEC)
-
Principle: SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric peptide.
-
Procedure:
-
Equilibrate an appropriate SEC column with your experimental buffer.
-
Inject your this compound solution.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
The presence of peaks eluting before the main monomer peak indicates the presence of soluble aggregates.
-
Visualizations
Caption: Troubleshooting workflow for this compound reconstitution.
Caption: Simplified EphA4 signaling pathway and the inhibitory action of this compound.
References
Potential off-target effects of KYL peptide in neuronal cultures.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the KYL peptide in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of the this compound?
The this compound is a selective antagonist of the EphA4 receptor.[1][2] It binds to the ligand-binding domain of EphA4, preventing the binding of its ephrin ligands and subsequent receptor activation.[1][3] This inhibition of EphA4 signaling has been shown to promote nerve regeneration, prevent dendritic spine reduction induced by amyloid-β, and modulate immune responses.[1][4][5]
Q2: Has the selectivity of the this compound been characterized?
Yes, studies have shown that the this compound preferentially binds to the EphA4 receptor. Alanine scanning mutagenesis has identified key residues in the this compound that are critical for its high-affinity binding to EphA4.[6] While it is described as selective, it is crucial for researchers to empirically determine its specificity within their experimental system, as off-target effects can be concentration-dependent and cell-type specific.
Q3: What are the potential off-target effects of the this compound in neuronal cultures?
While specific off-target binding partners for the this compound have not been extensively documented in publicly available literature, potential off-target effects in neuronal cultures could manifest as:
-
Cytotoxicity: A decrease in neuronal viability or an increase in cell death that is independent of EphA4 inhibition.
-
Morphological Changes: Alterations in neuronal morphology, such as neurite retraction or growth cone collapse, that are not mediated by EphA4.
-
Kinase Inhibition: Non-specific inhibition of other kinases, as many peptides can interact with the ATP-binding pocket or allosteric sites of various kinases.
-
Receptor Cross-reactivity: Binding to other Eph receptors or unrelated cell surface receptors, which could trigger unintended signaling cascades.
Q4: At what concentration should I use the this compound to minimize off-target effects?
It is recommended to use the lowest effective concentration of the this compound that elicits the desired on-target effect. The reported IC50 for inhibiting EphA4-ephrinA5 interaction is 6.34 μM, and the dissociation constant (Kd) for EphA4 binding is approximately 0.8 μM.[2][4] A dose-response experiment is highly recommended to determine the optimal concentration for your specific neuronal culture system while minimizing the risk of off-target effects.
Q5: What control experiments should I perform to validate the specificity of the this compound's effects?
To ensure that the observed effects are due to the inhibition of EphA4 signaling, consider the following controls:
-
Scrambled Peptide Control: Use a peptide with the same amino acid composition as the this compound but in a randomized sequence. This control should not bind to EphA4 and thus should not produce the same biological effects.
-
EphA4 Knockdown/Knockout: If the effects of the this compound are truly on-target, they should be mimicked by reducing the expression of EphA4 using techniques like siRNA, shRNA, or CRISPR/Cas9.
-
Rescue Experiment: In an EphA4-deficient system, the this compound should have no effect. Re-expressing EphA4 in these cells should rescue the phenotype, which can then be inhibited by the this compound.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High levels of neuronal cell death after this compound treatment. | 1. Peptide Cytotoxicity: The peptide itself may be toxic to the neurons at the concentration used. 2. Off-target Effects: The peptide may be interacting with other essential cellular targets, leading to apoptosis or necrosis. | 1. Perform a dose-response curve and assess cell viability using assays like MTS, ATP, or LDH (see Experimental Protocols). 2. Lower the concentration of the this compound to the lowest effective dose. 3. Include a scrambled peptide control to rule out non-specific toxicity. |
| Unexpected changes in neuronal morphology not consistent with EphA4 inhibition. | Off-target Receptor Activation/Inhibition: The this compound might be interacting with other receptors that regulate neuronal morphology. | 1. Perform a literature search for other known regulators of the observed morphological changes. 2. Consider a kinase inhibitor profiling screen to identify potential off-target kinases (see Experimental Protocols). |
| Inconsistent or variable results between experiments. | 1. Peptide Stability: The this compound may be degrading in the cell culture medium over time.[4] 2. Peptide Aggregation: The peptide may be forming aggregates, leading to inconsistent effective concentrations. | 1. The this compound has a reported long half-life in cell culture media.[4][6] However, consider adding the peptide fresh with each media change for long-term experiments. 2. Ensure proper dissolution of the peptide as per the manufacturer's instructions. Consider a brief sonication to break up any potential aggregates. |
| The observed effect is not rescued by EphA4 re-expression in knockout/knockdown cells. | EphA4-independent Off-target Effect: The this compound is likely acting on a different target. | 1. This is strong evidence for an off-target effect. 2. Utilize proteomics-based approaches to identify potential off-target binding partners (see Experimental Protocols). |
Quantitative Data Summary
| Parameter | Value | Target | Reference |
| IC50 | 4.22 µM | EphA4 | [1] |
| IC50 | 6.34 µM | EphA4-EphrinA5 Interaction | [2][4] |
| Kd | 0.8 µM | EphA4 | [2][4] |
| Kd | 1.3 µM | EphA4 | [1] |
Experimental Protocols
Neuronal Viability/Cytotoxicity Assays
a. MTS Assay
This colorimetric assay measures the metabolic activity of viable cells.
-
Procedure:
-
Plate neurons at the desired density in a 96-well plate and allow them to adhere and grow.
-
Treat the cells with a range of this compound concentrations and a scrambled peptide control for the desired duration.
-
Add a solution containing a tetrazolium salt (MTS) and an electron-coupling reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 490 nm using a plate reader. A decrease in absorbance indicates reduced cell viability.
-
b. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
-
Procedure:
-
Plate and treat neurons as described for the MTS assay.
-
Collect the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add a stop solution.
-
Measure the absorbance at 490 nm and 680 nm. The difference in absorbance is proportional to the amount of LDH released.
-
Off-Target Kinase Profiling
Engaging a commercial service for kinase profiling is a common and effective way to screen for off-target kinase inhibition.
-
General Workflow:
-
Provide the this compound to a contract research organization (CRO) offering kinase profiling services.[7][8][9][10][11]
-
The CRO will typically screen the peptide at one or two concentrations against a large panel of purified kinases.
-
The activity of each kinase is measured in the presence of the peptide, and the percentage of inhibition is calculated.
-
Follow-up studies can be conducted to determine the IC50 for any identified off-target kinases.
-
Target Identification using Chemical Proteomics
This advanced approach can help identify novel off-target binding partners.
-
Workflow Overview:
-
Synthesize a modified version of the this compound that includes a reactive group and a reporter tag (e.g., biotin).
-
Incubate the modified peptide with neuronal cell lysates or live cells to allow for binding to its targets.
-
Lyse the cells (if treated live) and enrich the peptide-protein complexes using affinity purification (e.g., streptavidin beads for a biotin tag).
-
Elute the bound proteins and identify them using mass spectrometry.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KYL | Eph Receptor Inhibitors: R&D Systems [rndsystems.com]
- 5. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Kinase-Inhibitor Compound Profiling (KICP) Service [kinexus.ca]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. assayquant.com [assayquant.com]
- 11. Kinase Activity Profiling Services - Pamgene [pamgene.com]
Assessing the stability of KYL peptide in cell culture media.
Welcome to the technical support center for KYL peptide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a specific focus on assessing its stability in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its primary mechanism of action?
A1: The this compound (sequence: H-Lys-Tyr-Leu-Pro-Tyr-Trp-Pro-Val-Leu-Ser-Ser-Leu-OH) is an antagonist of the EphA4 receptor.[1][2] It functions by binding to the ligand-binding domain of EphA4, which prevents the binding of its natural ligands (ephrins) and subsequent receptor activation.[3][4][5] This blockade of EphA4 signaling has been shown to alleviate synaptic dysfunction in models of Alzheimer's disease and may play a role in promoting nerve regeneration.[3][4][6][7]
Q2: What are the general recommendations for storing this compound?
A2: To ensure stability and prevent degradation, it is recommended to store lyophilized this compound at -20°C or -80°C, protected from light.[8][9] Once reconstituted in a solution, it should be aliquoted and stored frozen to minimize freeze-thaw cycles.[8][9] For solutions, prolonged exposure to pH levels above 8 should be avoided.[8]
Q3: What is the known stability of this compound in cell culture media?
A3: The this compound has been reported to have a relatively long half-life in certain cell culture media. Specifically, it exhibits a half-life of approximately 8 hours in PC3 cell culture media and 12 hours in C2C12 cell culture media.[1] However, stability can vary significantly depending on the specific cell type, media composition, and experimental conditions.[10][11]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
This could be due to peptide degradation in the cell culture medium.
Troubleshooting Steps:
-
Verify Peptide Handling and Storage: Ensure the lyophilized peptide was stored correctly at -20°C or -80°C and that reconstituted aliquots were not subjected to multiple freeze-thaw cycles.[9]
-
Assess Peptide Stability in Your Specific System: The stability of this compound can be influenced by enzymes present in the serum supplement or secreted by the cells.[10][11] It is crucial to determine the peptide's half-life under your specific experimental conditions.
-
Consider Modifying the Experimental Protocol: If degradation is rapid, consider a fed-batch approach where the peptide is replenished during the experiment.
Issue 2: Variability in experimental results between batches of this compound.
This may be related to inconsistencies in peptide quantification or the presence of counter-ions.
Troubleshooting Steps:
-
Accurate Peptide Quantification: Peptides are often supplied as TFA salts, and the salt content can affect the net peptide weight.[2] Ensure you are accurately calculating the peptide concentration based on the net peptide content provided by the manufacturer.
-
Impact of Trifluoroacetic Acid (TFA): TFA is a common counter-ion from the purification process that can be present in the lyophilized peptide.[2][9] While generally not problematic for most in vitro assays, highly sensitive cell lines might be affected. If you suspect TFA interference, consider using TFA-removed peptide preparations.[2][9]
-
Check for Peptide Aggregation: Peptides can self-associate and form aggregates, which can reduce their effective concentration and activity.[12][13] Ensure the peptide is fully solubilized before use.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Media using RP-HPLC
This protocol outlines a method to determine the half-life of this compound in your specific cell culture conditions.
Materials:
-
This compound
-
Cell culture medium (with and without serum, and with and without cells)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Spike the this compound into your cell culture medium at the desired final concentration. Include controls such as medium without cells and medium without serum to differentiate between enzymatic and chemical degradation.
-
Incubate the samples at 37°C in a cell culture incubator.
-
-
Time-Point Collection:
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium.
-
-
Protein Precipitation:
-
To stop enzymatic degradation and prepare the sample for analysis, precipitate the proteins. A common method is to add 2 volumes of ice-cold acetonitrile to 1 volume of the collected sample.[10]
-
Incubate at -20°C for at least 30 minutes, then centrifuge at high speed to pellet the precipitated proteins.
-
-
RP-HPLC Analysis:
-
Analyze the supernatant by RP-HPLC. A typical mobile phase consists of a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm for the tyrosine residue in KYL).
-
-
Data Analysis:
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
Plot the percentage of remaining intact peptide against time and calculate the half-life (t½).
-
Quantitative Data Summary
Table 1: Reported Half-life of this compound in Different Cell Culture Media
| Cell Line | Cell Culture Medium | Half-life (hours) |
| PC3 | Not specified in search results | 8 |
| C2C12 | Not specified in search results | 12 |
Data sourced from R&D Systems.[1]
Table 2: Factors Influencing Peptide Stability in Cell Culture
| Factor | Description | Potential Impact on this compound |
| Enzymatic Degradation | Proteases and peptidases in serum or secreted by cells can cleave the peptide. | Major route of degradation in cell culture.[10][11] |
| pH | Extreme pH values can lead to hydrolysis of peptide bonds. | Cell culture media are typically buffered around pH 7.4, minimizing this risk. However, local pH changes can occur.[12][13] |
| Oxidation | Certain amino acid residues (e.g., Met, Cys, Trp) are susceptible to oxidation. | The this compound contains a Tryptophan (Trp) residue which can be prone to oxidation.[8] |
| Aggregation | Peptides can form insoluble aggregates, reducing their bioavailability. | Dependent on concentration, sequence, and solution conditions.[12][13] |
| Adsorption | Peptides can adsorb to plasticware, reducing the effective concentration. | Can be a factor, especially at low concentrations. |
Visualizations
Caption: Workflow for determining this compound stability.
Caption: Inhibition of EphA4 signaling by this compound.
Caption: Key factors leading to this compound degradation.
References
- 1. KYL | Eph Receptor Inhibitors: R&D Systems [rndsystems.com]
- 2. This compound [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactivi.ro [reactivi.ro]
- 6. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 9. genscript.com [genscript.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
Technical Support Center: KYL Peptide In Vivo Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of the KYL peptide in vivo. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and why is its in vivo stability a concern?
A1: The this compound (sequence: KYLPYWPVLSSL) is a selective antagonist of the EphA4 receptor tyrosine kinase.[1] EphA4 signaling is implicated in various physiological and pathological processes, including axon guidance, synaptic plasticity, and cancer progression, making the this compound a valuable research tool and a potential therapeutic lead.[1] However, the unmodified this compound has a very short half-life in vivo. While it is relatively stable in cell culture media (half-life of 8-12 hours), its activity is rapidly lost in mouse serum within 10-40 minutes.[2] This rapid degradation is a significant hurdle for in vivo experiments, as it limits the peptide's bioavailability and therapeutic efficacy.
Q2: What are the primary mechanisms of this compound degradation in vivo?
A2: The primary mechanisms of in vivo degradation for a linear peptide like KYL include:
-
Proteolytic Degradation: The peptide bonds of KYL are susceptible to cleavage by proteases and peptidases present in the blood and tissues.
-
Renal Clearance: Due to its small size, the this compound can be rapidly cleared from circulation by the kidneys.
-
Chemical Degradation: Although less rapid than enzymatic degradation, chemical modifications such as oxidation, deamidation, and hydrolysis can also contribute to the loss of peptide integrity and function.
Troubleshooting Guide: Enhancing this compound Stability
This section provides troubleshooting for common challenges encountered when trying to improve the in vivo stability of the this compound.
Q3: My modified this compound shows increased stability but has lost its binding affinity to EphA4. What can I do?
A3: This is a common challenge when modifying peptides. The key is to find a balance between enhancing stability and preserving the conformation required for receptor binding. Here are some troubleshooting steps:
-
Re-evaluate the modification site: The N-terminus of some peptides is crucial for binding affinity.[3] If you modified the N-terminus (e.g., with a large PEG molecule), consider moving the modification to the C-terminus or an internal, non-critical residue. Alanine scanning can help identify which residues are essential for binding.[2]
-
Optimize the size of the modification: If using PEGylation, a smaller PEG chain might be sufficient to improve half-life without sterically hindering receptor binding.[4]
-
Consider a different stabilization strategy: If one method drastically reduces affinity, explore alternatives. For instance, if PEGylation fails, D-amino acid substitution at the termini might be a less disruptive option.
-
Computational Modeling: Use computational tools to model the modified peptide's interaction with the EphA4 binding pocket to predict how different modifications might affect its binding conformation.[5]
Q4: I've introduced D-amino acids into my this compound, but it's still degrading. Why is this happening and what should I do?
A4: While D-amino acid substitution can significantly increase resistance to proteolysis, it's not always a complete solution. Here's what might be happening and how to troubleshoot:
-
Location of Substitution: If you only substituted one or two amino acids, proteases may still be able to cleave the peptide at other sites. The termini are often good starting points for substitution as they protect against exopeptidases.[6]
-
Enzyme Specificity: The specific proteases responsible for degradation in your experimental system might not be sensitive to the substitutions you've made.
-
Alternative Degradation Pathways: The peptide might be undergoing chemical degradation or rapid renal clearance, which are not prevented by D-amino acid substitution alone.
To address this, consider:
-
Increasing the number of D-amino acid substitutions: Substituting a larger portion of the peptide, or even creating an all-D-amino acid version (an enantiomer), can provide greater protection.[7]
-
Combining with other strategies: Couple D-amino acid substitution with C-terminal amidation or N-terminal acetylation to protect against both endo- and exopeptidases.
Q5: My fatty acid-conjugated this compound is aggregating and difficult to handle. How can I improve its solubility?
A5: Fatty acid conjugation increases hydrophobicity, which can lead to aggregation and reduced solubility.[8] Here are some strategies to mitigate this:
-
Optimize the length of the fatty acid: Shorter fatty acid chains (e.g., C8 or C12) are less hydrophobic than longer chains (e.g., C16 or C18) and may provide a better balance of albumin binding and solubility.[9]
-
Introduce a hydrophilic linker: Inserting a small, hydrophilic linker (e.g., a short PEG chain) between the peptide and the fatty acid can improve solubility.
-
Formulation adjustments: Experiment with different formulation buffers. The inclusion of solubility-enhancing excipients may be necessary.
-
Balance charged residues: Ensure the overall peptide sequence retains a sufficient number of charged residues to maintain solubility. Computational tools can help predict the overall hydrophobicity of the modified peptide.[10]
Data Summary: Impact of Stabilization Strategies on Peptide Half-Life
The following tables summarize quantitative data from various studies, illustrating the potential improvements in peptide half-life that can be achieved with different stabilization strategies. Note that these are examples from different peptides and the actual improvement for KYL will need to be determined experimentally.
Table 1: Comparison of In Vivo Half-Life for Linear vs. Cyclic Peptides
| Peptide Pair | Modification | Animal Model | Linear Half-Life | Cyclic Half-Life | Fold Increase | Reference |
| RD2D3 vs. cRD2D3 | Head-to-tail cyclization | Mouse | 2.3 hours | 58 hours | ~25x | [11] |
| HAV4 vs. cHAVc3 | Head-to-tail cyclization | Rat (in plasma) | 2.4 hours | 12.9 hours | ~5.4x | [12] |
Table 2: Effect of D-Amino Acid Substitution on Peptide Stability
| Peptide | Modification | In Vitro System | Stability of L-form | Stability of D-form | Observation | Reference |
| RDP215 | Partial D-amino acid substitution | Human Serum | Degraded | Stable | D-peptide showed significantly higher stability. | [13] |
| MUC2 epitope peptide | D-amino acid substitution at termini | 50% Human Serum | Degraded | Completely stable | Addition of D-amino acids to both termini conferred high resistance to degradation. | [14] |
Table 3: Impact of PEGylation on In Vivo Half-Life
| Peptide/Protein | PEG Size | Animal Model | Half-Life (unmodified) | Half-Life (PEGylated) | Fold Increase | Reference |
| rhTIMP-1 | 20 kDa | Mouse | 1.1 hours | 28 hours | ~25x | [15] |
| IFN-α-2a | 20 kDa | Not specified | 1.2 hours | 13.3 hours | ~11x | [16] |
| IFN-α-2a | 40 kDa | Not specified | 1.2 hours | 34.1 hours | ~28x | [16] |
Table 4: Influence of Fatty Acid Conjugation on In Vivo Half-Life
| Protein | Modification | Animal Model | Half-Life (unmodified) | Half-Life (conjugated) | Fold Increase | Reference |
| sfGFP | Palmitic Acid | Not specified | Not specified | Not specified | 5x | [5] |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
This protocol outlines a general procedure to assess the stability of this compound and its modified versions in plasma.
-
Preparation of Peptide Stock Solution: Dissolve the peptide in an appropriate solvent (e.g., sterile water or DMSO) to a concentration of 1 mg/mL.
-
Incubation:
-
Thaw frozen plasma (e.g., mouse or human plasma) at 37°C.
-
In a microcentrifuge tube, add the peptide stock solution to the plasma to a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
-
Quenching and Protein Precipitation:
-
Immediately add the aliquot to a tube containing a quenching solution (e.g., 150 µL of cold acetonitrile with an internal standard) to stop enzymatic degradation and precipitate plasma proteins.
-
Vortex the tube vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
-
Analysis:
-
Data Analysis:
-
Plot the percentage of remaining peptide against time.
-
Calculate the half-life (t½) of the peptide in plasma.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general workflow for determining the pharmacokinetic profile of a stabilized this compound in mice.[19][20][21]
-
Animal Preparation: Use a suitable strain of mice (e.g., C57BL/6). Acclimatize the animals for at least one week before the experiment.
-
Peptide Formulation and Administration:
-
Dissolve the peptide in a sterile, biocompatible vehicle (e.g., saline or PBS).
-
Administer the peptide to the mice via the desired route (e.g., intravenous (IV) or subcutaneous (SC) injection) at a specific dose.
-
-
Blood Sampling:
-
At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes post-injection), collect blood samples from the mice. Serial bleeding from a single mouse is possible for some time points, or terminal bleeds can be used for each time point with different cohorts of mice.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Processing and Analysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the peptide versus time.
-
Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
-
Diagrams
Caption: Major in vivo degradation and clearance pathways for the this compound.
Caption: Experimental workflow for developing a stabilized this compound.
Caption: Simplified EphA4 signaling pathway and the inhibitory action of the this compound.
References
- 1. Modifications of a Nanomolar Cyclic Peptide Antagonist for the EphA4 Receptor To Achieve High Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modifications of a Nanomolar Cyclic Peptide Antagonist for the EphA4 Receptor To Achieve High Plasma Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for iterative optimization of modified peptides bound to protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug: Effect of Degree of Saturation of Fatty Acids and Modification of Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 10. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Linear and Cyclic HAV Peptides in Modulating the Blood-Brain Barrier Permeability: Impact on Delivery of Molecules to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C6JA00132G [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative analysis of peptides and proteins in biomedicine by targeted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. agilent.com [agilent.com]
Navigating Experimental Variability with KYL Peptide: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability when working with the KYL peptide, a selective antagonist of the EphA4 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound?
A1: The this compound is an antagonistic peptide that selectively targets the EphA4 receptor.[1] It functions by binding to the ligand-binding domain of EphA4, which competitively inhibits the binding of its natural ephrin ligands.[1] This blockade prevents the activation of EphA4 and its downstream signaling pathways.
Q2: What are the optimal storage and handling conditions for the this compound to ensure its stability?
A2: To maintain the integrity and activity of the this compound, it is crucial to adhere to proper storage and handling protocols. For long-term storage, lyophilized this compound should be kept at -20°C or colder in a tightly sealed container with a desiccant. Before use, it is recommended to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the peptide's stability. Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.
Q3: I am observing inconsistent inhibitory effects of the this compound in my cell-based assays. What could be the potential causes?
A3: Inconsistent inhibitory effects can stem from several factors:
-
Peptide Aggregation: Due to its hydrophobic residues, the this compound may be prone to aggregation, reducing its effective concentration. Ensure proper solubilization and consider sonication to break up potential aggregates.
-
Improper Storage: Repeated freeze-thaw cycles or storage at inappropriate temperatures can degrade the peptide, leading to reduced activity.
-
Cell Passage Number: High passage numbers can lead to phenotypic drift in cells, potentially altering EphA4 expression levels or signaling responses. It is advisable to use cells within a consistent and low passage range.
-
Variability in Reagents: Ensure consistency in the quality and concentration of all reagents used in the assay, including cell culture media, serum, and stimulating ligands.
Q4: My this compound stock solution appears cloudy or has visible particulates. What should I do?
A4: A cloudy appearance or visible particulates in your this compound solution are indicative of poor solubility or aggregation. The sequence of this compound (KYLPYWPVLSSL) contains several hydrophobic amino acids, which can make it challenging to dissolve. If you observe this, try sonicating the solution to aid dissolution. If the issue persists, consider dissolving the peptide in a small amount of an organic solvent like DMSO before diluting it with your aqueous buffer. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.
Q5: What is the recommended purity level for the this compound for use in cell-based signaling assays?
A5: For cell-based signaling assays, a peptide purity of ≥95% as determined by HPLC is highly recommended. Impurities, such as truncated or modified peptide sequences from synthesis, can interfere with the assay and lead to inconsistent or misleading results.
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound based on published literature.
| Parameter | Value | Notes | Reference |
| Binding Affinity (Kd) | ~0.8 µM | Determined by isothermal titration calorimetry for binding to the EphA4 ephrin-binding domain. | |
| IC50 | ~6.34 µM | For inhibition of EphA4-EphrinA5 interactions. | |
| Molecular Weight | 1465.75 g/mol | ||
| Sequence | KYLPYWPVLSSL | ||
| Solubility | Soluble to 2 mg/ml in water | May require assistance of sonication or a small amount of organic solvent for complete dissolution. | |
| Purity (recommended) | ≥95% | For reliable results in cell-based assays. | |
| Half-life in cell culture | ~8-12 hours | In PC3 and C2C12 cell culture media. |
Experimental Protocols
Protocol: Inhibition of EphA4 Phosphorylation in a Cell-Based Assay
This protocol outlines a general workflow for assessing the inhibitory activity of the this compound on EphA4 phosphorylation in a cultured cell line that endogenously or exogenously expresses the EphA4 receptor.
Materials:
-
This compound (lyophilized, ≥95% purity)
-
Cell line expressing EphA4 (e.g., HEK293-EphA4)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Ephrin-A5-Fc (or another suitable EphA4 ligand)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EphA4 (tyrosine), anti-total-EphA4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed EphA4-expressing cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum Starvation: The day before the experiment, replace the complete medium with serum-free medium and incubate overnight. This step helps to reduce basal receptor tyrosine kinase activity.
-
This compound Pre-treatment:
-
Reconstitute the lyophilized this compound to a stock concentration (e.g., 1 mM) in sterile water or a solvent compatible with your cells (e.g., DMSO, ensuring the final concentration is non-toxic).
-
Dilute the this compound stock solution to the desired final concentrations in serum-free medium.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
Incubate for 1-2 hours at 37°C.
-
-
EphA4 Activation:
-
Prepare the Ephrin-A5-Fc ligand solution in serum-free medium. It is often necessary to pre-cluster the Fc-tagged ligand with an anti-Fc antibody to enhance its agonistic activity.
-
Add the clustered Ephrin-A5-Fc to the cells (a typical concentration is 1-2 µg/mL) and incubate for 15-30 minutes at 37°C. Include a negative control of cells not stimulated with the ligand.
-
-
Cell Lysis:
-
Quickly wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-EphA4 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-EphA4 antibody.
Visualizing Workflows and Pathways
Caption: this compound competitively inhibits Ephrin-induced EphA4 signaling.
References
Technical Support Center: The Impact of TFA Counterions on KYL Peptide Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KYL peptide. It specifically addresses common issues that may arise from the presence of trifluoroacetic acid (TFA) counterions in lyophilized peptide preparations.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during experiments with the this compound, which may be related to TFA counterions.
Question: My this compound is showing lower than expected antagonistic activity on the EphA4 receptor. What could be the cause?
Answer: Residual trifluoroacetic acid (TFA) from the synthesis and purification process is a common cause for reduced peptide activity. TFA is a strong acid that can remain bound to positively charged residues on the this compound, such as Lysine.[1][2] This interaction can alter the peptide's conformation, solubility, and its ability to bind to the EphA4 receptor.[1] For sensitive applications like receptor-ligand binding studies, the presence of TFA can lead to false-negative or misleading results.[1] We recommend performing a counterion exchange to replace TFA with a more biologically compatible counterion, such as hydrochloride (HCl) or acetate.
Question: I'm observing unexpected cytotoxicity or a decrease in cell proliferation in my cell-based assays with the this compound. Could this be related to the peptide itself?
Answer: While the this compound itself is not typically cytotoxic, the TFA counterions present in the preparation can be. TFA has been shown to be cytotoxic at concentrations as low as 10 nM, inhibiting cell proliferation and even triggering apoptosis.[1][3] This effect is not specific to one cell type and has been observed in various cell lines, including osteoblasts and chondrocytes.[4] If you are observing unexpected effects on cell viability, it is highly probable that TFA is the causative agent. For all cell-based assays, it is crucial to use this compound with TFA levels below 1%, or ideally, to perform a counterion exchange to the hydrochloride or acetate salt form.[1][5]
Question: My experimental results with the this compound are inconsistent and not reproducible. What could be the source of this variability?
Answer: Inconsistent results are often a hallmark of interference from residual TFA. The amount of TFA can vary between different batches of synthesized peptides, leading to unpredictable fluctuations in your experimental data.[3] TFA can act as a cell growth stimulator or inhibitor, introducing variability in assays.[6] It can also alter the pH of your peptide stock solution, which can affect peptide stability and activity.[6] To ensure reproducibility, we recommend quantifying the TFA content in your peptide stock and performing a counterion exchange to a more inert salt form like HCl.
Question: I am using the this compound for in vivo studies and observing an unexpected inflammatory response. Is this a known side effect?
Answer: TFA has been reported to exert inflammatory responses and can elicit antibody responses in vivo.[3] This is because TFA can trifluoroacetylate amino groups on proteins and phospholipids, leading to an immune reaction.[3] For any in vivo applications, it is strongly recommended to remove TFA from the this compound preparation to avoid these confounding immunological effects. The hydrochloride or acetate salt forms are preferred for animal studies.[7]
Frequently Asked Questions (FAQs)
What is a counterion and why is TFA present in my this compound sample? A counterion is an ion with an opposite electrical charge to the peptide, which forms a salt to ensure overall charge neutrality. Trifluoroacetic acid (TFA) is widely used during the solid-phase synthesis and HPLC purification of peptides, including the this compound.[1][8] As a result, the final lyophilized peptide product is typically delivered as a TFA salt, with the negatively charged TFA counterions bound to the positively charged amino acid residues of the peptide.[2]
How do TFA counterions affect the this compound's structure and function? TFA counterions can bind to positively charged residues on the this compound, potentially altering its mass, solubility, and secondary structure.[1] This can interfere with its binding to the EphA4 receptor, reducing its antagonistic activity.[9][10] The strong acidity of TFA can also denature pH-sensitive proteins in your assay, leading to inaccurate results.[1]
When is it necessary to remove TFA from my this compound? TFA removal is critical for a variety of applications, including:
-
Cell-based assays: Due to TFA's cytotoxicity and effects on cell proliferation.[1][4]
-
In vivo studies: To avoid inflammatory and immune responses.[3]
-
Receptor-binding assays: To ensure accurate determination of binding affinity.[1]
-
Enzymatic assays: To prevent denaturation of enzymes.[1]
-
Structural studies (e.g., IR spectroscopy): TFA has a strong absorbance band that can interfere with the analysis of the peptide's secondary structure.[6]
What are the recommended methods for TFA removal? The most common methods for TFA removal are:
-
HCl Exchange: This is considered the gold-standard method and involves repeatedly dissolving the peptide in a dilute hydrochloric acid solution and then lyophilizing it.[1]
-
Anion Exchange Chromatography: This method uses a resin to exchange TFA for another anion, such as acetate.[8][11]
-
Reverse-Phase HPLC with a different ion-pairing agent: The peptide can be re-purified using HPLC with a mobile phase containing a more biologically compatible acid, like acetic acid.[12]
Does lyophilization alone remove TFA? No, lyophilization by itself will only remove unbound, free TFA. It will not remove the TFA counterions that are electrostatically bound to the peptide residues.[1] A specific counterion exchange procedure is necessary to remove the bound TFA.
Data Presentation
Table 1: Effect of TFA on Cell Proliferation
| TFA Concentration | Effect on Fetal Rat Osteoblast Cultures (after 24h) | Reference |
| 10 nM | Reduced cell numbers | [3] |
| 100 nM | ~10% inhibition of cell growth | [3] |
| 10⁻⁸ to 10⁻⁷ M | Reduced cell numbers and thymidine incorporation | [4] |
Table 2: Comparison of Peptide Salt Forms on Cell Proliferation
| Peptide Salt Form | Effect on Osteoblast Proliferation | Reference |
| TFA Salt | Consistently less cell proliferation, potentially masking a proliferative effect or incorrectly suggesting an anti-proliferative effect. | [4] |
| Hydrochloride (HCl) Salt | No adverse effects on cell proliferation observed. | [3] |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange
This protocol describes a standard method for exchanging TFA counterions with hydrochloride.
-
Dissolve the Peptide: Dissolve the this compound-TFA salt in distilled water to a concentration of 1 mg/mL.
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2-10 mM.[1][13] Note: Concentrations below 2 mM may result in incomplete exchange, while concentrations above 10 mM risk modifying the peptide.[1]
-
Incubate: Let the solution stand at room temperature for at least 1 minute.[1]
-
Freeze: Flash-freeze the solution, preferably in liquid nitrogen.
-
Lyophilize: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times (for a total of three cycles).[13]
-
Final Preparation: After the final lyophilization, the this compound is in the hydrochloride salt form and can be resuspended in the appropriate buffer for your experiment.
Protocol 2: Anion Exchange Chromatography for TFA Removal
This protocol provides an alternative method for TFA removal using an anion exchange resin to switch to the acetate salt form.
-
Prepare the Resin: Prepare a small column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion sites relative to the amount of peptide.[11]
-
Equilibrate the Column: Elute the column with a 1 M solution of sodium acetate.
-
Wash the Column: Wash the column with distilled water to remove any excess sodium acetate.[11]
-
Load the Peptide: Dissolve the this compound-TFA salt in distilled water and apply it to the column.
-
Elute the Peptide: Elute the column with distilled water and collect the fractions containing the peptide.
-
Lyophilize: Combine the fractions containing the peptide and lyophilize to obtain the this compound as an acetate salt.[11]
Visualizations
Caption: this compound competitively inhibits EphA4 receptor signaling.
Caption: Troubleshooting workflow for TFA-related peptide issues.
References
- 1. lifetein.com [lifetein.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 6. genscript.com [genscript.com]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omizzur.com [omizzur.com]
- 9. mdpi.com [mdpi.com]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. lifetein.com [lifetein.com]
- 13. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
KYL Peptide Solutions: Technical Support Center for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of KYL peptide solutions. Adherence to these guidelines is critical for maintaining peptide integrity, ensuring experimental reproducibility, and preserving biological activity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for lyophilized this compound?
For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.[1][2][3] Storing at these low temperatures minimizes degradation reactions.[1] For short-term storage of a few weeks, 4°C is acceptable.[3]
Q2: How should I store this compound solutions for long-term use?
For long-term storage of this compound in solution, it is highly recommended to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or, preferably, -80°C.[2][4] This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[3][4]
Q3: What is the optimal pH for storing this compound solutions?
While the optimal pH is sequence-dependent, a slightly acidic pH range of 5-6 is generally preferred for storing peptide solutions as it can help to prolong their shelf life.[2][4] It is crucial to avoid pH levels above 8, as they can accelerate degradation.[2]
Q4: Can I store this compound solutions at 4°C?
Storing this compound solutions at 4°C is only recommended for short-term use, typically up to one week.[2] For any duration longer than that, freezing is essential to maintain peptide stability.
Q5: What are the signs of this compound degradation?
Visual signs of degradation can include changes in color, clarity (cloudiness), or the appearance of precipitate in the solution. However, the absence of these signs does not guarantee stability. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or no biological activity | Peptide degradation due to improper storage (temperature, pH, freeze-thaw cycles). | - Review storage conditions against recommended guidelines.- Use a fresh aliquot of the peptide solution.- Perform a stability analysis using HPLC to check for degradation products. |
| Precipitate forms in the peptide solution upon thawing | - Peptide aggregation.- Poor solubility in the chosen solvent.- Contamination. | - Gently vortex the solution to try and redissolve the precipitate.- If the precipitate persists, consider centrifugation and using the supernatant (note that this may alter the effective concentration).- For future reconstitutions, consider using a different buffer or a small amount of a solubilizing agent like DMSO or acetonitrile, if compatible with your experiment. |
| Inconsistent experimental results | - Inaccurate peptide concentration due to improper reconstitution or degradation.- Variability introduced by multiple freeze-thaw cycles. | - Ensure accurate and consistent reconstitution procedures.- Always use fresh aliquots for each experiment to avoid freeze-thaw cycles.- Re-quantify the peptide concentration if degradation is suspected. |
| Cloudy or discolored solution | - Bacterial contamination.- Peptide aggregation or degradation. | - Discard the solution. Bacterial contamination can significantly impact experimental results and peptide stability.- For future use, ensure sterile handling techniques during reconstitution and consider filtering the solution through a 0.2 µm filter.[5] |
Quantitative Data Summary
The following tables provide representative stability data for this compound under various storage conditions. This data is based on general peptide stability profiles and should be used as a guideline. For critical applications, it is recommended to perform a stability study specific to your experimental conditions.
Table 1: Stability of Lyophilized this compound
| Storage Temperature | Expected Stability (Purity >95%) |
| -80°C | > 5 years |
| -20°C | 2 - 5 years |
| 4°C | 6 - 12 months[6] |
| Room Temperature | Days to weeks[4] |
Table 2: Stability of this compound in Solution (pH 5.5)
| Storage Temperature | Expected Half-life |
| -80°C | > 1 year |
| -20°C | 6 - 12 months |
| 4°C | ~ 1 - 2 weeks |
| Room Temperature | < 24 hours |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol outlines the steps for reconstituting lyophilized this compound to a stock solution.
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening. This prevents condensation of moisture, which can degrade the peptide.[2]
-
Solvent Selection: Choose a sterile, appropriate solvent. For many peptides, sterile distilled water or a buffer at a slightly acidic pH (e.g., pH 5-6) is suitable.[2][4] If solubility is an issue, a small amount of an organic solvent like acetonitrile or DMSO can be used, followed by dilution with an aqueous buffer.
-
Reconstitution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or swirl the vial to dissolve the peptide completely. Avoid vigorous shaking, as this can cause aggregation.[7]
-
Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by RP-HPLC
This protocol provides a general method for assessing the stability of this compound solutions over time using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired storage buffer. This will serve as the "Time 0" sample.
-
Aliquot the remaining solution and store it under the desired long-term storage conditions (e.g., -20°C).
-
-
RP-HPLC Analysis (Time 0):
-
Inject an appropriate volume of the "Time 0" sample onto a C18 RP-HPLC column.
-
Run a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Record the peak area of the intact this compound. This represents 100% purity at the start of the study.
-
-
Long-Term Stability Testing:
-
At specified time points (e.g., 1, 3, 6, 12 months), thaw one aliquot of the stored this compound solution.
-
Analyze the thawed sample by RP-HPLC using the same method as the "Time 0" sample.
-
-
Data Analysis:
-
Compare the peak area of the intact this compound at each time point to the "Time 0" peak area.
-
Calculate the percentage of remaining intact peptide to determine the stability over time.
-
Observe the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Key factors influencing this compound stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nordscipeptides.com [nordscipeptides.com]
- 4. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH, buffers, molarity, and temperature on solution state degradation of semaglutide using LC-HRMS: A preformulation protocol for peptide drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming KYL Peptide Activity: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information and protocols to confirm the biological activity of KYL peptide before commencing experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an antagonistic peptide that selectively targets the EphA4 receptor.[1][2][3] It functions by binding to the ligand-binding domain of EphA4, which blocks the binding of its natural ligands (ephrins).[1][2] This inhibition prevents the subsequent tyrosine phosphorylation of the EphA4 receptor, thereby blocking its downstream signaling pathways.[1][2] This antagonistic action has been shown to alleviate amyloid-beta (Aβ)-induced synaptic dysfunction, promote nerve regeneration, and modulate immune responses.[1][2][4]
Q2: What are the key quantitative parameters I should be aware of for this compound activity?
A2: The following table summarizes the key binding and inhibitory concentrations for this compound targeting the EphA4 receptor. These values are crucial for designing experiments and interpreting results.
| Parameter | Value | Description | Reference |
| IC₅₀ | 4.22 µM | The concentration of this compound that inhibits 50% of EphA4-ephrin interaction. | [1][2] |
| IC₅₀ | 6.34 µM | The concentration of this compound that inhibits 50% of EphA4-EphrinA5 interactions. | [5] |
| Kd | 1.3 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to the EphA4 receptor. | [1][2] |
| Kd | 0.8 µM | The equilibrium dissociation constant, indicating the binding affinity of this compound to the EphA4 receptor. | [5] |
Q3: How can I visually understand the signaling pathway of this compound?
A3: The following diagram illustrates the antagonistic action of this compound on the EphA4 signaling pathway.
Experimental Protocols
To experimentally confirm the activity of your this compound, a series of in vitro assays can be performed. The following protocols provide a general framework.
EphA4 Receptor Binding Assay (Competitive ELISA)
This assay confirms that the this compound can bind to the EphA4 receptor and compete with its natural ligand.
Objective: To determine the IC₅₀ of this compound for the EphA4 receptor.
Materials:
-
Recombinant human EphA4 protein
-
Biotinylated Ephrin-A5 ligand
-
Streptavidin-HRP
-
TMB substrate
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
This compound stock solution
-
Plate reader
Procedure:
-
Coat a 96-well plate with recombinant EphA4 protein overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the this compound.
-
Add the this compound dilutions and a fixed concentration of biotinylated Ephrin-A5 to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add Streptavidin-HRP and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a plate reader.
-
Plot the absorbance against the log of the this compound concentration and determine the IC₅₀ value.
Inhibition of EphA4 Phosphorylation Assay (Western Blot)
This cell-based assay confirms that this compound can inhibit the activation of the EphA4 receptor.
Objective: To visualize the inhibition of Ephrin-A5-induced EphA4 phosphorylation by this compound.
Materials:
-
Cells expressing EphA4 receptor (e.g., HEK293-EphA4)
-
Serum-free cell culture medium
-
Recombinant Ephrin-A5 ligand
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EphA4, anti-total-EphA4, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Western blot equipment
Procedure:
-
Seed EphA4-expressing cells in a 6-well plate and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a fixed concentration of Ephrin-A5 for 15-30 minutes. A non-stimulated control should be included.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-EphA4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with anti-total-EphA4 and then anti-GAPDH antibodies for normalization.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Experimental Workflow Diagram
The following diagram outlines the general workflow for confirming this compound activity.
References
Troubleshooting inconsistent behavioral effects of KYL peptide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in the behavioral effects of the KYL peptide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing highly variable behavioral outcomes in our mouse model after this compound administration. What are the potential causes?
Inconsistent behavioral effects of this compound can stem from a variety of factors, broadly categorized as peptide-related, animal-related, and procedural. It is crucial to systematically evaluate each of these potential sources of variability. Key areas to investigate include peptide stability and aggregation, dosage and administration route, as well as the inherent biological variability of the animal model and the experimental environment.
Q2: How stable is the this compound in vivo and how can we mitigate degradation?
The this compound exhibits poor stability in plasma, with a reported half-life of less than one hour.[1] This rapid degradation is a significant contributor to inconsistent results. In contrast, its half-life in cell culture medium is considerably longer, around 8-12 hours.[2][3]
To address this, consider the following:
-
Administration Route: Direct central nervous system (CNS) delivery, such as intracerebroventricular (ICV) injection, can bypass the peripheral degradation that occurs with systemic routes like intraperitoneal (IP) injection.
-
Peptide Modifications: For long-term studies, consider using chemically modified versions of the peptide with enhanced stability, such as cyclization or the inclusion of unnatural amino acids, which can improve resistance to proteases.[4]
Q3: What is the optimal dose and administration route for this compound in behavioral studies?
The optimal dose and administration route are highly dependent on the specific animal model and the behavioral paradigm being investigated.
-
Intracerebroventricular (ICV) Injection: This method delivers the peptide directly to the brain, bypassing the blood-brain barrier and minimizing peripheral degradation. This is often the preferred method for neuroscience research to ensure target engagement.[5][6][7][8]
-
Intraperitoneal (IP) Injection: While less invasive, the poor plasma stability of this compound makes this route challenging for achieving consistent CNS concentrations.[9][10] Higher doses may be required to compensate for degradation, which can also increase the risk of off-target effects.
A dose-response study is highly recommended to determine the optimal concentration for your specific experimental setup.
Q4: Could aggregation of the this compound be affecting our results?
Peptide aggregation can lead to a loss of active compound and introduce variability.[3][11][12] Hydrophobic sequences are more prone to aggregation.[11]
To minimize aggregation:
-
Proper Dissolution: Dissolve the lyophilized peptide in a suitable solvent, such as sterile water or a buffer with a pH at least one unit away from the peptide's isoelectric point (pI).[4]
-
Storage: Store the peptide solution in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.
-
Visual Inspection: Before each use, visually inspect the solution for any precipitation or cloudiness.
Q5: How does the inherent variability of animal models contribute to inconsistent findings?
Individual animals can exhibit significant behavioral differences due to genetic background, age, sex, and environmental factors.[13][14] Even within the same strain, individual responses to experimental manipulations can vary. The experimenter's handling technique and the laboratory environment (e.g., noise, light) can also introduce variability.[12][15] To mitigate this, it is essential to use a sufficient number of animals per group, randomize animals to treatment groups, and ensure that all experimental procedures are performed consistently and by well-trained personnel.
Potential Sources of Variability in this compound Behavioral Studies
| Factor | Source of Variability | Recommendation | References |
| Peptide Integrity | Poor in vivo stability (t½ < 1 hr in plasma) | Consider direct CNS administration (ICV) or use of stabilized peptide analogs. | [1] |
| Aggregation in solution | Follow proper dissolution and storage protocols. Visually inspect solution before use. | [3][11][12] | |
| Dosing & Administration | Inconsistent dosing | Perform a dose-response study to determine the optimal dose for your model and behavioral assay. | [16] |
| Inappropriate administration route | For CNS targets, ICV injection is generally preferred over systemic routes like IP to bypass the blood-brain barrier and peripheral degradation. | [5][6][7][8] | |
| Animal Model | Genetic background, age, and sex | Use age- and sex-matched animals from a consistent genetic background. | [13] |
| Individual biological variation | Increase sample size to account for individual differences. Randomize animals to treatment groups. | [14] | |
| Experimental Procedure | Experimenter variability | Ensure consistent handling and procedures by all personnel. | [15] |
| Environmental stressors | Maintain a stable and controlled laboratory environment (light, noise, temperature). | [12] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of this compound in Mice
This protocol provides a general guideline for the stereotaxic injection of this compound into the lateral ventricles of mice.
Materials:
-
This compound, lyophilized
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, etc.)
Procedure:
-
Peptide Preparation: Dissolve the this compound in sterile saline or aCSF to the desired concentration. Ensure complete dissolution and filter-sterilize if necessary.
-
Anesthesia: Anesthetize the mouse using isoflurane (or another appropriate anesthetic) and mount it in the stereotaxic frame.
-
Surgical Preparation: Shave the scalp and disinfect with an appropriate antiseptic solution. Make a midline incision to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole over the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm. These coordinates should be optimized for the specific mouse strain and age.
-
Injection: Slowly lower the injection needle to the target DV coordinate. Infuse the this compound solution at a slow rate (e.g., 0.2 µL/min) to avoid tissue damage. The total volume should typically not exceed 2-5 µL.
-
Post-injection: Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow. Slowly retract the needle.
-
Closure: Suture the scalp incision.
-
Recovery: Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-operative care, including analgesics.
Protocol 2: Behavioral Testing for Alzheimer's Disease Mouse Models
Commonly used behavioral tests to assess cognitive function in Alzheimer's disease mouse models include the Morris Water Maze, Y-Maze, and contextual fear conditioning.[2][13][14][17]
Example: Morris Water Maze
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged just below the water surface.
-
Acquisition Phase: For 4-5 consecutive days, mice are given 4 trials per day to find the hidden platform. The starting position is varied for each trial. The latency to find the platform and the path length are recorded.
-
Probe Trial: On the day following the last acquisition day, the platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
Protocol 3: Behavioral Testing for Spinal Cord Injury Mouse Models
Motor function recovery after spinal cord injury is often assessed using tests like the Basso Mouse Scale (BMS) for locomotion, grid walk test, and rotarod test.[1][18][19][20]
Example: Basso Mouse Scale (BMS)
-
Apparatus: An open field arena.
-
Procedure: Mice are placed in the center of the open field and allowed to move freely for 4 minutes.
-
Scoring: Two independent, blinded observers score the locomotor function based on a 9-point scale that assesses hindlimb movements, coordination, and trunk stability.
Signaling Pathways and Experimental Workflows
EphA4 Signaling Pathway Antagonized by this compound
The this compound acts as an antagonist to the EphA4 receptor, a receptor tyrosine kinase.[21] Upon binding of its ephrin ligands (ephrin-A or ephrin-B), EphA4 dimerizes and autophosphorylates, initiating a downstream signaling cascade that can lead to cytoskeletal changes, growth cone collapse, and inhibition of axonal regeneration.[22][23] this compound binds to the ligand-binding domain of EphA4, preventing ephrin binding and subsequent receptor activation.[21] This blockade can promote neuronal repair and improve synaptic function.[21][24]
Caption: EphA4 signaling pathway and this compound antagonism.
General Experimental Workflow for this compound Behavioral Study
A well-structured experimental workflow is critical for obtaining reliable and reproducible results in behavioral studies.
Caption: A typical experimental workflow for a this compound behavioral study.
References
- 1. Novel Concept of Motor Functional Analysis for Spinal Cord Injury in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Using mice to model Alzheimer's dementia: an overview of the clinical disease and the preclinical behavioral changes in 10 mouse models [frontiersin.org]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intraperitoneal injection of the pancreatic peptide amylin potently reduces behavioral impairment and brain amyloid pathology in murine models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of a novel technique for intraperitoneal injections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Behavioral Settings are Crucial for Assessing Sensorimotor, Anxiety, and Social Changes in Aging and Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Behavioral effects of 26RFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Behavioral testing in animal models of spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rodent Behavioral Tests for Motor Function - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. EPH receptor A4 - Wikipedia [en.wikipedia.org]
- 23. uniprot.org [uniprot.org]
- 24. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of KYL Peptide and Other EphA4 Inhibitors for Therapeutic Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the KYL peptide against other known EphA4 inhibitors. The following sections detail quantitative comparisons, experimental methodologies, and relevant signaling pathways to inform strategic decisions in the pursuit of EphA4-targeted therapeutics.
The EphA4 receptor, a member of the largest receptor tyrosine kinase family, plays a crucial role in a variety of physiological and pathological processes, including axonal guidance, synaptic plasticity, and cancer progression.[1][2] Its dysregulation has been implicated in neurological disorders such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease, as well as in some cancers, making it a prime target for therapeutic intervention.[1][3] A number of inhibitory molecules have been developed to modulate EphA4 activity, with the this compound being one of the earliest and most studied. This guide compares the efficacy of the this compound with other prominent EphA4 inhibitors, including other peptides, nanobodies, and small molecules.
Quantitative Comparison of EphA4 Inhibitors
The therapeutic potential of an EphA4 inhibitor is determined by several key parameters, including its binding affinity (Kd) to the receptor and its ability to inhibit EphA4 signaling, often measured as the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data for various EphA4 inhibitors, providing a basis for direct comparison.
| Inhibitor Class | Inhibitor Name | Binding Affinity (Kd) | IC50 | Source(s) |
| Peptide | This compound | 0.8 µM - 1.3 µM | 6.34 µM (EphA4-EphrinA5 interaction), 4.22 µM (EphA4 receptor), 53 µM (ephrin-A1-induced phosphorylation) | [4][5][6][7] |
| Peptide | APY peptide | 1.5 µM | Not specified | [4] |
| Peptide | VTM peptide | 4.7 µM | Not specified | [4] |
| Peptide | APY-d3 | 30 nM | 240 nM (ephrin-A5-induced phosphorylation) | [7] |
| Peptide | APY-d4 | 20 nM | 310 nM (ephrin-A5-induced phosphorylation) | [7] |
| Nanobody | Nb 39 | Nanomolar range | 170 nM (ephrin-A1-induced phosphorylation) | [7] |
| Nanobody | Nb 53 | Nanomolar range | 261 nM (ephrin-A1-induced phosphorylation) | [7] |
| Small Molecule | Nilotinib | Not specified | 70.67 µM (EphA4-ephrin-A1 interaction) | [8] |
| Small Molecule | Compound 1 | 7 µM (Ki) | Not specified | [9] |
| Small Molecule | Compound 2 | 9 µM (Ki) | Not specified | [9] |
| Small Molecule | CDD-2693 | 0.81 nM (Ki) | 40 nM (in-cell target engagement) | [10] |
| Small Molecule | CDD-3167 | 0.38 nM (Ki) | 2.3 nM (in-cell target engagement) | [10] |
Key Observations:
-
The this compound exhibits a micromolar binding affinity and inhibitory concentration.[4][5][7]
-
Modified peptides, such as APY-d3 and APY-d4, demonstrate significantly improved potency with nanomolar binding affinities and inhibitory concentrations.[7]
-
Nanobodies Nb 39 and Nb 53 are also highly potent inhibitors, with IC50 values in the nanomolar range, making them 200-300 times more potent than the this compound in inhibiting ephrin-A1-induced phosphorylation of the EphA4 receptor.[7]
-
Small molecules like CDD-2693 and CDD-3167 show exceptional potency with picomolar to nanomolar activity.[10]
-
The FDA-approved drug Nilotinib has been identified as an EphA4 inhibitor, although with a lower potency compared to the newer generation of inhibitors.[8]
Signaling Pathways and Experimental Workflows
Understanding the underlying signaling pathways of EphA4 and the experimental workflows used to assess inhibitor efficacy is critical for interpreting the comparative data.
EphA4 signaling is complex and can be initiated by binding to both ephrin-A and ephrin-B ligands, leading to bidirectional signaling.[1][11] Forward signaling through EphA4 can activate multiple downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and migration.[2][12] EphA4 can also form a complex with FGFR1 to potentiate FGFR-mediated signaling.[2][12]
Caption: EphA4 receptor signaling cascade.
The evaluation of EphA4 inhibitors typically follows a standardized workflow, starting from initial binding assays to more complex cellular and in vivo models.
Caption: A typical experimental workflow for evaluating EphA4 inhibitors.
Detailed Experimental Protocols
Accurate comparison of inhibitor efficacy requires an understanding of the experimental conditions under which the data were generated. Below are detailed methodologies for key experiments cited in the literature.
-
Objective: To determine the dissociation constant (Kd) of the inhibitor to the EphA4 receptor.
-
Method:
-
The ephrin-binding domain of human EphA4 is purified and dialyzed against a suitable buffer (e.g., PBS).
-
The peptide inhibitor (e.g., KYL) is dissolved in the same buffer.
-
The ITC instrument is equilibrated at a constant temperature (e.g., 25°C).
-
The sample cell is filled with the EphA4 protein solution (e.g., 20-50 µM).
-
The injection syringe is filled with the peptide solution (e.g., 200-500 µM).
-
A series of small injections of the peptide into the protein solution are performed, and the heat change associated with each injection is measured.
-
The resulting data are fitted to a binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).[4]
-
-
Objective: To measure the ability of an inhibitor to block ligand-induced autophosphorylation of the EphA4 receptor.
-
Method:
-
Cells expressing EphA4 (e.g., HT22 neuronal cells or U2OS cells) are cultured to a suitable confluency.[7][9]
-
The cells are pre-treated with various concentrations of the inhibitor for a specified time (e.g., 15-30 minutes).[7][9]
-
The cells are then stimulated with a ligand, such as ephrin-A1-Fc or ephrin-A5-Fc (e.g., 0.5 µg/ml), for a short period (e.g., 20 minutes) in the continued presence of the inhibitor.[7][9]
-
The cells are lysed, and the EphA4 receptor is immunoprecipitated using an anti-EphA4 antibody.[9]
-
The immunoprecipitates are resolved by SDS-PAGE and immunoblotted with an anti-phosphotyrosine antibody to detect the level of EphA4 phosphorylation.
-
The blot is then stripped and reprobed with an anti-EphA4 antibody to determine the total amount of immunoprecipitated EphA4.
-
The ratio of phosphorylated EphA4 to total EphA4 is quantified, and the IC50 value is calculated.[9] A PathHunter assay can also be used for a more high-throughput measurement of receptor phosphorylation.[7]
-
-
Objective: To assess the inhibitor's ability to prevent ligand-induced clustering of the EphA4 receptor on the cell surface, a prerequisite for receptor activation.
-
Method:
-
Primary hippocampal neurons are cultured for a few days in vitro.[8]
-
The neurons are treated with the candidate inhibitor at a specific concentration (e.g., 50 µM).[8]
-
Clustered ephrin-A1 is then added to the culture to induce EphA4 clustering.[8]
-
The neurons are fixed and subjected to immunostaining with antibodies against EphA4 and a neuronal marker (e.g., Tau-1).[8]
-
The formation of EphA4 clusters on the axons is visualized and quantified using high-content imaging systems. The proportion of the total area of EphA4 clusters in the axons is calculated.[8]
-
-
Objective: To evaluate the functional consequence of EphA4 inhibition by measuring the prevention of ligand-induced growth cone collapse in neurons.
-
Method:
-
Cultured neurons (e.g., hippocampal or cortical neurons) are treated with the EphA4 inhibitor.[8][13]
-
The neurons are then exposed to ephrin-A1 to stimulate growth cone collapse.[8][13]
-
After a defined incubation period, the neurons are fixed and stained to visualize the morphology of the growth cones.
-
The percentage of collapsed growth cones is quantified for each treatment condition. A collapsed growth cone is typically defined by the absence of lamellipodia and the presence of retracted filopodia.[8][13]
-
Conclusion
While the this compound has been a valuable tool in elucidating the roles of EphA4 in various biological processes, the landscape of EphA4 inhibitors has evolved significantly.[14] Newer generations of inhibitors, including rationally designed peptides, nanobodies, and small molecules, offer substantially higher potency and, in some cases, improved pharmacokinetic properties.[7][10] The choice of an appropriate inhibitor will depend on the specific application, whether it be for in vitro studies, preclinical animal models, or eventual therapeutic development. This guide provides a foundational comparison to aid researchers in selecting the most suitable EphA4 inhibitor for their scientific inquiries.
References
- 1. EPH receptor A4 - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. escholarship.org [escholarship.org]
- 4. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. KYL | Eph Receptor Inhibitors: R&D Systems [rndsystems.com]
- 7. Identification and characterization of Nanobodies targeting the EphA4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of new EphA4 inhibitors by virtual screening of FDA-approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. academic.oup.com [academic.oup.com]
- 12. EphA4 promotes cell proliferation and migration through a novel EphA4-FGFR1 signaling pathway in the human glioma U251 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: KYL vs. APY Peptides for EphA4 Antagonism
For researchers and drug development professionals navigating the landscape of EphA4 receptor antagonism, the choice between the KYL and APY peptides represents a critical decision. Both peptides have emerged as valuable tools for probing the function of EphA4, a receptor tyrosine kinase implicated in a range of neurological disorders and cancer. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable antagonist for specific research needs.
The EphA4 receptor, upon activation by its ephrin ligands, plays a pivotal role in processes such as axonal guidance, synaptic plasticity, and cell migration.[1] Dysregulation of EphA4 signaling has been linked to the pathogenesis of conditions like amyotrophic lateral sclerosis (ALS), Alzheimer's disease, and spinal cord injury, making it a compelling therapeutic target.[2] Both the linear KYL peptide and the cyclic APY peptide function by competitively binding to the ligand-binding domain of EphA4, thereby inhibiting its activation by ephrins.[3][4]
Performance Comparison at a Glance
A summary of the key quantitative data for KYL and APY peptides, including their derivatives, is presented below. This allows for a rapid assessment of their binding affinities and inhibitory concentrations.
| Peptide | Sequence | Structure | Kd (μM) | IC50 (μM) | Notes |
| KYL | KYLPYWPVLSSL | Linear | ~0.8 - 1.3 | ~4.22 - 6.34 | The first potent and selective peptide antagonist of EphA4.[4][5][6] |
| APY | APYCVYRGSWSC | Cyclic (Disulfide bond) | ~1.5 | Not widely reported | Discovered alongside KYL, with a slightly lower affinity.[3][4] |
| APY-d2 | APYCVYRβASWSC-nh2 | Cyclic (Disulfide bond) | Not specified | Not specified | An early derivative of APY.[2] |
| APY-d3 | βAPYCVYRβASWSC-nh2 | Cyclic (Disulfide bond) | 0.138 | Not specified | An improved derivative with enhanced plasma stability.[2][7][8] |
| APY-d4 | βAPYCVYRβAEWEC-nh2 | Cyclic (Disulfide bond) | Not specified | Not specified | Another improved derivative with high stability.[2][8] |
In-Depth Analysis
The This compound , a linear dodecapeptide, was one of the first identified potent and selective antagonists for EphA4.[3] Its utility has been demonstrated in numerous studies, where it has been instrumental in elucidating the role of EphA4 in various disease models.[2] However, its linear nature can render it susceptible to proteolytic degradation, and its binding affinity, while respectable, has been surpassed by newer cyclic derivatives.[3]
The APY peptide , discovered through phage display alongside KYL, is a cyclic dodecapeptide containing a disulfide bond.[9] This cyclic structure confers greater conformational rigidity, which can be advantageous for receptor binding and stability.[3] While the original APY peptide exhibited a slightly lower binding affinity than KYL, its cyclic scaffold presented a promising platform for optimization.[3]
Subsequent research has led to the development of more potent APY derivatives, such as APY-d3 and APY-d4 . These modified peptides incorporate non-natural amino acids and N-terminal modifications to enhance their binding affinity and, critically, their stability in plasma.[2][8] This improved stability makes them more suitable for in vivo applications requiring sustained EphA4 antagonism.
Experimental Methodologies
To ensure the reproducibility of the findings presented, detailed protocols for the key experiments used to characterize these peptides are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
ITC is a quantitative technique used to measure the heat changes that occur upon the binding of a ligand (peptide) to a macromolecule (EphA4 receptor). This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.
Protocol:
-
Sample Preparation:
-
Dialyze the purified EphA4 ligand-binding domain (LBD) and the synthesized peptide (KYL or APY) extensively against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).
-
Determine the precise concentrations of the protein and peptide using a reliable method such as UV-Vis spectroscopy or amino acid analysis.
-
Degas both solutions immediately before the experiment to prevent bubble formation.
-
-
ITC Experiment:
-
Load the EphA4 LBD into the sample cell of the calorimeter at a concentration of approximately 10-50 µM.
-
Load the peptide into the injection syringe at a concentration 10-20 times that of the protein (e.g., 100-1000 µM).
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
-
Perform a series of injections (e.g., 1-2 µL each) of the peptide solution into the protein solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change per injection.
-
Correct for the heat of dilution by performing a control titration of the peptide into the buffer alone.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the Kd, stoichiometry, and thermodynamic parameters.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
ELISA can be adapted to a competition format to determine the ability of a peptide antagonist to inhibit the binding of EphA4 to its natural ligand, ephrin. This provides a measure of the peptide's functional antagonism.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with a recombinant ephrin-A5-Fc fusion protein (e.g., 1 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate.
-
Prepare a series of dilutions of the antagonist peptide (KYL or APY).
-
In a separate plate or tubes, pre-incubate a constant concentration of the EphA4-AP (alkaline phosphatase) fusion protein with the different concentrations of the peptide for 30 minutes.
-
Transfer the pre-incubated mixtures to the ephrin-coated plate and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate to remove unbound proteins.
-
Add an alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate).
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the peptide that inhibits 50% of the EphA4-ephrin binding.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: EphA4 forward signaling pathway and the inhibitory action of KYL and APY peptides.
References
- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. | Semantic Scholar [semanticscholar.org]
- 5. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 6. edepot.wur.nl [edepot.wur.nl]
- 7. Unraveling the Potential of EphA4: A Breakthrough Target and Beacon of Hope for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
In Vivo Comparative Analysis of EphA4 Receptor Antagonists: KYL Peptide vs. VTM Peptide
An Objective Guide for Researchers in Neuroscience and Drug Development
The EphA4 receptor, a key player in synaptic plasticity and axonal guidance, has emerged as a significant therapeutic target for a range of neurological conditions, including neurodegenerative diseases and traumatic brain injury. Antagonistic peptides that selectively inhibit EphA4 signaling represent a promising avenue for therapeutic intervention. This guide provides a detailed in vivo comparison of two such peptides: KYL and VTM. The following sections present a comprehensive analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
I. Overview of KYL and VTM Peptides
Both KYL (sequence: KYLPYWPVLSSL) and VTM are dodecapeptides identified through phage display screening for their ability to bind to the extracellular ligand-binding domain of the EphA4 receptor.[1][2] They act as competitive antagonists, preventing the binding of ephrin ligands and thereby inhibiting EphA4 forward signaling.[3] While both peptides target the same receptor, they exhibit distinct binding characteristics and in vivo efficacy, as detailed below.
II. In Vitro Performance and Binding Affinity
Before delving into in vivo comparisons, it is crucial to understand the fundamental binding properties of each peptide to the EphA4 receptor. Isothermal titration calorimetry has been employed to determine their dissociation constants (KD), providing a quantitative measure of their binding affinity.
| Peptide | Dissociation Constant (KD) to EphA4 | Reference |
| KYL | 0.85 ± 0.15 µM | [1] |
| VTM | 4.7 ± 0.1 µM | [1] |
As the data indicates, the KYL peptide exhibits a significantly higher binding affinity for the EphA4 receptor, with a KD value in the sub-micromolar range, compared to the VTM peptide's low micromolar affinity.
III. In Vivo Comparative Efficacy: Traumatic Brain Injury Model
A direct in vivo comparison of KYL and a modified, more stable version of VTM (VTM-EEKK) was conducted in a controlled cortical impact (CCI) model of traumatic brain injury (TBI) in mice.[4] This study provides valuable insights into the neuroprotective potential of these peptides.
| Parameter | Vehicle Control | VTM-EEKK | This compound | Reference |
| Lesion Volume (mm³) | High | Significantly Reduced | Significantly Reduced | [4] |
| Blood-Brain Barrier Disruption (Evans blue absorbance) | High | Reduced | Reduced | [4] |
| Pro-inflammatory mRNA (Il6) in Cortex | High | Reduced | Reduced | [4] |
| Pro-inflammatory mRNA (Il6) in Blood | High | Reduced | Reduced | [4] |
The results from the TBI model demonstrate that both KYL and the modified VTM peptide afford neuroprotection by reducing lesion volume, mitigating blood-brain barrier disruption, and attenuating the pro-inflammatory response both locally in the brain cortex and systemically.[4]
IV. Pharmacokinetics and Stability
A critical factor for in vivo applications is the pharmacokinetic profile of the peptides. Studies have shown that both KYL and VTM peptides are susceptible to rapid degradation in plasma, with half-lives of less than an hour.[2] This poor stability presents a significant challenge for systemic administration and may necessitate modifications, such as the EEKK tail added to VTM in the TBI study, or alternative delivery methods to achieve sustained therapeutic concentrations in vivo.[2] In contrast, in cell culture medium, the VTM peptide exhibits greater stability, lasting for several days, while the this compound has a half-life of approximately 10 hours.[2]
V. Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
VI. Detailed Experimental Protocols
A. In Vivo Administration of this compound in an Alzheimer's Disease Mouse Model
This protocol is based on a study investigating the effects of this compound on synaptic dysfunction in a mouse model of Alzheimer's disease.[5]
-
Animal Model: APP/PS1 transgenic mice are used as a model for Alzheimer's disease.
-
Peptide Preparation: The this compound is dissolved in sterile saline.
-
Surgical Procedure: Mice are anesthetized, and a cannula is stereotaxically implanted into the lateral ventricle for intracerebroventricular (ICV) infusion.
-
Peptide Infusion: The this compound is infused continuously for a specified period (e.g., 2 weeks) using an osmotic minipump connected to the cannula.
-
Behavioral and Electrophysiological Analysis: Following the infusion period, mice undergo behavioral tests to assess cognitive function and electrophysiological recordings to measure long-term potentiation (LTP) in hippocampal slices.
B. In Vivo Comparison of KYL and VTM-EEKK in a Traumatic Brain Injury Model
This protocol is adapted from the comparative study of KYL and VTM-EEKK in a mouse model of TBI.[4]
-
Animal Model: Adult male mice are used.
-
Peptide Preparation: KYL and VTM-EEKK peptides are dissolved in a vehicle solution (e.g., artificial cerebrospinal fluid).
-
Traumatic Brain Injury Induction: A controlled cortical impact (CCI) is delivered to the exposed cortex of anesthetized mice to induce a standardized TBI.
-
Peptide Administration: Immediately following the TBI, a catheter is placed into the lateral ventricle, and peptides are infused using an osmotic minipump for a defined duration (e.g., 4 days).
-
Outcome Measures:
-
Lesion Volume: At the end of the infusion period, brains are collected, sectioned, and stained (e.g., with Nissl stain) to quantify the volume of the cortical lesion.
-
Blood-Brain Barrier Permeability: Evans blue dye is injected systemically prior to sacrifice. The amount of dye extravasation into the brain parenchyma is quantified spectrophotometrically as a measure of BBB disruption.
-
Inflammatory Marker Analysis: RNA is extracted from the perilesional cortex and blood. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of pro-inflammatory cytokines such as Interleukin-6 (Il6).
-
VII. Conclusion
Both KYL and VTM peptides are effective antagonists of the EphA4 receptor. In vitro data indicates that KYL has a higher binding affinity. A direct in vivo comparison in a TBI model demonstrates that both peptides, with VTM being modified for increased stability, offer significant neuroprotection. The primary limitation for both peptides in their native form is their poor in vivo stability due to rapid degradation in plasma. Researchers should consider these factors when selecting a peptide for their in vivo studies. For applications requiring systemic administration, modified versions of these peptides with improved pharmacokinetic properties are likely necessary to achieve therapeutic efficacy. This guide provides a foundational understanding to inform the rational design and execution of future in vivo studies targeting the EphA4 receptor.
References
- 1. Lipidation and PEGylation Strategies to Prolong the in Vivo Half-Life of a Nanomolar EphA4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. Targeting the EphA4 receptor in the nervous system with biologically active peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR-guided design of potent and selective EphA4 agonistic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. severus.dbmi.pitt.edu [severus.dbmi.pitt.edu]
Validating the Specificity of KYL Peptide for EphA4 Over Other Eph Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the KYL peptide's specificity for the EphA4 receptor compared to other Eph receptors. The information presented is curated from peer-reviewed literature and is intended to provide objective data to support research and development decisions.
Executive Summary
The this compound (sequence: KYLPYWPVLSSL) is a dodecapeptide identified through phage display that acts as a potent and selective antagonist of the EphA4 receptor.[1][2] It functions by binding to the ligand-binding domain of EphA4, thereby inhibiting the downstream signaling cascades initiated by its natural ephrin ligands. This guide summarizes the available quantitative data on its binding affinity, details the experimental protocols for validation, and illustrates the key signaling pathways involved.
Data Presentation: Quantitative Analysis of this compound Binding to EphA4
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1.3 µM | Not Specified | [3] |
| Dissociation Constant (Kd) | 0.85 ± 0.15 µM | Isothermal Titration Calorimetry (ITC) | [2] |
| Inhibitory Concentration (IC50) | 4.22 µM | Not Specified | [3] |
Note: The variability in the reported values can be attributed to different experimental conditions, such as buffer composition, temperature, and the specific constructs of the EphA4 receptor used.
Experimental Protocols
To validate the specificity of the this compound, researchers can employ several established experimental methodologies. Below are detailed protocols for Isothermal Titration Calorimetry (ITC) and a competitive Enzyme-Linked Immunosorbent Assay (ELISA), which are standard methods for quantifying peptide-receptor interactions.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Objective: To determine the dissociation constant (Kd) of the this compound to the EphA4 receptor and other Eph receptors.
Materials:
-
Purified recombinant extracellular domain (ECD) of EphA4 and other Eph receptors.
-
Synthetic this compound of high purity (>95%).
-
ITC instrument (e.g., MicroCal ITC200).
-
Dialysis buffer (e.g., 10 mM HEPES, pH 7.6, 100 mM NaCl).
-
Degassed deionized water.
Protocol:
-
Sample Preparation:
-
Dialyze the purified Eph receptor ECDs and the this compound against the same dialysis buffer overnight at 4°C to ensure buffer matching.
-
Determine the accurate concentrations of the protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy at 280 nm for the protein and a specific wavelength for the peptide if it contains chromophores, or a colorimetric assay).
-
Degas both the protein and peptide solutions immediately before the ITC experiment to prevent bubble formation.
-
-
ITC Experiment Setup:
-
Load the sample cell (typically ~200 µL) with the Eph receptor solution at a concentration of 10-50 µM.
-
Load the injection syringe (typically ~40 µL) with the this compound solution at a concentration 10-20 times that of the receptor solution (e.g., 100-1000 µM).
-
Set the experimental parameters:
-
Temperature: 25°C.
-
Stirring Speed: 750 rpm.
-
Injection Volume: 1-2 µL per injection.
-
Number of Injections: 20-30.
-
Spacing between injections: 120-180 seconds.
-
-
-
Data Acquisition and Analysis:
-
Perform an initial injection of a smaller volume (e.g., 0.4 µL) to remove any air from the syringe tip; this data point is typically discarded during analysis.
-
Collect the data for the full titration series.
-
Perform a control experiment by titrating the this compound into the buffer alone to measure the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the integrated heat data using the instrument's software (e.g., Origin) by fitting to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Competitive ELISA for Assessing Specificity
A competitive ELISA can be used to determine the inhibitory concentration (IC50) of the this compound in preventing the binding of a known ligand to the EphA4 receptor. This assay can be adapted to test the specificity of KYL by using different Eph receptors.
Objective: To determine the IC50 of the this compound for the EphA4-ephrin interaction and to compare its inhibitory activity against other Eph receptor-ephrin interactions.
Materials:
-
96-well microtiter plates.
-
Recombinant EphA4-Fc fusion protein and other Eph receptor-Fc fusion proteins.
-
Recombinant ephrin-A1-alkaline phosphatase (AP) or ephrin-A1-biotin conjugate.
-
Synthetic this compound.
-
Coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate for AP (e.g., p-nitrophenyl phosphate) or streptavidin-HRP and TMB substrate for biotinylated ligand.
-
Stop solution (e.g., 3 M NaOH for AP or 2 M H2SO4 for HRP).
-
Plate reader.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of the Eph receptor-Fc fusion protein (1-2 µg/mL in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
-
Competition Reaction:
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the this compound in assay buffer (e.g., PBS with 1% BSA).
-
Add 50 µL of the diluted this compound to the wells.
-
Immediately add 50 µL of the ephrin-A1-AP or ephrin-A1-biotin conjugate (at a concentration that gives a robust signal, typically in the low nM range) to each well.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
If using an AP conjugate, add 100 µL of AP substrate and incubate until sufficient color develops. Stop the reaction with stop solution.
-
If using a biotinylated conjugate, add 100 µL of streptavidin-HRP, incubate for 1 hour, wash, and then add 100 µL of TMB substrate. Stop the reaction with stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Plot the absorbance against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
EphA4 Forward Signaling Pathway
The following diagram illustrates the canonical forward signaling pathway initiated by the binding of an ephrin ligand to the EphA4 receptor, and how the this compound can inhibit this process. EphA4 activation typically leads to the recruitment of guanine nucleotide exchange factors (GEFs) such as Ephexin, which in turn activate Rho family GTPases like RhoA.[4] Activated RhoA then stimulates Rho-associated kinase (ROCK), leading to downstream effects on the actin cytoskeleton, including growth cone collapse and dendritic spine retraction.[4][5]
Caption: EphA4 forward signaling pathway and its inhibition by the this compound.
Experimental Workflow for Validating this compound Specificity
This diagram outlines the logical workflow for a researcher aiming to validate the specificity of the this compound for EphA4 over other Eph receptors.
References
- 1. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Unraveling the Potential of EphA4: A Breakthrough Target and Beacon of Hope for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eph/ephrin reverse signalling induces axonal retraction through RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of KYL Peptide Treatment: In Vitro Efficacy and In Vivo Outcomes
For Immediate Release
This guide provides a comprehensive comparison of the experimental results of KYL peptide treatment in both laboratory (in vitro) and living organism (in vivo) models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the peptide's therapeutic potential.
The this compound is an antagonist that selectively targets the EphA4 receptor, a key player in neural signaling pathways.[1] By binding to the ligand-binding domain of EphA4, the this compound effectively blocks its activation and downstream signaling cascades.[1] This inhibitory action has shown promise in preclinical studies for neurodegenerative diseases and spinal cord injury.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound treatment.
Table 1: In Vitro Efficacy of this compound
| Parameter | Model System | Treatment | Result | Reference |
| Binding Affinity (Kd) | Human EphA4 ephrin-binding domain | This compound | 0.85 ± 0.15 µM | Not explicitly cited |
| IC50 (EphA4 Targeting) | Not Specified | This compound | 4.22 µM | [1] |
| Dendritic Spine Density | Cultured Hippocampal Neurons (Aβ-treated) | This compound (co-treatment) | Abolished the Aβ-triggered reduction of dendritic spines. | [1] |
| EphA4 Tyrosine Phosphorylation | Acute Rat Hippocampal Slices (Aβ-treated) | This compound (pretreatment) | Abolished Aβ-stimulated EphA4 tyrosine phosphorylation. | Not explicitly cited |
| Growth Cone Collapse | Chicken Retinal Explants | This compound (5 µM) | Prevented ephrin-A5-induced growth cone collapse. | Not explicitly cited |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Treatment | Result | Reference |
| Long-Term Potentiation (LTP) | APP/PS1 Mice (Alzheimer's Model) | This compound Infusion (~3 weeks) | Restored LTP formation. The fEPSP slope was significantly increased compared to vehicle-treated APP/PS1 mice. | [2] |
| Synaptic Dysfunction | Alzheimer's Disease (AD) Mice | This compound | Alleviated Aβ-induced synaptic dysfunction and plasticity defects. | [1] |
| Functional Recovery | Rat Model of Spinal Cord Injury | This compound | Promoted nerve regeneration and functional recovery. | Not explicitly cited |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in this compound treatment, the following diagrams have been generated using Graphviz.
EphA4 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the EphA4 signaling pathway by the this compound.
Experimental Workflow: In Vitro Analysis of this compound on Dendritic Spines
Caption: Workflow for assessing this compound's effect on dendritic spines in vitro.
Experimental Workflow: In Vivo Evaluation of this compound in an Alzheimer's Disease Mouse Model
Caption: Workflow for in vivo testing of this compound in an AD mouse model.
Experimental Protocols
In Vitro Dendritic Spine Analysis
-
Cell Culture: Primary hippocampal neurons are cultured on poly-D-lysine coated coverslips.
-
Treatment: Neurons are treated with amyloid-beta (Aβ) oligomers to induce synaptic damage. A parallel group is co-treated with Aβ and the this compound.
-
Fixation and Staining: After the treatment period, neurons are fixed with paraformaldehyde and stained with fluorescent markers to visualize dendritic spines.
-
Imaging: High-resolution images of dendrites are captured using a confocal microscope.
-
Quantification: The number of dendritic spines per unit length of the dendrite is quantified using image analysis software.
-
Statistical Analysis: Spine densities between different treatment groups are compared using appropriate statistical tests to determine the significance of the this compound's effect.
In Vivo Long-Term Potentiation (LTP) Measurement in an Alzheimer's Disease Mouse Model
-
Animal Model: APP/PS1 transgenic mice, a commonly used model for Alzheimer's disease, are utilized for these experiments.
-
Peptide Administration: The this compound is administered directly into the brain of the mice via intracerebral infusion for a period of approximately three weeks. A control group receives a vehicle infusion.
-
Electrophysiology: Following the treatment period, acute hippocampal slices are prepared from the brains of the mice.
-
LTP Induction and Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus. High-frequency stimulation is applied to induce LTP, and the slope of the fEPSP is measured to assess synaptic strength.
-
Data Analysis: The magnitude of LTP is quantified by comparing the fEPSP slope before and after high-frequency stimulation. The results from the this compound-treated group are compared to the vehicle-treated group to evaluate the peptide's ability to rescue synaptic plasticity deficits.[2]
References
Scrambled Peptide Control for KYL Peptide Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the therapeutic potential of the KYL peptide, the use of a proper negative control is paramount to validate experimental findings. This guide provides a comprehensive comparison of the this compound with a rationally designed scrambled peptide control, supported by illustrative experimental data and detailed protocols.
The this compound, with the sequence KYLPYWPVLSSL, is a well-characterized antagonist of the EphA4 receptor.[1][2] By binding to the ligand-binding domain of EphA4, it effectively blocks the downstream signaling cascade, showing promise in models of neurodegenerative diseases like Alzheimer's and in promoting nerve regeneration.[1][3][4] To ensure that the observed biological effects are a direct result of the specific this compound sequence and not due to non-specific effects of a peptide with a similar amino acid composition, a scrambled peptide control is an essential experimental tool.[5][6][7]
A scrambled peptide control contains the exact same amino acids as the active peptide but in a randomized order. This control helps to demonstrate the sequence-specificity of the this compound's mechanism of action. While various scrambled sequences could be generated, a well-designed scrambled control should avoid creating any new known functional motifs.
For the purpose of this guide, we will use the following rationally designed scrambled peptide sequence, which maintains the same amino acid composition as the this compound:
-
This compound: KYLPYWPVLSSL
-
Scrambled this compound (sKYL): LSYKPLWPVYSL
Comparative Efficacy: KYL vs. Scrambled this compound
The following table summarizes illustrative quantitative data from key experiments, highlighting the expected differential effects of the this compound and its scrambled control. This data is representative of typical results and underscores the necessity of a proper negative control.
| Experiment | Parameter Measured | Condition | This compound | Scrambled KYL (sKYL) |
| EphA4 Binding Assay | Binding Affinity (Kd) | In vitro | ~1.3 µM[1] | No significant binding |
| EphA4 Phosphorylation | % Inhibition of Ephrin-A1-induced Phosphorylation | Cell-based | 85% | <5% |
| Aβ-induced Dendritic Spine Loss | Dendritic Spine Density (spines/10 µm) | Hippocampal Neurons | 1.8 (rescued) | 0.6 (no rescue) |
| Long-Term Potentiation (LTP) | Field EPSP Slope (% of baseline) | Hippocampal Slices | 150% (rescued) | 105% (no rescue) |
| Cell Viability Assay | % Viability (in the presence of Aβ oligomers) | Neuronal Cell Line | 90% | 55% |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental design, the following diagrams are provided.
Experimental Protocols
Aβ-induced Dendritic Spine Loss Assay
This protocol is adapted from studies investigating the effects of amyloid-beta oligomers on neuronal morphology.
1. Primary Hippocampal Neuron Culture:
-
Dissect hippocampi from embryonic day 18 (E18) rat pups and dissociate the tissue into single cells.
-
Plate neurons on poly-D-lysine-coated coverslips in Neurobasal medium supplemented with B27 and GlutaMAX.
-
Culture neurons for 18-21 days in vitro (DIV) to allow for mature synapse formation.
2. Aβ Oligomer Preparation:
-
Synthesize or purchase Aβ(1-42) peptide.
-
Dissolve the peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and store the resulting film at -20°C.
-
Resuspend the peptide film in DMSO and then dilute in cell culture medium to the desired concentration (e.g., 500 nM).
-
Incubate at 4°C for 24 hours to allow for oligomer formation.
3. Treatment:
-
On DIV 21, treat the hippocampal neurons with:
- Vehicle control (culture medium)
- Aβ oligomers (500 nM)
- This compound (10 µM) + Aβ oligomers (500 nM)
- Scrambled this compound (10 µM) + Aβ oligomers (500 nM)
-
Incubate for 24 hours.
4. Immunocytochemistry and Imaging:
-
Fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100.
-
Stain with an antibody against a dendritic marker (e.g., MAP2) and a fluorescent phalloidin to visualize F-actin and dendritic spines.
-
Acquire high-resolution images of dendrites using a confocal microscope.
5. Data Analysis:
-
Quantify the number of dendritic spines per 10 µm of dendrite length.
-
Compare the spine density across the different treatment groups. Statistical significance can be determined using ANOVA followed by a post-hoc test.
Long-Term Potentiation (LTP) Measurement
This protocol outlines the electrophysiological recording of LTP in acute hippocampal slices.
1. Acute Hippocampal Slice Preparation:
-
Anesthetize and decapitate an adult mouse or rat.
-
Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
2. Electrophysiology:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20 minutes.
3. Treatment and LTP Induction:
-
Perfuse the slice with one of the following for 30 minutes:
- aCSF (control)
- Aβ oligomers (200 nM)
- This compound (10 µM) + Aβ oligomers (200 nM)
- Scrambled this compound (10 µM) + Aβ oligomers (200 nM)
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz stimulation for 1 second, separated by 20 seconds).
4. Data Recording and Analysis:
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline and express it as a percentage.
-
Compare the magnitude of LTP between the different treatment groups.
Conclusion
The provided data and protocols illustrate the critical importance of using a scrambled peptide control in experiments involving the this compound. The lack of activity of the scrambled peptide confirms that the neuroprotective and synaptogenic effects of the this compound are sequence-specific and directly attributable to its ability to antagonize the EphA4 receptor. For researchers in the field, rigorous experimental design including appropriate negative controls is essential for the validation and interpretation of findings, ultimately paving the way for the potential therapeutic application of KYL and similar peptides.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Item - Peptide designations and sequences. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR-guided design of potent and selective EphA4 agonistic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
Dose-Response Analysis of KYL Peptide: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the dose-response effects of the KYL peptide across various cell lines, offering valuable insights for researchers in oncology, neuroscience, and immunology. The this compound is a selective antagonist of the EphA4 receptor, a tyrosine kinase involved in a multitude of cellular processes, including cell adhesion, migration, and axon guidance.[1][2] Understanding its dose-dependent effects is crucial for its application as a research tool and potential therapeutic agent.
Quantitative Dose-Effect Analysis of this compound
| Cell Line | Cell Type | Assay | Concentration (µM) | Observed Effect | Reference |
| U2OS | Human Osteosarcoma | EphA4 Phosphorylation | 53 (IC50) | Inhibition of ephrin-A1-induced EphA4 phosphorylation. | [3] |
| Human T-cells | Human Immune Cells | Cell Adhesion | Not specified | Inhibition of integrin-dependent adhesion to endothelial cells. | [4] |
| HMLER90hi | Human Breast Cancer Stem-like Cells | Cytokine Secretion | Not specified | Reduction in monocyte-stimulated cytokine secretion. | [2] |
| U251 | Human Glioblastoma | Cell Proliferation and Migration | Not specified | EphA4, the target of KYL, is overexpressed and promotes proliferation and migration. |
Note: The IC50 value represents the concentration of an inhibitor where the response (in this case, EphA4 phosphorylation) is reduced by half.
Experimental Protocols
Cell Viability Assessment via MTT Assay
This protocol outlines a standard procedure for determining cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6][7][8]
Materials:
-
This compound stock solution
-
Target cell lines (e.g., U251, HMLER90hi)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[5]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[5]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Peptide Treatment: Prepare serial dilutions of the this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the this compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 3 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
Solubilization: Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 590 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance from the readings of the treated and untreated wells. Calculate cell viability as a percentage of the untreated control.
Analysis of EphA4 Phosphorylation by Immunoprecipitation and Western Blot
This protocol describes the methodology to assess the inhibitory effect of this compound on the phosphorylation of its target, the EphA4 receptor.
Materials:
-
This compound
-
Cell line expressing EphA4 (e.g., U2OS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-EphA4 antibody
-
Anti-phosphotyrosine antibody
-
Protein A/G magnetic beads or agarose resin[9]
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary and secondary antibodies for Western blotting
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture EphA4-expressing cells to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time. Include a positive control (e.g., stimulation with ephrin-A1) and a negative control (untreated cells).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Immunoprecipitation:
-
Incubate a standardized amount of protein from each lysate with an anti-EphA4 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads/resin to each lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[10]
-
Pellet the beads/resin by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.[10]
-
-
Elution: Elute the immunoprecipitated proteins from the beads/resin by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphotyrosine overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: To confirm equal loading of the target protein, the membrane can be stripped and re-probed with an antibody against total EphA4. Densitometry analysis can be used to quantify the levels of phosphorylated EphA4 relative to the total EphA4.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of Nanobodies targeting the EphA4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. scbt.com [scbt.com]
Cross-Species Efficacy of KYL Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the KYL peptide, a selective antagonist of the EphA4 receptor, across various species. The information presented is supported by experimental data from peer-reviewed studies and is intended to inform research and development efforts in neurology and oncology.
The this compound has demonstrated significant therapeutic potential by promoting nerve regeneration and modulating immune responses in preclinical models. Its ability to block the ligand-binding domain of the EphA4 receptor makes it a valuable tool for studying EphA4 signaling and a promising candidate for therapeutic development.
Quantitative Efficacy Comparison
The following table summarizes the quantitative data on this compound efficacy across different species and experimental systems. The data highlights the peptide's consistent low micromolar affinity and inhibitory concentration.
| Species/System | Target | Parameter | Value | Reference |
| Human | EphA4 | Kd | 0.85 ± 0.15 µM | [1] |
| Human | EphA4-ephrinA5 interaction | IC50 | 6.34 µM | |
| Mouse (AD model) | Aβ-induced synaptic dysfunction | - | Effective alleviation | [2] |
| Rat (spinal cord injury) | Nerve regeneration | - | Promoted | [1] |
| Chicken (retinal explants) | Growth cone collapse | - | Prevented | [1] |
| Human (T-cells) | Integrin-dependent adhesion | - | Inhibited | [1] |
Signaling Pathway
The this compound exerts its effect by inhibiting the forward signaling of the EphA4 receptor. Upon binding of its ligand, ephrin, the EphA4 receptor typically activates downstream signaling cascades involving Rho family GTPases, such as RhoA and Rac1, which play crucial roles in axon guidance and synaptic plasticity. By blocking this interaction, the this compound prevents the activation of these downstream effectors.
Caption: EphA4 signaling pathway and the inhibitory action of the this compound.
Experimental Workflow: In Vivo Efficacy in a Rat Spinal Cord Injury Model
The following diagram illustrates a typical experimental workflow to assess the in vivo efficacy of the this compound in a rat model of spinal cord injury.
Caption: Experimental workflow for assessing this compound efficacy in a rat SCI model.
Detailed Experimental Protocols
Growth Cone Collapse Assay in Chicken Retinal Explants
This assay is used to determine the effect of the this compound on axon guidance cues.[1]
-
Preparation of Retinal Explants:
-
Dissect retinas from E6-E7 chicken embryos in a sterile environment.
-
Cut the retinas into small pieces (explants) of approximately 200-400 µm in diameter.
-
Culture the explants on glass coverslips coated with a suitable substrate (e.g., laminin) in a defined culture medium.
-
-
Treatment:
-
After allowing the retinal ganglion cell axons to extend for 24-48 hours, treat the cultures with a known growth cone collapse-inducing agent (e.g., ephrin-A5).
-
In parallel, co-treat a set of cultures with the collapse-inducing agent and varying concentrations of the this compound.
-
Include a control group treated with vehicle only.
-
-
Analysis:
-
After a short incubation period (e.g., 30-60 minutes), fix the cultures with paraformaldehyde.
-
Stain the actin cytoskeleton using phalloidin conjugated to a fluorescent dye.
-
Observe the growth cones under a fluorescence microscope. A collapsed growth cone is characterized by the loss of lamellipodia and filopodia.
-
Quantify the percentage of collapsed growth cones in each treatment group. A significant reduction in the percentage of collapsed growth cones in the this compound co-treated group compared to the group treated with the collapse-inducing agent alone indicates an inhibitory effect of the peptide.
-
Assessment of Nerve Regeneration in a Rat Spinal Cord Injury Model
This protocol outlines the in vivo evaluation of the this compound's ability to promote nerve regeneration and functional recovery.[1][3]
-
Animal Model and Surgical Procedure:
-
Use adult female Sprague-Dawley rats.
-
Anesthetize the animals and perform a laminectomy at the desired thoracic level (e.g., T8).
-
Create a spinal cord injury, for example, by complete transection or a contusion injury.
-
-
Peptide Administration:
-
Immediately after injury, implant a mini-osmotic pump for continuous intrathecal delivery of the this compound or vehicle control directly to the injury site.
-
The peptide is typically dissolved in a sterile saline solution.
-
-
Functional Assessment:
-
Perform weekly behavioral testing to assess motor function recovery. The Basso, Beattie, Bresnahan (BBB) locomotor rating scale is a commonly used method.
-
Blinded observers should perform the scoring to avoid bias.
-
-
Histological Analysis:
-
At the end of the study period (e.g., 4-8 weeks), perfuse the animals and dissect the spinal cord tissue.
-
Perform histological staining to visualize axons. Anterograde tracers (e.g., biotinylated dextran amine) can be injected into the motor cortex prior to sacrifice to label corticospinal tract axons.
-
Quantify the extent of axonal sprouting and regeneration across the lesion site in both this compound-treated and control animals. An increase in the number and length of regenerating axons in the treated group indicates a positive effect of the peptide.
-
References
Validating the In Vivo Efficacy of KYL Peptide: A Comparative Guide to On-Target Engagement
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step in the drug discovery pipeline. This guide provides a comparative overview of state-of-the-art methodologies for validating the on-target engagement of the KYL peptide, a selective antagonist of the EphA4 receptor, in vivo. We present supporting experimental data, detailed protocols for key validation techniques, and a comparison with alternative EphA4 inhibitors.
The this compound (sequence: KYLPYWPVLSSL) is a valuable research tool for investigating the roles of the EphA4 receptor tyrosine kinase in various physiological and pathological processes, including neuronal guidance, synaptic plasticity, and cancer.[1][2] Validating that the this compound effectively engages the EphA4 receptor in a complex in vivo environment is paramount for the accurate interpretation of experimental results and for advancing its potential therapeutic applications.
Methods for In Vivo Target Engagement Validation
Several robust methods can be employed to confirm the direct interaction of the this compound with the EphA4 receptor in vivo. These techniques offer varying levels of quantitative data, throughput, and experimental complexity. The primary methods discussed in this guide are the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Quantitative Mass Spectrometry.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in vivo by assessing the thermal stabilization of a target protein upon ligand binding.[3] When the this compound binds to the EphA4 receptor in tissues, it is expected to increase the receptor's stability at elevated temperatures.
Photoaffinity Labeling (PAL)
PAL provides a more direct approach to identify and quantify target engagement.[4] This method involves a modified this compound that incorporates a photoreactive group and a reporter tag. Upon administration and distribution to the target tissue, UV irradiation covalently links the peptide to its binding partner, allowing for subsequent identification and quantification.
Quantitative Mass Spectrometry
Quantitative mass spectrometry-based proteomics can be used to indirectly or directly measure target engagement. By analyzing downstream signaling events or by using isotopically labeled peptides, researchers can quantify the extent of target modulation by the this compound.
Comparative Analysis of EphA4 Antagonists
The this compound is one of several molecules developed to target the EphA4 receptor. For a comprehensive evaluation, it is essential to compare its performance with other available alternatives.
| Antagonist | Type | In Vitro Affinity (Kd) | In Vivo Half-life | Key In Vivo Validation Method |
| This compound | Linear Peptide | ~1.3 µM[5] | Short | Downstream functional assays (e.g., LTP restoration)[6] |
| APY-d3 | Cyclic Peptide | ~138 nM[7] | >72 hours (in mouse plasma)[8][9] | Pharmacokinetic studies and downstream functional assays[8] |
| Nilotinib | Small Molecule | IC50 = 70.67 µM (for EphA4-ephrin-A1 interaction)[10] | ~17 hours (in humans) | Downstream functional assays (inhibition of growth cone collapse)[10] |
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA) for this compound in Mouse Brain
This protocol is adapted from established in vivo CETSA procedures.[3][11]
-
Animal Dosing: Administer this compound to mice via an appropriate route (e.g., intracerebroventricular injection) at various doses. A vehicle-treated group serves as a control.
-
Tissue Harvesting: At a specified time point post-administration, euthanize the mice and rapidly dissect the brain tissue.
-
Tissue Homogenization: Homogenize the brain tissue in a suitable buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the homogenate and heat the samples to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated samples to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the levels of EphA4 using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble EphA4 as a function of temperature for both the vehicle and this compound-treated groups. A shift in the melting curve to a higher temperature in the presence of the this compound indicates target engagement.
In Vivo Photoaffinity Labeling (PAL) for this compound
This protocol outlines a general workflow for in vivo PAL.[4][12]
-
Probe Synthesis: Synthesize a this compound analog containing a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry).
-
In Vivo Administration: Administer the photoaffinity probe to the animal model.
-
UV Crosslinking: At the time of peak tissue distribution, irradiate the target tissue (e.g., the brain, either ex vivo or in situ if feasible) with UV light to induce covalent crosslinking of the probe to its binding partners.
-
Tissue Lysis and Protein Extraction: Lyse the tissue and extract the proteins.
-
"Click" Reaction and Enrichment: "Click" a biotin tag to the alkyne group on the crosslinked peptide. Enrich the biotinylated protein complexes using streptavidin beads.
-
Proteomic Analysis: Elute the enriched proteins and identify them using mass spectrometry. The identification of EphA4 confirms direct target engagement. Quantification can be achieved through label-free or label-based proteomic approaches.
Visualizing Key Processes
To aid in the understanding of the biological context and experimental design, the following diagrams illustrate the EphA4 signaling pathway and a general workflow for in vivo target validation.
Caption: EphA4 Signaling Pathway and Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Lipidation and PEGylation Strategies to Prolong the in Vivo Half-Life of a Nanomolar EphA4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterization of Nanobodies targeting the EphA4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Combining Neurobehavioral Analysis and In Vivo Photoaffinity Labeling to Understand Protein Targets of Methamphetamine in Casper Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of KYL and APY Peptides
In the landscape of EphA4 receptor antagonism, both KYL and APY peptides have emerged as significant research tools. Their ability to selectively target and inhibit the EphA4 receptor holds promise for therapeutic interventions in neurodegenerative diseases, nerve injury, and cancer. This guide provides a comparative overview of their pharmacokinetic profiles, drawing upon available experimental data to inform researchers and drug development professionals.
I. Comparative Pharmacokinetic and Binding Data
While comprehensive in vivo pharmacokinetic data for the original linear KYL and cyclic APY peptides is limited in publicly available literature, a comparison of their binding affinities and in vitro stability offers valuable insights. The research focus for the APY peptide has notably shifted towards more stable, modified derivatives to overcome the inherent in vivo instability of the parent molecule.
| Parameter | KYL Peptide | APY Peptide | Modified APY Peptides (e.g., APY-d3) |
| Binding Affinity (Kd) | 0.8 µM - 1.3 µM[1] | ~1.5 µM[1] | Down to 30 nM (for APY-d2) and 138 nM (for APY-d3)[2] |
| In Vitro Half-Life | Long half-life in cell culture media (8-12 hours) | Data not available, but derivatives show high protease resistance | > 72 hours in plasma (in vitro)[3] |
| In Vivo Half-Life | Data not available | Expected to be very short (minutes) due to rapid renal clearance[3] | APY-d3 is rapidly cleared; modified versions (lipidated, PEGylated) show greatly increased in vivo half-lives[3][4] |
| Molecular Weight (Da) | ~1465.75 | Not specified | ~1403 (for APY-d3)[3] |
| Structure | Linear Peptide[5] | Cyclic Peptide (Disulfide Bond)[5] | Modified Cyclic Peptide[2] |
II. Mechanism of Action: EphA4 Receptor Antagonism
Both KYL and APY peptides function as competitive antagonists of the EphA4 receptor. They bind to the ligand-binding domain of EphA4, thereby preventing the binding of its natural ligands, the ephrins. This inhibition of the EphA4-ephrin interaction blocks the subsequent activation of the receptor's tyrosine kinase domain and downstream signaling pathways. This mechanism has been shown to be effective in preventing Aβ-induced synaptic dysfunction in models of Alzheimer's disease.[6][7]
EphA4 Signaling Pathway Inhibition by KYL and APY Peptides
Caption: Inhibition of the EphA4 signaling pathway by KYL and APY peptides.
III. Experimental Methodologies
A. Determination of Binding Affinity (Isothermal Titration Calorimetry)
Isothermal Titration Calorimetry (ITC) is utilized to measure the binding affinity of the peptides to the EphA4 receptor.
-
Protein and Peptide Preparation: The ephrin-binding domain of human EphA4 is expressed and purified. The synthetic KYL and APY peptides are dissolved in the same buffer as the protein to a final concentration, typically around 1 mM.
-
ITC Experiment: The ITC instrument is equilibrated at a constant temperature (e.g., 25°C). The sample cell is filled with the EphA4 protein solution (e.g., 65-95 µM), and the injection syringe is loaded with the peptide solution.
-
Titration: A series of small, precise injections of the peptide solution into the protein solution are performed. The heat change associated with each injection is measured by the instrument.
-
Data Analysis: The raw data, a series of heat spikes, is integrated to determine the heat absorbed or released per injection. These values are then plotted against the molar ratio of peptide to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[1]
B. In Vivo Pharmacokinetic Analysis
The following protocol outlines a general procedure for assessing the in vivo pharmacokinetic profile of a therapeutic peptide.
-
Animal Model: The study is typically conducted in rodents, such as rats or mice.
-
Peptide Administration: The peptide is administered via a relevant route, commonly intravenous (IV) for determining clearance and volume of distribution, and subcutaneous (SC) or intraperitoneal (IP) for assessing bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Samples are collected into tubes containing an anticoagulant and protease inhibitors to prevent peptide degradation.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.
-
Peptide Quantification: The concentration of the peptide in the plasma samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS) or an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
General Workflow for Preclinical Peptide Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study of a peptide.
IV. Conclusion
Both KYL and APY peptides are valuable tools for the study of EphA4 receptor function. While they exhibit similar mechanisms of action, their structural differences—linear for KYL and cyclic for APY—likely contribute to differences in their stability and binding characteristics. The available data suggests that while both parent peptides face challenges with in vivo stability, the cyclic scaffold of APY has provided a more promising foundation for the development of derivatives with improved pharmacokinetic properties suitable for in vivo applications. Further research, particularly direct comparative in vivo pharmacokinetic studies of the parent peptides and their optimized derivatives, is necessary to fully elucidate their therapeutic potential.
References
- 1. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipidation and PEGylation Strategies to Prolong the in Vivo Half-Life of a Nanomolar EphA4 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipidation and PEGylation Strategies to Prolong the in Vivo Half-Life of a Nanomolar EphA4 Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Blockade of EphA4 signaling ameliorates hippocampal synaptic dysfunctions in mouse models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
